molecular formula C14H18FNO2 B1608134 Methyl 1-(3-fluorobenzyl)-4-piperidinecarboxylate CAS No. 383146-94-9

Methyl 1-(3-fluorobenzyl)-4-piperidinecarboxylate

Cat. No.: B1608134
CAS No.: 383146-94-9
M. Wt: 251.3 g/mol
InChI Key: BZDVRSAZKXOIHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-(3-fluorobenzyl)-4-piperidinecarboxylate is a useful research compound. Its molecular formula is C14H18FNO2 and its molecular weight is 251.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 1-[(3-fluorophenyl)methyl]piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO2/c1-18-14(17)12-5-7-16(8-6-12)10-11-3-2-4-13(15)9-11/h2-4,9,12H,5-8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZDVRSAZKXOIHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)CC2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90382423
Record name Methyl 1-[(3-fluorophenyl)methyl]piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90382423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

383146-94-9
Record name Methyl 1-[(3-fluorophenyl)methyl]piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90382423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Methyl 1-(3-fluorobenzyl)-4-piperidinecarboxylate synthesis pathway

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of Methyl 1-(3-fluorobenzyl)-4-piperidinecarboxylate

Foreword

This compound is a key synthetic intermediate, valued in medicinal chemistry and drug development for its versatile piperidine core and fluorobenzyl moiety. Its structure serves as a foundational scaffold for a variety of biologically active molecules, including T-type calcium channel blockers[1]. This guide provides a comprehensive technical overview of the principal synthetic pathways to this compound, grounded in established chemical principles and supported by practical, field-proven insights. Designed for researchers, scientists, and drug development professionals, this document elucidates the causal relationships behind experimental choices, ensuring a deep and actionable understanding of the synthetic process.

Strategic Analysis of Synthetic Pathways

The synthesis of the target molecule is primarily approached through two robust and widely adopted strategies: Reductive Amination and Direct N-Alkylation . The choice between these pathways often depends on factors such as starting material availability, desired scale, and tolerance for specific reaction conditions.

A retrosynthetic analysis reveals two logical disconnections of the tertiary amine bond:

  • C-N Bond Disconnection (Reductive Amination Route): This approach disconnects the benzyl-nitrogen bond, identifying methyl 4-piperidinecarboxylate and 3-fluorobenzaldehyde as the primary precursors. This is a convergent approach that forms the key bond via an iminium intermediate.

  • C-N Bond Disconnection (N-Alkylation Route): This strategy also disconnects the benzyl-nitrogen bond but frames the reaction as a nucleophilic substitution. It utilizes methyl 4-piperidinecarboxylate as the nucleophile and a 3-fluorobenzyl halide as the electrophile.

G cluster_0 Retrosynthetic Analysis cluster_1 Starting Materials (Reductive Amination) cluster_2 Starting Materials (N-Alkylation) Target Methyl 1-(3-fluorobenzyl)- 4-piperidinecarboxylate ReductiveAmination Reductive Amination Target->ReductiveAmination C-N Disconnection NAlkylation N-Alkylation Target->NAlkylation C-N Disconnection PiperidineEster1 Methyl 4-piperidinecarboxylate ReductiveAmination->PiperidineEster1 Fluorobenzaldehyde 3-Fluorobenzaldehyde ReductiveAmination->Fluorobenzaldehyde PiperidineEster2 Methyl 4-piperidinecarboxylate NAlkylation->PiperidineEster2 FluorobenzylHalide 3-Fluorobenzyl Halide (e.g., Bromide) NAlkylation->FluorobenzylHalide

Caption: High-level retrosynthetic strategies for the target molecule.

Pathway I: Synthesis via Reductive Amination

Reductive amination is a highly efficient and widely used method for forming carbon-nitrogen bonds. The reaction proceeds in a single pot by first forming an iminium ion from the condensation of an amine and an aldehyde, which is then reduced in situ by a selective reducing agent.

Mechanistic Rationale & Experimental Causality

The primary advantage of this pathway is its operational simplicity and the mild conditions employed. The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this transformation.[2] Unlike stronger reducing agents like sodium borohydride (NaBH₄), STAB is mild enough that it will not readily reduce the aldehyde starting material but is sufficiently reactive to reduce the iminium intermediate formed upon condensation of the amine and aldehyde. This selectivity allows all reagents to be combined at the start of the reaction (a "direct" reductive amination) without the need to pre-form the imine.[2][3]

G start_materials Methyl 4-piperidinecarboxylate + 3-Fluorobenzaldehyde iminium Iminium Ion Intermediate (In situ formation) start_materials->iminium Condensation solvent Solvent (DCM or DCE) solvent->start_materials reduction Reduction of Iminium iminium->reduction Attack by Hydride stab Reducing Agent (Sodium Triacetoxyborohydride) stab->reduction workup Aqueous Workup (Quench, Wash, Extract) reduction->workup purification Purification (Column Chromatography) workup->purification product Final Product purification->product

Caption: Workflow for the reductive amination synthesis pathway.

Detailed Experimental Protocol (Representative)

This protocol is a generalized representation based on standard procedures for reductive amination.[3]

  • Reagent Preparation: To a round-bottom flask, add methyl 4-piperidinecarboxylate hydrochloride (1.0 eq) and 3-fluorobenzaldehyde (1.1 eq). Dissolve the solids in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) to a concentration of approximately 0.2 M.

  • Amine Neutralization: Add triethylamine (Et₃N) (1.2 eq) to the solution to neutralize the hydrochloride salt and liberate the free secondary amine. Stir for 10-15 minutes at room temperature.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq) to the mixture in portions over 10 minutes. Note: The reaction is often mildly exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 6 to 24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

  • Work-up: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes. Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with DCM.

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound.

Pathway II: Synthesis via N-Alkylation

This classical approach relies on the nucleophilicity of the piperidine nitrogen to displace a leaving group on an electrophilic benzyl species, forming the target C-N bond via an Sₙ2 reaction.

Mechanistic Rationale & Experimental Causality

The success of this pathway hinges on the selection of a suitable base and solvent. The base is required to deprotonate the piperidine nitrogen (if starting from the hydrochloride salt) or to scavenge the acid generated during the reaction, thereby driving the equilibrium towards the product. A non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine is essential to prevent competition with the piperidine nucleophile.[4][5] Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile are preferred as they effectively solvate the cation of the base without solvating the amine nucleophile, thus enhancing its reactivity.[4] Heat is often required to achieve a reasonable reaction rate.

G start_materials Methyl 4-piperidinecarboxylate + 3-Fluorobenzyl Bromide sn2 SN2 Reaction (Nucleophilic Attack) start_materials->sn2 solvent_base {Solvent (DMF) | + | Base (K₂CO₃)} solvent_base->start_materials heat Heat (e.g., 80-110 °C) sn2->heat workup Aqueous Workup (Dilute, Extract, Wash) sn2->workup purification Purification (Column Chromatography) workup->purification product Final Product purification->product

Caption: Workflow for the N-alkylation synthesis pathway.

Detailed Experimental Protocol (Representative)

This protocol is a generalized representation based on standard N-alkylation procedures.[4][5]

  • Reagent Preparation: In a round-bottom flask, suspend methyl 4-piperidinecarboxylate hydrochloride (1.0 eq) and anhydrous potassium carbonate (K₂CO₃) (2.0-3.0 eq) in anhydrous dimethylformamide (DMF).

  • Addition of Electrophile: Add 3-fluorobenzyl bromide (1.1 eq) to the suspension.

  • Reaction Conditions: Heat the reaction mixture to 80-110 °C and stir overnight. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature and dilute it with water. Extract the aqueous mixture three times with ethyl acetate.

  • Isolation: Combine the organic extracts and wash them with water, followed by saturated brine to remove residual DMF and salts. Dry the organic layer over anhydrous magnesium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude oil via flash column chromatography on silica gel to obtain the final product.

Product Characterization & Data

Proper characterization is essential to confirm the identity and purity of the synthesized this compound.

Physicochemical Properties
PropertyValueSource
CAS Number 383146-94-9[6]
Molecular Formula C₁₄H₁₈FNO₂[6]
Molecular Weight 251.30 g/mol [6]
Appearance Solid[6]
InChI Key BZDVRSAZKXOIHL-UHFFFAOYSA-N[6]
Spectroscopic Analysis (Expected Data)

The following data are predicted based on the structure and analysis of similar compounds found in the literature.[5][7][8]

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.30-7.20 (m, 1H, Ar-H)

    • δ 7.10-6.90 (m, 3H, Ar-H)

    • δ 3.68 (s, 3H, -OCH₃)

    • δ 3.52 (s, 2H, Ar-CH₂-)

    • δ 2.90-2.80 (m, 2H, Piperidine-H)

    • δ 2.35-2.25 (m, 1H, Piperidine-H)

    • δ 2.15-2.05 (m, 2H, Piperidine-H)

    • δ 1.95-1.75 (m, 4H, Piperidine-H)

  • ¹³C NMR (101 MHz, CDCl₃):

    • δ 175.0 (C=O)

    • δ 163.0 (d, J ≈ 245 Hz, C-F)

    • δ 141.0 (d, J ≈ 7 Hz, Ar-C)

    • δ 129.8 (d, J ≈ 8 Hz, Ar-CH)

    • δ 124.5 (s, Ar-CH)

    • δ 115.0 (d, J ≈ 21 Hz, Ar-CH)

    • δ 114.0 (d, J ≈ 22 Hz, Ar-CH)

    • δ 62.5 (Ar-CH₂)

    • δ 53.0 (Piperidine C-2, C-6)

    • δ 51.6 (-OCH₃)

    • δ 41.0 (Piperidine C-4)

    • δ 28.5 (Piperidine C-3, C-5)

  • Mass Spectrometry (ESI+):

    • m/z calculated for C₁₄H₁₉FNO₂ [M+H]⁺: 252.14. Found: 252.1.

Concluding Remarks

Both reductive amination and N-alkylation represent reliable and scalable methods for the synthesis of this compound. The reductive amination pathway, particularly with STAB, offers the advantages of mild reaction conditions and operational simplicity, making it highly attractive for laboratory-scale synthesis and library generation. The N-alkylation route, while often requiring harsher conditions, is a robust alternative that can be cost-effective depending on the price of the corresponding benzyl halide. The choice of synthesis is ultimately a strategic decision based on the specific constraints and goals of the research or development program. The characterization data presented provide a benchmark for verifying the successful synthesis and purity of this valuable chemical intermediate.

References

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Institutes of Health (NIH). [Link]

  • Synthesis of methyl 1-methylpiperidine-4-carboxylate. PrepChem.com. [Link]

  • Synthesis of carbon-11- and fluorine-18-labeled 1-methyl-4-piperidyl-4'-fluorobenzoate and their biodistribution in mice. PubMed. [Link]

  • Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. The Royal Society of Chemistry. [Link]

  • Reductive Amination - Common Conditions. Organic Chemistry Data. [Link]

  • Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. UNIPI. [Link]

  • The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
  • Synthesis and biological evaluation of 4-piperidinecarboxylate and 4-piperidinecyanide derivatives for T-type calcium channel blockers. PubMed. [Link]

  • Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase. PubMed Central. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of Methyl 1-(3-fluorobenzyl)-4-piperidinecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 1-(3-fluorobenzyl)-4-piperidinecarboxylate is a substituted piperidine derivative of significant interest in medicinal chemistry and drug development. The N-benzyl piperidine motif is a versatile scaffold frequently employed to modulate the physicochemical and pharmacokinetic properties of drug candidates.[1] The incorporation of a fluorine atom on the benzyl ring can further influence metabolic stability, binding affinity, and membrane permeability. This guide provides a comprehensive overview of the anticipated physicochemical properties of this compound and details the experimental protocols for their determination, offering a framework for researchers engaged in its synthesis, characterization, and application.

The structure of this compound combines the core of methyl 4-piperidinecarboxylate with a 3-fluorobenzyl group attached to the piperidine nitrogen. Understanding the interplay between these two components is crucial for predicting the overall properties of the molecule.

Predicted Physicochemical Properties

PropertyPredicted Value/StateRationale
Molecular Formula C₁₄H₁₈FNO₂Sum of atomic constituents.
Molecular Weight 251.30 g/mol Calculated from the molecular formula.
Physical State Liquid or low-melting solidBased on the properties of the parent fragments. Methyl 4-piperidinecarboxylate is a liquid[2], and 3-fluorobenzylamine is also a liquid.[3][4][5]
Boiling Point > 200 °C at atmospheric pressureExpected to be significantly higher than methyl 4-piperidinecarboxylate (93 °C at 10 mmHg)[2] and 3-fluorobenzylamine (82 °C at 16 mmHg)[3] due to increased molecular weight.
Solubility Sparingly soluble in water; soluble in common organic solvents (e.g., methanol, ethanol, dichloromethane, ethyl acetate).The piperidine nitrogen and ester group provide some polarity, but the benzyl ring and overall carbon framework suggest limited aqueous solubility. The molecule is expected to be soluble in dilute aqueous acid due to the basicity of the tertiary amine.[6]
pKa 8.0 - 9.0The piperidine nitrogen is a tertiary amine. The pKa is predicted to be slightly lower than that of simple alkylamines due to the electron-withdrawing effect of the benzyl group, but still in the basic range. The predicted pKa of 3-fluorobenzylamine is approximately 8.80.[4]

Experimental Determination of Physicochemical Properties

The following section details the step-by-step methodologies for the experimental validation of the predicted physicochemical properties.

Melting and Boiling Point Determination

The physical state at ambient temperature will dictate whether a melting or boiling point is the primary characteristic.

The melting point provides a crucial indication of purity. A sharp melting point range (typically 0.5-1.0°C) is characteristic of a pure crystalline solid.

Experimental Protocol:

  • Sample Preparation: A small amount of the crystalline solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.[7]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, and the temperature is increased at a steady rate.

  • Initial Determination: A rapid heating rate (10-20°C/min) is used to determine an approximate melting range.

  • Accurate Determination: The measurement is repeated with a fresh sample, heating rapidly to about 20°C below the approximate melting point, then reducing the heating rate to 1-2°C/min.[8]

  • Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.[8]

Given the expected high boiling point, determination under reduced pressure is advisable to prevent decomposition.

Experimental Protocol (Thiele Tube Method):

  • Apparatus Setup: A small amount of the liquid (2-3 mL) is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the liquid. The test tube is attached to a thermometer.

  • Heating: The assembly is heated in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

  • Observation: As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube.[9] The heat is then removed.

  • Data Recording: The temperature at which the liquid just begins to re-enter the capillary tube is recorded as the boiling point at that atmospheric pressure.[9]

  • Pressure Correction: If the determination is not performed at standard atmospheric pressure, a nomograph can be used to correct the boiling point.

Workflow for Melting/Boiling Point Determination

G cluster_0 Physical State Assessment cluster_1 Melting Point Protocol cluster_2 Boiling Point Protocol start Obtain Pure Sample is_solid Is the sample a solid at room temperature? start->is_solid pack_capillary Pack capillary tube (2-3 mm) is_solid->pack_capillary Yes setup_thiele Set up Thiele tube with sample and inverted capillary is_solid->setup_thiele No rapid_heat Rapid heating for approximate range pack_capillary->rapid_heat slow_heat Slow heating (1-2°C/min) for accurate range rapid_heat->slow_heat record_mp Record melting point range slow_heat->record_mp heat_observe Heat until steady stream of bubbles setup_thiele->heat_observe cool_record Cool and record temperature at liquid re-entry heat_observe->cool_record pressure_correct Correct for atmospheric pressure if necessary cool_record->pressure_correct

Caption: Workflow for determining the melting or boiling point.

Solubility Profile

A systematic approach to solubility testing can provide significant information about the polarity and functional groups present in the molecule.[6]

Experimental Protocol:

  • Solvent Selection: A range of solvents with varying polarities should be used, including water, 5% HCl, 5% NaOH, and common organic solvents like methanol, ethyl acetate, and hexane.

  • Procedure: To approximately 1 mL of the solvent in a test tube, add a small amount of the compound (around 10-20 mg).

  • Observation: The mixture is agitated, and the solubility is observed. For liquid samples, miscibility is assessed.

  • Interpretation:

    • Solubility in 5% HCl: Indicates the presence of a basic functional group, such as the tertiary amine in the piperidine ring.[6]

    • Insolubility in 5% NaOH: Confirms the absence of acidic functional groups.

    • Solubility in Water: Will indicate the overall polarity. Limited solubility is expected.

    • Solubility in Organic Solvents: Will establish its suitability for use in various reaction and purification conditions.

pKa Determination

The pKa is a measure of the acidity of the conjugate acid of the amine. It is a critical parameter for understanding the ionization state of the molecule at physiological pH.

Experimental Protocol (Potentiometric Titration):

  • Sample Preparation: A precisely weighed amount of the compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol or ethanol to ensure solubility.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH with a calibrated pH meter.

  • Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa corresponds to the pH at the half-equivalence point.

Logical Flow for pKa Determination

G A Prepare a precise concentration of the compound in a suitable solvent system C Titrate with a standardized strong acid (e.g., HCl) A->C B Calibrate pH meter with standard buffers B->C D Record pH at regular intervals of titrant addition C->D E Plot pH versus volume of titrant D->E F Determine the equivalence point E->F G Identify the half-equivalence point F->G H The pH at the half-equivalence point is the pKa G->H

Caption: Step-wise process for pKa determination via potentiometric titration.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the chemical structure of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

  • C=O Stretch (Ester): A strong absorption band is expected in the range of 1735-1750 cm⁻¹.[10]

  • C-O Stretch (Ester): Two bands are anticipated in the 1000-1300 cm⁻¹ region.[10]

  • Aromatic C-H Stretch: A weak absorption is expected just above 3000 cm⁻¹.

  • Aromatic C=C Bending: Peaks will be observed in the 1450-1600 cm⁻¹ region.[11]

  • C-F Stretch: A strong band is expected in the 1000-1400 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

  • ¹H NMR:

    • Aromatic Protons: Signals are expected in the 6.8-7.4 ppm region. The fluorine atom will cause characteristic splitting patterns.

    • Methyl Ester Protons (-OCH₃): A singlet will appear around 3.7 ppm.

    • Benzyl Protons (-CH₂-Ar): A singlet is expected around 3.5 ppm.

    • Piperidine Protons: A series of multiplets will be observed in the 1.5-3.0 ppm range.[12][13]

  • ¹³C NMR:

    • Carbonyl Carbon (C=O): A signal is expected around 170-175 ppm.

    • Aromatic Carbons: Signals will be in the 110-165 ppm range. The carbon directly attached to the fluorine atom will show a large coupling constant (¹JCF).[14]

    • Methyl Ester Carbon (-OCH₃): A signal will appear around 51 ppm.

    • Benzyl Carbon (-CH₂-Ar): A signal is expected around 63 ppm.

    • Piperidine Carbons: Signals will be observed in the 25-55 ppm range.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 251.30).

  • Key Fragmentation Patterns:

    • Alpha-Cleavage: The most characteristic fragmentation of N-benzylpiperidines is the cleavage of the bond beta to the nitrogen, leading to the formation of a stable tropylium ion (m/z = 91) or a fluorotropylium ion (m/z = 109).[15]

    • Loss of the Ester Group: Fragmentation involving the loss of the methoxycarbonyl group (-COOCH₃) or methoxy group (-OCH₃) is also expected.

    • Piperidine Ring Fragmentation: The piperidine ring can undergo cleavage, leading to various smaller fragment ions.[15]

Expected Mass Spectrometry Fragmentation

G parent [M]⁺ m/z = 251 frag1 [M - COOCH₃]⁺ m/z = 192 parent->frag1 Loss of methoxycarbonyl radical frag2 [C₇H₆F]⁺ (Fluorotropylium ion) m/z = 109 parent->frag2 α-cleavage frag3 [C₇H₇]⁺ (Tropylium ion) m/z = 91 parent->frag3 α-cleavage with loss of F

Caption: Predicted major fragmentation pathways in mass spectrometry.

Conclusion

This technical guide provides a comprehensive framework for the characterization of the physicochemical properties of this compound. By leveraging knowledge of its structural components and applying standardized experimental protocols, researchers can obtain reliable data crucial for its application in drug discovery and development. The methodologies outlined herein are designed to ensure scientific integrity and provide a solid foundation for further investigation of this and related compounds.

References

  • Yahia, M., & Sundman, O. (2022). Decreasing the melting point? Replacing benzyl chloride with a lignin-degradation product in cellulose etherification. ResearchGate. Available at: [Link]

  • Juranic, I. (2014). Simple Method for the Estimation of pKa of Amines. ResearchGate. Available at: [Link]

  • PubMed. (2024). N-Benzyl piperidine Fragment in Drug Discovery. PubMed. Available at: [Link]

  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]

  • Unknown. (n.d.). Experiment-1 Aim - To determine the melting point of given solid substance. Requirements. Available at: [Link]

  • PubChem. (n.d.). Methyl 1-Methyl-4-piperidinecarboxylate. PubChem. Available at: [Link]

  • PubChem. (n.d.). 3-Fluorobenzylamine. PubChem. Available at: [Link]

  • Chemistry LibreTexts. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Chemistry LibreTexts. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. Available at: [Link]

  • MDPI. (n.d.). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. MDPI. Available at: [Link]

  • Unknown. (2021). experiment (1) determination of melting points. Available at: [Link]

  • University of Toronto. (2023). Solubility of Organic Compounds. Available at: [Link]

  • Unknown. (2021). EXPERIMENT (2) - DETERMINATION OF BOILING POINTS Purpose. Available at: [Link]

  • MDPI. (n.d.). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. MDPI. Available at: [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online. Available at: [Link]

  • Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. Available at: [Link]

  • University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]

  • ChemRxiv. (n.d.). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. ChemRxiv. Available at: [Link]

  • BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound. BYJU'S. Available at: [Link]

  • ResearchGate. (n.d.). Mass fragmentation pattern for... ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Development of Methods for the Determination of pKa Values. PMC. Available at: [Link]

  • Scholaris. (2022). Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity. Scholaris. Available at: [Link]

  • JoVE. (2020). Video: Boiling Points - Procedure. JoVE. Available at: [Link]

  • PubChem. (n.d.). 4-Piperidinecarboxylic acid, methyl ester, hydrochloride (1:1). PubChem. Available at: [Link]

  • University of Calgary. (n.d.). Melting point determination. Available at: [Link]

  • Chemistry LibreTexts. (2015). 15.4: Spectral Characteristics of the Benzene Ring. Chemistry LibreTexts. Available at: [Link]

  • ResearchGate. (n.d.). 1H NMR Spectra of Platinum(II) Complexes Containing Piperidine and Another Amine. ResearchGate. Available at: [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034301). Human Metabolome Database. Available at: [Link]

  • ACS Publications. (2023). 13C NMR Analysis of an Aqueous Electrophilic Aromatic Substitution (Synthesis of β-Resorcylic Acid). Journal of Chemical Education. Available at: [Link]

  • Chemsrc. (n.d.). Methyl piperidine-4-carboxylate. Chemsrc. Available at: [Link]

  • Unknown. (n.d.). Organic Chemistry LABORATORY. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • Unknown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available at: [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. University of Calgary. Available at: [Link]

  • Juranic, I. (2014). Simple Method for the Estimation of pKa of Amines†. CROATICA CHEMICA ACTA. Available at: [Link]

  • BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. BYJU'S. Available at: [Link]

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]

  • Wikipedia. (n.d.). Piperidine. Wikipedia. Available at: [Link]

  • SALTISE. (2021). Organic Chemistry: Introduction to Solubility. SALTISE. Available at: [Link]

  • Unknown. (2022). ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXI. Available at: [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Available at: [Link]

Sources

An In-depth Technical Guide to Methyl 1-(3-fluorobenzyl)-4-piperidinecarboxylate (CAS Number 865763-97-5)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1-(3-fluorobenzyl)-4-piperidinecarboxylate is a substituted piperidine derivative that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its structure, which combines a piperidine-4-carboxylate core with a 3-fluorobenzyl group, makes it a valuable scaffold for the synthesis of more complex molecules with potential therapeutic applications. The incorporation of a fluorine atom on the benzyl moiety is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties, such as metabolic stability and binding affinity.

This technical guide provides a comprehensive overview of this compound, including its chemical properties, plausible synthetic routes with detailed experimental protocols, and expected analytical characterization.

Chemical Properties and Data

A summary of the key chemical properties for this compound is presented in the table below.

PropertyValueSource
CAS Number 865763-97-5
Molecular Formula C₁₄H₁₈FNO₂
Molecular Weight 251.30 g/mol
Appearance Solid
SMILES O=C(OC)C1CCN(CC2=CC(F)=CC=C2)CC1
InChI 1S/C14H18FNO2/c1-18-14(17)12-5-7-16(8-6-12)10-11-3-2-4-13(15)9-11/h2-4,9,12H,5-8,10H2,1H3

Synthesis Methodologies

The synthesis of this compound can be achieved through several established synthetic routes. The two most common and efficient methods are N-alkylation and reductive amination . The choice between these methods often depends on the availability of starting materials and desired reaction conditions.

N-Alkylation of Methyl Piperidine-4-carboxylate

This is a direct and widely used method for the synthesis of N-substituted piperidines. The reaction involves the nucleophilic substitution of a suitable leaving group on the benzyl moiety by the secondary amine of the piperidine ring.

Materials:

  • Methyl piperidine-4-carboxylate

  • 3-Fluorobenzyl bromide (or chloride)

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Acetonitrile or Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of methyl piperidine-4-carboxylate (1.0 eq) in anhydrous acetonitrile or DMF, add potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add 3-fluorobenzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the pure this compound.

Causality Behind Experimental Choices:

  • Base (K₂CO₃): The base is crucial to neutralize the hydrobromic acid (HBr) formed during the reaction, which would otherwise protonate the piperidine nitrogen, rendering it non-nucleophilic.

  • Solvent (Acetonitrile/DMF): These polar aprotic solvents are excellent for SN2 reactions as they solvate the cation of the base while leaving the anion (carbonate) reactive.

  • Purification: Column chromatography is a standard and effective method for purifying organic compounds of moderate polarity, such as the target molecule.

N_Alkylation reagent1 Methyl piperidine-4-carboxylate reaction N-Alkylation K₂CO₃, Acetonitrile reagent1->reaction reagent2 3-Fluorobenzyl bromide reagent2->reaction product This compound reaction->product

Caption: N-Alkylation Synthetic Pathway.

Reductive Amination

Reductive amination is another powerful method for forming C-N bonds. This two-step, one-pot reaction involves the formation of an iminium ion intermediate from the reaction of a secondary amine with an aldehyde, followed by in-situ reduction.

Materials:

  • Methyl piperidine-4-carboxylate

  • 3-Fluorobenzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount, if using NaBH₃CN)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of methyl piperidine-4-carboxylate (1.0 eq) and 3-fluorobenzaldehyde (1.1 eq) in DCM or DCE, add a catalytic amount of acetic acid (if using NaBH₃CN).

  • Stir the mixture at room temperature for 1 hour to allow for the formation of the iminium ion.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir at room temperature for 12-24 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Reducing Agent (NaBH(OAc)₃): Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less sensitive to acidic conditions than other borohydrides, making it ideal for this reaction.

  • Solvent (DCM/DCE): These non-protic solvents are suitable for reductive amination as they do not interfere with the reducing agent or the iminium ion intermediate.

  • Acid Catalyst: A catalytic amount of acetic acid can accelerate the formation of the iminium ion, especially when using less reactive aldehydes or amines.

Reductive_Amination reagent1 Methyl piperidine-4-carboxylate reaction Reductive Amination NaBH(OAc)₃, DCM reagent1->reaction reagent2 3-Fluorobenzaldehyde reagent2->reaction product This compound reaction->product

Caption: Reductive Amination Synthetic Pathway.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 3-fluorobenzyl group, the benzylic protons, the methoxy group of the ester, and the protons of the piperidine ring. The integration of these signals should correspond to the number of protons in each environment. The coupling patterns of the aromatic protons will be indicative of the 1,3-disubstitution pattern.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule. Key signals to identify include the carbonyl carbon of the ester, the aromatic carbons (with C-F coupling visible for the carbon attached to fluorine and its neighbors), the benzylic carbon, the methoxy carbon, and the carbons of the piperidine ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. For this compound, the expected molecular ion peak [M+H]⁺ would be at m/z 252.13.

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the presence of key functional groups. The spectrum of the target compound is expected to show a strong absorption band for the C=O stretch of the ester group (around 1730 cm⁻¹), as well as C-H stretching and bending vibrations for the aliphatic and aromatic portions of the molecule.

Potential Applications and Biological Activity

Substituted piperidines are a common scaffold in many approved drugs and clinical candidates. The presence of the 3-fluorobenzyl group in this compound makes it an interesting building block for the synthesis of novel compounds with potential biological activity. Fluorine substitution can enhance metabolic stability by blocking sites of oxidative metabolism and can also influence receptor binding affinity.

While specific biological activity for this exact compound is not extensively documented in publicly available literature, related fluorinated piperidine derivatives have shown potential as therapeutics for diabetes and Alzheimer's disease.[1] Further research is warranted to explore the pharmacological profile of derivatives synthesized from this versatile intermediate.

References

  • Macmillan Group. (n.d.). SUPPLEMENTARY INFORMATION. Princeton University. Retrieved from [Link]

  • Ullah, E., et al. (2024). Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases. European Journal of Medicinal Chemistry, 116523.
  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2011). Chem 117 Reference Spectra Spring 2011.
  • (n.d.). Copies of 1H, 13C, 19F NMR spectra.
  • Stefańska, K., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • Stark, F., et al. (2019). Alkylation Strategy on piperidine-4 carboxylate.
  • PrepChem. (n.d.). Synthesis of methyl 1-methylpiperidine-4-carboxylate. Retrieved from [Link]

  • Stefańska, K., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • BenchChem. (2025). Application Notes and Protocols for N-Alkylation of (S)-3-(4-Fluorobenzyl)piperidine.
  • Saify, Z. S., et al. (2001). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society, 66(10), 659-665.
  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. Retrieved from [Link]

  • Shishkov, S. V., et al. (2022).
  • Matassini, C., et al. (2020). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Molecules, 25(21), 5030.
  • Prat, D., et al. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Green Chemistry, 15(3), 809-813.
  • Matassini, C., et al. (2018). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Organic & Biomolecular Chemistry, 16(2), 189-202.
  • PubChem. (n.d.). Methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate. Retrieved from [Link]

  • Dahl, S. L., et al. (2024). A modular and scalable continuous platform for the synthesis of the local anaesthetic mepivacaine. Green Chemistry, 26(4), 2313-2321.
  • ResearchGate. (n.d.). Reductive amination and amide synthesis. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). Methyl 4-(aminocarbonyl)-4-[(4-fluorophenyl)amino]-1-piperidinecarboxylate. Retrieved from [Link]

  • UNIPI. (2023).
  • Sci-Hub. (1998). 1H and13C NMR spectroscopy of some 4-(p-fluorobenzoyl)piperidine derivatives. Retrieved from [Link]

  • BenchChem. (2025).
  • Wang, Y., et al. (2022). Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2366-2377.
  • PubChem. (n.d.). Methyl 1-(3-iodobenzoyl)piperidine-4-carboxylate. Retrieved from [Link]

  • Al-Abdullah, E. S., et al. (2022). Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. Molecules, 27(19), 6296.
  • ACADIA Pharmaceuticals Inc. (2020). Methods for preparing N-(4-fluorobenzyl)-N-(1-methylpiperidin-4-yl)-N′-(4-(2-methylpropyloxy)phenylmethyl)carbamide and its tartrate salt and polymorphic form C. U.S.
  • Grote, C., et al. (2023). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Journal of Fungi, 9(7), 724.
  • Bhatt, N. D., & Nimavat, K. (2013). Synthesis, Characterization and Antimicrobial Activity of Methyl 1-(-2-amine-alkylcarbonyl) piperidine-4-carboxylate. International Journal for Pharmaceutical Research Scholars, 2(2), 11-16.
  • ACADIA Pharmaceuticals Inc. (2006). Salts of n-(4-fluorobenzyl)-n-(1-methylpiperidin-4-yl)-n'-(4-(2-methylpropyloxy)phenylmethyl)
  • Maciejewska, D., et al. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Pharmaceuticals, 16(9), 1267.
  • Der Pharma Chemica. (n.d.).

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The piperidine ring is a foundational scaffold in medicinal chemistry, celebrated for its prevalence in a multitude of pharmaceuticals and natural products.[1][2] Its distinct three-dimensional structure provides an ideal framework for the precise spatial arrangement of substituents, which is critical for optimizing drug-target interactions.[3] This technical guide offers an in-depth examination of Methyl 1-(3-fluorobenzyl)-4-piperidinecarboxylate, a representative N-substituted piperidine derivative. We will explore its synthesis via reductive amination, methods for creating related analogs, key analytical characterization techniques, and its significance as a building block in modern drug discovery, particularly for agents targeting the central nervous system (CNS). This document is intended to serve as a comprehensive resource for researchers, chemists, and professionals engaged in pharmaceutical development.

Introduction: The Enduring Importance of the Piperidine Scaffold

The six-membered nitrogen-containing heterocycle known as piperidine is a "privileged scaffold" in drug design.[1][3] Its ubiquity is remarkable, appearing in over twenty classes of pharmaceuticals, from anticancer agents to treatments for Alzheimer's disease.[2][4][5] The power of the piperidine motif lies in its unique combination of properties:

  • Stereochemical Richness: The stable chair conformation of the piperidine ring allows for the precise and predictable three-dimensional placement of functional groups, which is essential for tailoring interactions with complex biological targets like enzymes and receptors.[3]

  • Physicochemical Modulation: The basic nitrogen atom serves as a versatile handle. It can act as a hydrogen bond acceptor or, when protonated at physiological pH, a hydrogen bond donor. This allows chemists to fine-tune critical drug-like properties such as solubility and lipophilicity, which directly impact a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[3][6]

  • Metabolic Stability: The piperidine ring itself is relatively stable to metabolic degradation, enhancing the potential for longer in-vivo half-lives of drug candidates.[6]

The subject of this guide, This compound (CAS 383146-94-9), exemplifies the strategic combination of these features.[7] The structure marries the piperidine core with a fluorobenzyl group—a common moiety for probing interactions in CNS targets—and a methyl ester at the 4-position, which provides a convenient point for further chemical modification.

Synthesis of this compound

The most direct and widely used method for preparing N-benzyl piperidine derivatives is through reductive amination.[2][8] This powerful reaction forms a new carbon-nitrogen bond by condensing an amine with a carbonyl compound (an aldehyde or ketone) to form an imine or iminium ion intermediate, which is then reduced in situ to the target amine.[8]

Retrosynthetic Analysis & Strategy

A retrosynthetic approach to the target molecule reveals a straightforward disconnection at the benzylic C-N bond. This points to two primary starting materials: methyl piperidine-4-carboxylate and 3-fluorobenzaldehyde .

G Target This compound Disconnect C-N Bond Disconnection (Reductive Amination) Target->Disconnect Precursors Methyl piperidine-4-carboxylate + 3-Fluorobenzaldehyde Disconnect->Precursors

Figure 1. Retrosynthetic approach for the target molecule.

The causality behind this choice is compelling: both precursors are commercially available, and reductive amination is a robust, high-yielding reaction with well-understood mechanisms and a broad tolerance for various functional groups.[9]

Key Synthetic Method: Reductive Amination

The reaction proceeds in a one-pot fashion. The piperidine nitrogen attacks the carbonyl carbon of the aldehyde, forming a hemiaminal, which then dehydrates to form an iminium ion. A mild reducing agent, present in the reaction mixture, selectively reduces this iminium ion to the final tertiary amine product.

Choice of Reducing Agent: While various reducing agents can be used, sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred for its mildness and selectivity. It is less reactive towards the starting aldehyde than other common agents like sodium borohydride (NaBH₄), minimizing the undesired side reaction of reducing the aldehyde to benzyl alcohol.[8] An alternative, borane-pyridine complex (BAP), has also been shown to be effective and avoids the formation of nitrile impurities that can sometimes occur with cyanide-containing reagents like NaCNBH₃.[9]

Detailed Experimental Protocol

This protocol is a representative procedure based on established chemical principles of reductive amination.[9]

Materials:

  • Methyl piperidine-4-carboxylate (1.0 eq)

  • 3-Fluorobenzaldehyde (1.05 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (catalytic amount, ~0.1 eq)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add methyl piperidine-4-carboxylate and anhydrous dichloromethane. Stir until fully dissolved.

  • Addition of Reagents: Add 3-fluorobenzaldehyde followed by a catalytic amount of acetic acid. The acid serves to protonate the carbonyl oxygen, activating the aldehyde for nucleophilic attack and facilitating the dehydration of the hemiaminal intermediate. Stir the mixture at room temperature for 20-30 minutes.

  • Reduction: Add sodium triacetoxyborohydride in one portion. The reaction is typically exothermic; a slight increase in temperature may be observed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting piperidine has been consumed (typically 2-4 hours).

  • Workup: Quench the reaction by slowly adding saturated sodium bicarbonate solution. Separate the organic layer.

  • Extraction: Extract the aqueous layer with dichloromethane (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield this compound as a pure compound.

Figure 2. Experimental workflow for synthesis and purification.

Synthesis of Related Piperidine Derivatives

The true power of this scaffold lies in its modularity. The core synthesis can be readily adapted to produce a diverse library of analogs for structure-activity relationship (SAR) studies.

Variation of the N-Arylmethyl Group

By substituting 3-fluorobenzaldehyde with other commercially available aldehydes, a wide range of N-substituted analogs can be generated. This allows for systematic exploration of how electronics (electron-donating vs. electron-withdrawing groups) and sterics on the aromatic ring affect biological activity.

EntryAldehyde UsedResulting N-Substituent
13-Fluorobenzaldehyde3-Fluorobenzyl
24-Chlorobenzaldehyde4-Chlorobenzyl
33-Methoxybenzaldehyde3-Methoxybenzyl
4Pyridine-3-carbaldehyde3-Pyridylmethyl
52-Naphthaldehyde2-Naphthylmethyl
Modification of the C4-Ester

The methyl ester at the C4 position is a versatile functional group handle for further derivatization.

  • Amide Formation: The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines (using standard peptide coupling reagents like HATU or EDC) to form a library of amides.

  • Reduction: The ester can be reduced using strong reducing agents like lithium aluminum hydride (LiAlH₄) to afford the corresponding primary alcohol, 1-(3-fluorobenzyl)piperidin-4-yl)methanol. This alcohol can then be used in etherification or other reactions.

Spectroscopic Characterization

Unambiguous characterization of the synthesized compounds is critical. The primary methods used are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[10][11]

Nuclear Magnetic Resonance (¹H and ¹³C NMR)

NMR provides detailed information about the molecular structure. For this compound, key expected signals include:

  • ¹H NMR:

    • A singlet around 3.6-3.7 ppm for the methyl ester (-OCH₃) protons.

    • A singlet around 3.5 ppm for the benzylic (-CH₂-) protons.

    • A complex set of multiplets between 1.5-3.0 ppm for the piperidine ring protons.

    • A multiplet in the aromatic region (6.9-7.4 ppm) corresponding to the 3-fluorobenzyl group.

  • ¹³C NMR:

    • A signal around 175 ppm for the ester carbonyl carbon.

    • Signals in the aromatic region (113-164 ppm), with characteristic C-F couplings.

    • A signal around 62 ppm for the benzylic carbon.

    • Signals between 28-53 ppm for the piperidine ring carbons.

    • A signal around 51 ppm for the methyl ester carbon.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For the target molecule (C₁₄H₁₈FNO₂), the expected molecular weight is 251.30 g/mol .[7] Using electrospray ionization (ESI) in positive mode, the primary observed ion would be the protonated molecule [M+H]⁺ at m/z 252.3.

TechniqueExpected Result for C₁₄H₁₈FNO₂Purpose
¹H NMR Signals for methyl ester, benzyl, piperidine, and aromatic protons.Confirms proton environment and connectivity.
¹³C NMR Signals for carbonyl, aromatic, benzyl, piperidine, and methyl carbons.Confirms carbon backbone structure.
MS (ESI+) [M+H]⁺ at m/z ≈ 252.3Confirms molecular weight and formula.

Applications in Drug Discovery

N-substituted piperidines are cornerstone structures in the development of CNS-active drugs.[12][13] The benzylpiperidine motif, in particular, provides excellent binding to the catalytic sites of various enzymes and receptors.[5]

  • Scaffold for CNS Agents: The lipophilic nature of the benzyl group combined with the basicity of the piperidine nitrogen facilitates crossing the blood-brain barrier, a critical requirement for CNS drugs.[6][14]

  • Structure-Activity Relationship (SAR) Insights: The fluorine atom on the benzyl ring is a bioisosteric replacement for hydrogen. It can alter the molecule's electronic properties and metabolic stability and can form specific hydrogen bonds or dipole interactions with a target protein, often leading to enhanced binding affinity or selectivity.[15][16]

  • Building Block for Complex Molecules: This compound is not typically an active pharmaceutical ingredient itself, but rather a key intermediate or building block. The ester at C4 allows for the attachment of larger, more complex chemical moieties to build molecules with desired pharmacological profiles. For example, similar structures are precursors for potent and selective agonists or antagonists for various receptors.[15]

G cluster_0 Core Scaffold cluster_1 Key Structural Features cluster_2 Significance in Drug Discovery Core Methyl 1-(3-fluorobenzyl) -4-piperidinecarboxylate Piperidine Piperidine Ring (3D Scaffold, Basicity) Core->Piperidine Fluorobenzyl N-(3-fluorobenzyl) Group (Lipophilicity, Target Interaction) Core->Fluorobenzyl Ester C4-Methyl Ester (Modification Handle) Core->Ester BBB Blood-Brain Barrier Penetration Piperidine->BBB SAR Structure-Activity Relationship (SAR) Studies Fluorobenzyl->SAR Intermediate Versatile Chemical Intermediate Ester->Intermediate

Figure 3. Relationship of structure to application in drug discovery.

Conclusion and Future Outlook

This compound is a valuable chemical entity that embodies the principles of modern medicinal chemistry. Its synthesis is efficient and scalable, and its structure is primed for diversification. As a building block, it enables the systematic exploration of chemical space around the privileged piperidine scaffold. The continued use of such well-designed intermediates will be instrumental in the development of the next generation of therapeutics, particularly for challenging neurological and psychiatric disorders where precise molecular targeting is paramount.

References

  • Benchchem. (n.d.). Synthesis and Reactivity of Piperidine Derivatives in Medicinal Chemistry: A Technical Guide.
  • Gatiatulin, A. G., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Published on PubMed Central.
  • Clemente, F., Matassini, C., & Cardona, F. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate.
  • Moormann, A. E. (1993). Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine. Organic Preparations and Procedures International.
  • ResearchGate. (n.d.). Piperidine derivatives scope of this review.
  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • Matassini, C., Clemente, F., & Cardona, F. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.
  • Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub.
  • PubMed Central. (n.d.). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines.
  • PubMed. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.
  • (n.d.). The Science Behind CNS Drugs: The Role of Piperazine Derivatives.
  • Benchchem. (n.d.). Piperidine vs. Piperazine: A Comparative Analysis of Two Privileged Scaffolds in Drug Design.
  • PubMed. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N, N'-substituted piperazines for bioorthogonal labeling.
  • Benchchem. (n.d.). The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry.
  • ResearchGate. (2016). (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.
  • Sigma-Aldrich. (n.d.). This compound.
  • Westaway, S. M., et al. (2009). Discovery of N-(3-fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine (GSK962040), the first small molecule motilin receptor agonist clinical candidate. Journal of Medicinal Chemistry. Published on PubMed.
  • Westaway, S. M., et al. (2009). Discovery of N-(3-Fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)ace tyl]-4-piperidinamine (GSK962040), the First Small Molecule Motilin Receptor Agonist Clinical Candidate. ResearchGate.

Sources

A Technical Guide to Methyl 1-(3-fluorobenzyl)-4-piperidinecarboxylate: Synthesis, Characterization, and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: This guide provides a comprehensive technical overview of Methyl 1-(3-fluorobenzyl)-4-piperidinecarboxylate, a key starting material in modern medicinal chemistry. We will explore its fundamental physicochemical properties, detail a robust and validated synthesis protocol, and elucidate its strategic application in the development of therapeutic agents, with a particular focus on inhibitors of human neutrophil elastase. This document is intended for researchers, chemists, and professionals in the field of drug development seeking to leverage this versatile chemical scaffold.

Introduction: The Strategic Importance of Substituted Piperidines

The piperidine ring is a privileged scaffold in drug discovery, forming the core of numerous approved pharmaceuticals. Its saturated, heterocyclic structure allows for precise three-dimensional positioning of substituent groups, enabling tailored interactions with biological targets. When combined with synthetically valuable moieties like the 3-fluorobenzyl group, the resulting building block, this compound, becomes a powerful tool for lead optimization.

The introduction of a fluorine atom onto the benzyl group is a well-established strategy in medicinal chemistry to enhance metabolic stability, modulate lipophilicity, and improve binding affinity.[1] The carbon-fluorine bond is exceptionally strong, resisting oxidative metabolism by cytochrome P450 enzymes, which can prolong the in vivo half-life of a drug candidate.[2] Specifically, the 3-fluoro substitution pattern offers a unique electronic profile that can influence molecular conformation and interactions without adding significant steric bulk. This makes the title compound a sought-after intermediate for synthesizing complex molecules targeting a range of diseases, from neurological disorders to inflammatory conditions.[3][4]

Physicochemical Properties & Structural Characterization

Accurate characterization is the bedrock of chemical synthesis, ensuring the identity and purity of the material. This compound is typically a solid at room temperature. Its key properties are summarized below.

PropertyValueSource
CAS Number 383146-94-9
Molecular Formula C₁₄H₁₈FNO₂
Molecular Weight 251.30 g/mol
Appearance Solid
SMILES O=C(OC)C1CCN(CC2=CC(F)=CC=C2)CC1
InChI Key BZDVRSAZKXOIHL-UHFFFAOYSA-N

Structural Validation: The identity of the synthesized compound must be unequivocally confirmed through standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structural integrity.[5][6] The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 3-fluorobenzyl group, the piperidine ring protons, the benzylic methylene protons, and the methyl ester singlet.

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight through the detection of the molecular ion peak [M+H]⁺.

  • Infrared (IR) Spectroscopy: Will show a characteristic strong carbonyl (C=O) stretch from the ester group, typically around 1730 cm⁻¹.

Core Synthesis: N-Alkylation Strategy

The most direct and widely employed method for synthesizing this compound is the nucleophilic substitution (SN2) reaction between Methyl 4-piperidinecarboxylate (also known as methyl isonipecotate) and a suitable 3-fluorobenzyl halide.[7]

Causality of Experimental Design:

  • Choice of Base: The reaction requires a non-nucleophilic base to neutralize the hydrohalic acid byproduct (HBr or HCl). Potassium carbonate (K₂CO₃) is an ideal choice as it is inexpensive, effective, and minimally interferes with the reaction.[8] Stronger bases or nucleophilic amines could lead to side reactions, such as ester hydrolysis or quaternization of the piperidine nitrogen.[7]

  • Solvent Selection: A polar aprotic solvent like acetonitrile (ACN) or dimethylformamide (DMF) is preferred.[8] These solvents effectively dissolve the reactants and stabilize the transition state of the SN2 reaction without participating in it.

  • Reaction Temperature: Moderate heating (e.g., 60-80 °C) is typically sufficient to drive the reaction to completion in a reasonable timeframe without promoting decomposition.[7]

SynthesisWorkflow cluster_reactants Reactants cluster_reagents Reagents Reactant1 Methyl 4-piperidinecarboxylate (Methyl Isonipecotate) Reaction N-Alkylation (SN2 Reaction) ~70°C Reactant1->Reaction Reactant2 3-Fluorobenzyl Bromide Reactant2->Reaction Base K₂CO₃ (Base) Base->Reaction Solvent Acetonitrile (Solvent) Solvent->Reaction Workup Aqueous Workup & Purification Reaction->Workup Product Methyl 1-(3-fluorobenzyl)- 4-piperidinecarboxylate Workup->Product

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol
  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add Methyl 4-piperidinecarboxylate (1.0 eq.).[9]

  • Reagent Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq.) and a suitable volume of dry acetonitrile to create a stirrable slurry.

  • Alkylation: Add 3-fluorobenzyl bromide (1.1 eq.) to the mixture.

  • Reaction: Heat the reaction mixture to 70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel if necessary to yield the final product.

Application in Drug Synthesis: A Scaffold for HNE Inhibitors

A primary application of this starting material is in the synthesis of potent inhibitors for human neutrophil elastase (HNE). HNE is a serine protease implicated in the pathology of numerous inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome.[10][11] Overactivity of HNE leads to the degradation of connective tissue in the lungs.[12] Therefore, inhibiting HNE is a key therapeutic strategy.[13][14]

This compound serves as a versatile scaffold that can be readily elaborated. A common synthetic sequence involves:

  • Ester Hydrolysis: The methyl ester is saponified using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) to yield the corresponding carboxylic acid.

  • Amide Coupling: The resulting carboxylic acid is then coupled with a diverse range of amine-containing fragments using standard peptide coupling reagents (e.g., HATU, HOBt, EDC) to generate a library of potential HNE inhibitors.

The 3-fluorobenzyl group often serves to occupy a key hydrophobic pocket in the enzyme's active site, while the amide portion and its substituents are designed to form critical hydrogen bonds and other interactions with the enzyme.

ApplicationWorkflow StartMat Methyl 1-(3-fluorobenzyl)- 4-piperidinecarboxylate Step1 Ester Hydrolysis (e.g., LiOH, THF/H₂O) StartMat->Step1 Intermediate 1-(3-fluorobenzyl)piperidine- 4-carboxylic Acid Step1->Intermediate Step2 Amide Coupling (HATU, Amine Fragment) Intermediate->Step2 FinalProduct HNE Inhibitor Scaffold (Amide Derivative) Step2->FinalProduct

Caption: Elaboration of the starting material into a potential HNE inhibitor.

Safety, Handling, and Storage

This compound is classified as acutely toxic if swallowed (GHS06).

  • Hazard Codes: H301 (Toxic if swallowed).

  • Precautionary Codes: P301 + P310 + P330 (IF SWALLOWED: Immediately call a POISON CENTER/doctor. Rinse mouth).

  • Handling: Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle in a well-ventilated fume hood.

  • Storage: Store in a cool, dry place, tightly sealed to prevent moisture ingress.

Conclusion

This compound is a high-value starting material whose utility is rooted in the strategic combination of the robust piperidine core and the electronically and metabolically favorable 3-fluorobenzyl group. Its straightforward synthesis via N-alkylation and its versatile functional handle (the methyl ester) make it an essential building block for constructing complex molecular architectures. Its demonstrated role in the development of HNE inhibitors highlights its significance and potential for future drug discovery campaigns targeting inflammatory diseases and beyond.

References

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Institutes of Health (NIH). Available from: [Link]

  • Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase. PubMed Central. Available from: [Link]

  • Methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate. PubChem. Available from: [Link]

  • The role of fluorine in medicinal chemistry. Taylor & Francis Online. Available from: [Link]

  • Procedure for N-alkylation of Piperidine? ResearchGate. Available from: [Link]

  • Neutrophil Elastase Inhibitors. National Institutes of Health (NIH). Available from: [Link]

  • Discovery of N-(3-fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine (GSK962040), the first small molecule motilin receptor agonist clinical candidate. PubMed. Available from: [Link]

  • The Regioselective 3-Alkylation of Piperidine. ODU Digital Commons. Available from: [Link]

  • The Role of 3-Fluorobenzyl Chloride in Pharmaceutical Intermediate Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

  • Peptide Human Neutrophil Elastase Inhibitors from Natural Sources: An Overview. MDPI. Available from: [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. MDPI. Available from: [Link]

  • Non-peptidic inhibitors of human neutrophil elastase: the design and synthesis of sulfonanilide-containing inhibitors. PubMed. Available from: [Link]

  • The role of fluorine in medicinal chemistry. ResearchGate. Available from: [Link]

  • N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences. Available from: [Link]

  • Methyl 4-(aminocarbonyl)-4-[(4-fluorophenyl)amino]-1-piperidinecarboxylate. CAS Common Chemistry. Available from: [Link]

  • An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. ResearchGate. Available from: [Link]

  • Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. UNIPI. Available from: [Link]

  • The Natural Polypeptides as Significant Elastase Inhibitors. Frontiers. Available from: [Link]

  • Significance of Fluorine in Medicinal Chemistry: A Review. ResearchGate. Available from: [Link]

  • Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. MDPI. Available from: [Link]

  • Methyl-containing pharmaceuticals: Methylation in drug design. PubMed. Available from: [Link]

  • Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo. PubMed. Available from: [Link]

  • The Role of 3-Fluorobenzyl Bromide in Modern Pharmaceutical Synthesis. Pharmaffiliates. Available from: [Link]

  • Design, synthesis and evaluation of N-benzoylindazole derivatives and analogues as inhibitors of human neutrophil elastase. National Institutes of Health (NIH). Available from: [Link]

  • New methyl/benzyl-1,2,4-triazole-3-one Derivatives: Synthesis, Characterization (IR, NMR), Antidiabetic, Anti-Alzheimer, and Molecular Docking Study. PubMed. Available from: [Link]

Sources

The Piperidine Carboxylate Core: A Scaffold for CNS-Acting Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Discovery and History of Substituted Piperidine Carboxylates for Researchers, Scientists, and Drug Development Professionals.

Introduction: The Enduring Legacy of a Privileged Scaffold

The substituted piperidine carboxylate framework represents a quintessential "privileged scaffold" in medicinal chemistry, a core molecular structure that has given rise to a remarkable diversity of clinically significant therapeutics. This guide provides a comprehensive exploration of the discovery and historical development of this versatile chemical class, tracing its journey from early serendipitous findings to its current status as a cornerstone in the development of drugs targeting the central nervous system (CNS). We will delve into the key scientific breakthroughs, the evolution of synthetic strategies, and the structure-activity relationship (SAR) studies that have defined this field. For drug development professionals, understanding this history is not merely an academic exercise; it offers critical insights into the chemical intuition and pharmacological principles that continue to drive innovation.

The narrative of substituted piperidine carboxylates is largely bifurcated into two major therapeutic domains: potent analgesics and CNS stimulants. This guide will follow these parallel, yet distinct, evolutionary paths, highlighting the pivotal discoveries of pethidine, fentanyl, and methylphenidate. Through a detailed examination of these case studies, we will illuminate the scientific rationale and experimental choices that propelled this scaffold to the forefront of modern pharmacology.

Part 1: The Dawn of a New Era in Analgesia - The Pethidine Story

The history of substituted piperidine carboxylates as therapeutic agents begins in the late 1930s, a period of intensive research into synthetic alternatives to morphine. The impetus was to create analgesics with the efficacy of morphine but with a reduced side-effect profile, particularly addiction liability.

A Serendipitous Discovery

The breakthrough came from the German chemist Otto Eisleb at IG Farben in 1938.[1] Eisleb was not initially searching for an opioid. His work was focused on synthesizing potential anticholinergic agents, compounds that could block the action of the neurotransmitter acetylcholine, with potential applications as antispasmodics.[2] During the pharmacological screening of a series of phenylpiperidine derivatives, Otto Schaumann identified the potent analgesic properties of ethyl 1-methyl-4-phenylpiperidine-4-carboxylate, a compound that would come to be known as pethidine, or meperidine in the United States.[1][2]

This discovery was a landmark moment for several reasons. First, it demonstrated that potent analgesic activity was not exclusive to the complex polycyclic structure of morphine. German chemists had astutely focused on the piperidine ring within the morphine structure as a potential pharmacophore, a decision that proved to be incredibly fruitful.[3] Second, pethidine was the first fully synthetic opioid, opening the floodgates for the development of a vast new class of analgesics.[1] For much of the 20th century, pethidine became a widely prescribed opioid for moderate to severe pain.[1][4]

G cluster_0 Morphine Structure cluster_1 Synthetic Analgesic Development Morphine Morphine Piperidine_Ring Piperidine Ring (Key Pharmacophore) Morphine->Piperidine_Ring Identified as key component Complex_Polycyclic_System Complex Polycyclic System Morphine->Complex_Polycyclic_System Pethidine_Synthesis Synthesis of Pethidine Piperidine_Ring->Pethidine_Synthesis Led to the hypothesis for Analgesic_Activity Potent Analgesic Activity Discovered Pethidine_Synthesis->Analgesic_Activity Resulted in

Part 2: The Quest for Unprecedented Potency - Fentanyl and Its Analogs

The discovery of pethidine laid the foundation, but it was the pioneering work of Dr. Paul Janssen in the 1950s and 60s that truly unlocked the extraordinary potential of the 4-phenylpiperidine scaffold. Janssen's systematic approach to drug discovery, which involved the synthesis and pharmacological evaluation of hundreds of analogs, led to the creation of fentanyl, an opioid estimated to be 50 to 100 times more potent than morphine.[5]

From Pethidine to Fentanyl: A Masterclass in SAR

Janssen's research began with modifications of the pethidine structure. He hypothesized that replacing the methyl group on the piperidine nitrogen with a larger aralkyl group could enhance potency. This led to a series of compounds with increased analgesic activity. The pivotal breakthrough occurred with the synthesis of fentanyl in 1959.[6][7] Fentanyl's structure, N-(1-(2-phenylethyl)-4-piperidinyl)-N-phenylpropanamide, while related to pethidine, has a key structural difference: the ester linkage of pethidine is replaced by a more stable propionanilide group.

Fentanyl was first synthesized by Paul Janssen in 1960 and received approval for medical use in the United States in 1968.[5] It was initially introduced as an intravenous anesthetic under the brand name Sublimaze.[6] The success of fentanyl spurred the development of a series of even more potent analogs, including:

  • Sufentanil: 5 to 10 times more potent than fentanyl.

  • Alfentanil: Less potent but with a more rapid onset and shorter duration of action.

  • Remifentanil: An ultra-short-acting opioid, metabolized by non-specific esterases in the blood and tissues.

The development of these analogs demonstrates a sophisticated understanding of the structure-activity relationships within the 4-anilidopiperidine class.

Quantitative Structure-Activity Relationship (QSAR) of Fentanyl Analogs

The following table summarizes the relative potencies of key pethidine and fentanyl-related opioids, illustrating the dramatic impact of structural modifications on analgesic activity.

CompoundStructureRelative Potency (Morphine = 1)
Morphine(Reference)1
PethidineEthyl 1-methyl-4-phenylpiperidine-4-carboxylate0.1
FentanylN-(1-(2-phenylethyl)-4-piperidinyl)-N-phenylpropanamide50-100
SufentanilN-[4-(methoxymethyl)-1-[2-(2-thienyl)ethyl]-4-piperidinyl]-N-phenylpropanamide500-1000
CarfentanilMethyl 4-((1-oxopropyl)phenylamino)-1-(2-phenylethyl)-4-piperidinecarboxylate10,000

Data compiled from various pharmacological sources.

G cluster_0 Structural Modifications Pethidine Pethidine Fentanyl Fentanyl Pethidine->Fentanyl Ester to Anilide, N-Substitution Sufentanil Sufentanil Fentanyl->Sufentanil Thienylethyl & Methoxymethyl additions Alfentanil Alfentanil Fentanyl->Alfentanil Tetrazolone introduction Remifentanil Remifentanil Fentanyl->Remifentanil Ester linkage for rapid metabolism Ester_to_Anilide Ester to Propionanilide N-Substitution N-Phenethyl Substitution 4-Anilido_Modification Modification of 4-Anilido Group

Part 3: A Different Path - The Emergence of Methylphenidate

While the piperidine carboxylate scaffold was making waves in the world of analgesia, a parallel line of research was exploring its potential in a completely different therapeutic area: CNS stimulation. This research led to the synthesis of methylphenidate, a compound that would become a first-line treatment for Attention Deficit Hyperactivity Disorder (ADHD).[8][9]

From Chemical Curiosity to ADHD Treatment

Methylphenidate (methyl phenyl(piperidin-2-yl)acetate) was first synthesized in 1944.[10] It belongs to the phenethylamine and piperidine classes of stimulants.[8] For many years, Ritalin, the immediate-release formulation, was the only brand available.[9] The drug's primary mechanism of action is the inhibition of dopamine and norepinephrine reuptake in the brain, leading to increased levels of these neurotransmitters in the synaptic cleft.[11][12] This is believed to be the basis for its therapeutic effects in improving attention and reducing hyperactivity.[8][11]

Interestingly, methylphenidate is structurally related to cocaine, and both drugs bind to the same sites in the brain.[9] However, the pharmacokinetic profiles of the two drugs are quite different, which is thought to contribute to their differing abuse potentials when used as prescribed.

Mechanism of Action: A Focus on Neurotransmitter Reuptake

The therapeutic effects of methylphenidate are primarily attributed to its ability to block the dopamine transporter (DAT) and the norepinephrine transporter (NET).[12] By inhibiting these transporters, methylphenidate increases the concentration of dopamine and norepinephrine in the synaptic cleft, thereby enhancing neurotransmission.[11][13]

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicles Dopamine Dopamine Dopamine_Vesicle->Dopamine Release DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake Dopamine_Receptor Dopamine Receptors Dopamine->Dopamine_Receptor Binding Methylphenidate Methylphenidate Methylphenidate->DAT Blocks

Part 4: Synthetic Methodologies - Building the Piperidine Core

The synthesis of substituted piperidines is a well-established area of organic chemistry, with numerous methods developed over the years. The choice of synthetic route often depends on the desired substitution pattern and stereochemistry.

General Approaches to Piperidine Synthesis

Common strategies for constructing the piperidine ring include:

  • Reduction of Pyridine Derivatives: Catalytic hydrogenation of substituted pyridines is a direct and often efficient method for accessing the corresponding piperidines.[14]

  • Cyclization of Acyclic Precursors: Intramolecular cyclization of appropriately functionalized acyclic amines can be a versatile approach.

  • Palladium-Catalyzed Cross-Coupling Reactions: Modern methods, such as Suzuki and Negishi couplings, have been applied to the synthesis of 4-arylpiperidines from protected 4-piperidones.[15]

Exemplary Protocol: A General Synthesis of a 4-Arylpiperidine Precursor

This protocol outlines a general, two-step procedure for the synthesis of a 4-aryl-1,2,3,6-tetrahydropyridine, a common intermediate in the synthesis of 4-arylpiperidine drugs. This method utilizes a Suzuki cross-coupling reaction.

Step 1: Synthesis of 1-Boc-4-(trifluoromethanesulfonyloxy)-1,2,3,6-tetrahydropyridine

  • To a solution of 1-Boc-4-piperidone (1.0 eq) in dry tetrahydrofuran (THF) at -78 °C under a nitrogen atmosphere, add a solution of lithium diisopropylamide (LDA) (1.1 eq) dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add N-phenyl-bis(trifluoromethanesulfonimide) (1.1 eq) in one portion.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired vinyl triflate.

Step 2: Suzuki Cross-Coupling with an Arylboronic Acid

  • To a degassed solution of the vinyl triflate from Step 1 (1.0 eq) and the desired arylboronic acid (1.2 eq) in a 2:1 mixture of toluene and ethanol, add a 2M aqueous solution of sodium carbonate (3.0 eq).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the mixture.

  • Heat the reaction mixture to 80 °C and stir for 12 hours under a nitrogen atmosphere.

  • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 4-aryl-1,2,3,6-tetrahydropyridine.

This is a generalized protocol and may require optimization for specific substrates.

Conclusion: A Scaffold for the Future

The history of substituted piperidine carboxylates is a testament to the power of medicinal chemistry to transform human health. From the serendipitous discovery of pethidine to the rational design of fentanyl and the repurposing of a chemical scaffold to create methylphenidate, this class of compounds has had an immeasurable impact on the treatment of pain and CNS disorders. The ongoing exploration of this privileged scaffold, aided by modern synthetic methods and a deeper understanding of pharmacology, ensures that the legacy of the piperidine carboxylate core will continue to evolve, offering new hope for the treatment of a wide range of diseases.

References

  • Methylphenidate - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]

  • Fentanyl - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]

  • METHYLPHENIDATE - DEA Diversion Control Division. (n.d.). Retrieved January 22, 2026, from [Link]

  • Pethidine - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]

  • Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling | Organic Letters - ACS Publications. (2007). Retrieved January 22, 2026, from [Link]

  • Paul Janssen - PMC - NIH. (n.d.). Retrieved January 22, 2026, from [Link]

  • Opioid Pharmacology - Pain Physician. (n.d.). Retrieved January 22, 2026, from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. (2022). Retrieved January 22, 2026, from [Link]

  • Brief History of Opioids in Perioperative and Periprocedural Medicine to Inform the Future. (n.d.). Retrieved January 22, 2026, from [Link]

  • Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain - PubMed. (2012). Retrieved January 22, 2026, from [Link]

  • Fentanyl History - News-Medical.Net. (n.d.). Retrieved January 22, 2026, from [Link]

  • 2-Minute Neuroscience: Methylphenidate - YouTube. (2023). Retrieved January 22, 2026, from [Link]

  • Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling | Request PDF - ResearchGate. (2007). Retrieved January 22, 2026, from [Link]

  • Synthesis of 2‐substituted piperidine carboxylates with different L‐amino acids. (2019). Retrieved January 22, 2026, from [Link]

  • Synthesis of 4-arylpiperidines from 1-benzyl-4-piperidone: application of the Shapiro reaction and alkenylsilane cross-coupling - PubMed. (2007). Retrieved January 22, 2026, from [Link]

  • The Pharmacology of Amphetamine and Methylphenidate: Relevance to the Neurobiology of Attention-Deficit/Hyperactivity Disorder and Other Psychiatric Comorbidities - PMC - PubMed Central. (2018). Retrieved January 22, 2026, from [Link]

  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. (2022). Retrieved January 22, 2026, from [Link]

  • Paul Janssen - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]

  • Pharmacology of opioids - Deranged Physiology. (2025). Retrieved January 22, 2026, from [Link]

  • Meperidine - StatPearls - NCBI Bookshelf - NIH. (n.d.). Retrieved January 22, 2026, from [Link]

  • US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal - Google Patents. (n.d.).
  • Where Did Fentanyl Come From? - Ashland County Council of Alcoholism and Drug Abuse. (2023). Retrieved January 22, 2026, from [Link]

  • A Comprehensive Review of Pethidine, One of the Most Misused Drugs in the Health Sector. (2025). Retrieved January 22, 2026, from [Link]

  • Methylphenidate – Mechanism of Action, Dosage & Side Effects - Psych Scene Hub. (2020). Retrieved January 22, 2026, from [Link]

  • Discovery of piperidine carboxamide TRPV1 antagonists - PubMed. (2009). Retrieved January 22, 2026, from [Link]

  • Classics in Chemical Neuroscience: Methylphenidate | Request PDF - ResearchGate. (2020). Retrieved January 22, 2026, from [Link]

  • Meperidine | Pain relief, Analgesic, Narcotic - Britannica. (n.d.). Retrieved January 22, 2026, from [Link]

  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023). Retrieved January 22, 2026, from [Link]

  • Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - RSC Publishing. (2022). Retrieved January 22, 2026, from [Link]

  • Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. (n.d.). Retrieved January 22, 2026, from [Link]

  • Methylphenidate | C14H19NO2 | CID 4158 - PubChem - NIH. (n.d.). Retrieved January 22, 2026, from [Link]

  • Synthesis of Methylphenidate Analogues and Their Binding Affinities at Dopamine and Serotonin Transport Sites. | Request PDF - ResearchGate. (1998). Retrieved January 22, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to Theoretical Yield Calculation: The Synthesis of Methyl 1-(3-fluorobenzyl)-4-piperidinecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of pharmaceutical development and fine chemical synthesis, the concept of yield is a cornerstone of process efficiency, economic viability, and resource management. The theoretical yield represents the maximum possible mass of a product that can be synthesized from a given set of reactants, serving as an indispensable benchmark for process optimization. This in-depth technical guide provides a comprehensive walkthrough of the theoretical yield calculation for the synthesis of Methyl 1-(3-fluorobenzyl)-4-piperidinecarboxylate, a heterocyclic compound representative of scaffolds found in medicinal chemistry. We will dissect the underlying stoichiometric principles, provide a field-tested experimental protocol, and explore the causal factors influencing reaction outcomes. This guide is structured to provide both a robust theoretical framework and actionable, practical insights for laboratory and process chemists.

The Strategic Importance of Theoretical Yield in Synthesis

At its core, a chemical reaction is a quantitative process governed by the law of conservation of mass. Stoichiometry is the methodology by which we quantify the relationships between reactants and products. The theoretical yield is the stoichiometric calculation of the maximum product obtainable if the reaction proceeds to completion with 100% efficiency, meaning every molecule of the limiting reactant is converted to the desired product.

In a drug development context, this calculation is far from a mere academic exercise. It dictates:

  • Economic Feasibility: Raw material costs are often the most significant portion of a production budget. The theoretical yield sets the upper limit of what is possible, allowing for accurate cost modeling.

  • Process Efficiency: The ratio of the actual (experimental) yield to the theoretical yield, known as the percent yield, is a primary metric for evaluating the success of a synthetic route. A low percent yield signals potential issues such as incomplete reactions, competing side reactions, or product loss during purification[1].

  • Scalability and Sustainability: Accurate yield calculations are critical when scaling a synthesis from the milligram scale in discovery labs to the kilogram or ton scale in manufacturing. They inform decisions about reactor sizing, reagent purchasing, and waste stream management.

The Synthesis of this compound

The target molecule is synthesized via a classical nucleophilic substitution reaction, specifically the N-alkylation of a secondary amine (Methyl 4-piperidinecarboxylate) with an alkyl halide (3-fluorobenzyl bromide).

Reaction Scheme:

Figure 1: N-alkylation of Methyl 4-piperidinecarboxylate with 3-fluorobenzyl bromide.

The piperidine nitrogen acts as a nucleophile, attacking the electrophilic benzylic carbon of 3-fluorobenzyl bromide. The bromide ion is displaced as a leaving group. A base, such as potassium carbonate (K₂CO₃), is required to neutralize the hydrobromic acid (HBr) generated in situ, preventing the protonation and deactivation of the starting amine.

Causality Behind Reagent and Condition Selection
  • Substrates:

    • Methyl 4-piperidinecarboxylate (Methyl Isonipecotate): A common cyclic amine building block. The ester functional group is generally stable under these reaction conditions.[2][3][4]

    • 3-Fluorobenzyl Bromide: A potent alkylating agent due to the stability of the benzylic carbocation-like transition state and the good leaving group ability of bromide.[5][6]

  • Base:

    • Potassium Carbonate (K₂CO₃): An inexpensive, moderately strong inorganic base. It is largely insoluble in many organic solvents like acetonitrile, making it a solid-liquid system that is easily removed by filtration upon reaction completion.[7][8][9] Its role is to act as an acid scavenger, ensuring the piperidine nitrogen remains deprotonated and nucleophilic.[8][10]

  • Solvent:

    • Acetonitrile (MeCN): A polar aprotic solvent. Its polarity helps to dissolve the reactants, while its aprotic nature prevents it from interfering with the nucleophile.[11][12] It is a common and effective solvent for N-alkylation reactions.[10][11]

Step-by-Step Theoretical Yield Calculation

The calculation of theoretical yield hinges on identifying the limiting reactant —the reactant that will be completely consumed first, thereby "limiting" the amount of product that can be formed.[13][14]

Step 1: Gather Reactant Data and Balanced Equation

First, we must establish the balanced chemical equation, which in this case has a 1:1:1 stoichiometric ratio for the main reactants and product.

Balanced Equation: C₇H₁₃NO₂ + C₇H₆BrF + K₂CO₃ → C₁₄H₁₈FNO₂ + KHCO₃ + KBr

For our calculation, we will use a hypothetical but realistic laboratory scale.

CompoundRoleFormulaMW ( g/mol )Mass (g)Volume (mL)Density (g/mL)
Methyl 4-piperidinecarboxylateNucleophileC₇H₁₃NO₂143.18[2]5.004.721.06[3]
3-Fluorobenzyl bromideElectrophileC₇H₆BrF189.02[5]7.204.671.541[6]
Potassium CarbonateBaseK₂CO₃138.21[7]7.25--
This compoundProductC₁₄H₁₈FNO₂251.30---

Note: The molecular weight of the final product is calculated by summing the atomic weights of its constituent atoms (C₁₄H₁₈FNO₂).

Step 2: Calculate Moles of Each Reactant

The number of moles is calculated using the formula: Moles = Mass (g) / Molecular Weight ( g/mol ) [15][16]

  • Moles of Methyl 4-piperidinecarboxylate: 5.00 g / 143.18 g/mol = 0.03492 moles

  • Moles of 3-Fluorobenzyl bromide: 7.20 g / 189.02 g/mol = 0.03809 moles

  • Moles of Potassium Carbonate: 7.25 g / 138.21 g/mol = 0.05246 moles

Step 3: Identify the Limiting Reactant

Compare the moles of the core reactants (the nucleophile and the electrophile). Since the reaction stoichiometry is 1:1, the reactant with the fewer number of moles is the limiting reactant.

  • Moles of Methyl 4-piperidinecarboxylate = 0.03492

  • Moles of 3-Fluorobenzyl bromide = 0.03809

In this case, Methyl 4-piperidinecarboxylate has the smaller number of moles and is therefore the limiting reactant . The reaction will stop once all 0.03492 moles of it have been consumed. 3-Fluorobenzyl bromide is in excess. Using a slight excess of the alkylating agent is a common strategy to help drive the reaction to completion.

Step 4: Calculate the Theoretical Moles of Product

Based on the 1:1 stoichiometry, the moles of product formed will be equal to the moles of the limiting reactant consumed.

  • Theoretical Moles of Product = Moles of Limiting Reactant = 0.03492 moles

Step 5: Calculate the Theoretical Yield in Grams

Finally, convert the theoretical moles of product into a mass using the product's molecular weight.

Theoretical Yield (g) = Theoretical Moles × Molecular Weight of Product

  • Theoretical Yield = 0.03492 moles × 251.30 g/mol = 8.77 g

Therefore, the maximum mass of this compound that can be produced from this reaction is 8.77 grams .

Field-Proven Experimental Protocol

This protocol is a self-validating system designed for clarity and reproducibility.

Materials and Equipment:

  • 100 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Nitrogen inlet/outlet

  • Heating mantle with temperature controller

  • Methyl 4-piperidinecarboxylate (5.00 g)

  • 3-Fluorobenzyl bromide (7.20 g)

  • Anhydrous Potassium Carbonate (7.25 g, powdered)

  • Anhydrous Acetonitrile (50 mL)

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Standard glassware for workup (separatory funnel, beakers, etc.)

  • Ethyl acetate and brine solution

Procedure:

  • Setup: Assemble the glassware and ensure it is dry. Charge the 100 mL round-bottom flask with Methyl 4-piperidinecarboxylate (5.00 g, 0.03492 mol) and anhydrous potassium carbonate (7.25 g, 0.05246 mol).

  • Inert Atmosphere: Place the flask under a nitrogen atmosphere.

  • Solvent Addition: Add anhydrous acetonitrile (50 mL) to the flask via syringe.

  • Stirring: Begin vigorous magnetic stirring to create a fine suspension of the potassium carbonate.

  • Reagent Addition: Add 3-fluorobenzyl bromide (7.20 g, 0.03809 mol) to the suspension dropwise over 5 minutes at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Cooling & Filtration: Once the reaction is complete (disappearance of the limiting reactant), cool the mixture to room temperature. Filter the solid potassium salts through a Büchner funnel and wash the filter cake with a small amount of acetonitrile.

  • Solvent Removal: Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to remove the acetonitrile.

  • Workup: Dissolve the resulting residue in ethyl acetate (50 mL). Wash the organic layer with water (2 x 25 mL) and then with brine (25 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product, this compound.

  • Purification (Optional): The crude product can be further purified by silica gel column chromatography if necessary.

Visualization of the Synthetic Workflow

The following diagram illustrates the logical flow from starting materials to the final product.

G cluster_reactants Reactants & Reagents cluster_process Reaction & Workup cluster_output Output A Methyl 4-piperidinecarboxylate React 1. Combine & Reflux (4-6h, 82°C) A->React B 3-Fluorobenzyl bromide B->React C Potassium Carbonate C->React D Acetonitrile (Solvent) D->React Filter 2. Cool & Filter Solids React->Filter Reaction Mixture Evap 3. Evaporate Solvent Filter->Evap Filtrate Workup 4. Aqueous Workup (EtOAc/H2O) Evap->Workup Crude Residue Dry 5. Dry & Concentrate Workup->Dry Organic Layer Product Crude Product: Methyl 1-(3-fluorobenzyl) -4-piperidinecarboxylate Dry->Product

Caption: Workflow for the synthesis of the target compound.

Conclusion

The theoretical yield calculation is a foundational skill in synthetic chemistry, providing the essential benchmark against which all experimental outcomes are measured. For the N-alkylation of Methyl 4-piperidinecarboxylate with 3-fluorobenzyl bromide, a meticulous, step-by-step approach involving the identification of the limiting reactant allows for the precise determination of the maximum product mass. By understanding the stoichiometry and the rationale behind the chosen reaction conditions, researchers and process chemists can better optimize their synthetic routes, improve efficiency, and make sound economic and environmental decisions in the development of novel chemical entities.

References

  • Methyl isonipecotate | C7H13NO2. PubChem, National Institutes of Health. [Link]

  • Another PTC N-Alkylation in Acetonitrile…Is This Solvent Really Necessary? Phase Transfer Catalysis. [Link]

  • How To Calculate Theoretical Yield and Percent Yield. The Organic Chemistry Tutor, YouTube. [Link]

  • Procedure for N-alkylation of Piperidine? ResearchGate. [Link]

  • 3-Fluorobenzyl bromide | C7H6BrF. PubChem, National Institutes of Health. [Link]

  • The Regioselective 3-Alkylation of Piperidine. ODU Digital Commons. [Link]

  • Advances in the Application of Acetonitrile in Organic Synthesis since 2018. MDPI. [Link]

  • Theoretical Yield and Percent Yield. Chemistry LibreTexts. [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Center for Biotechnology Information. [Link]

  • What Does K2CO3 Do In Organic Chemistry? Chemistry-For-Everyone, YouTube. [Link]

  • How do I determine the theoretical yield in an organic reaction? Reddit. [Link]

  • N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences. [Link]

  • An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. ResearchGate. [Link]

  • Alkylation of acetonitriles.
  • Properties of Potassium Carbonate – K2CO3. BYJU'S. [Link]

  • Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. UNIPI. [Link]

  • How to Calculate the Theoretical Yield of a Chemical Reaction. Study.com. [Link]

  • methyl isonipecotate. ChemBK. [Link]

  • How to Find Theoretical Yield (2023). chemistNATE, YouTube. [Link]

  • Alkylation of N, N-Dibenzylaminoacetonitrile: From Five- to Seven-Membered Nitrogen-Containing Heterocyclic Systems. PubMed. [Link]

  • Potassium Carbonate: Structure, Properties & Uses of K2CO3. Turito. [Link]

  • Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Connect Journals. [Link]

  • Applications of Potassium Carbonate as Catalyst or Reagent in Organic Synthesis. Organic Preparations and Procedures International. [Link]

  • Synthesis of methyl 1-methylpiperidine-4-carboxylate. PrepChem.com. [Link]

  • Copper-Catalyzed α-Alkylation of Aryl Acetonitriles with Benzyl Alcohols. ACS Publications. [Link]

Sources

Methodological & Application

Application Notes and Protocols: Methyl 1-(3-fluorobenzyl)-4-piperidinecarboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Privileged Scaffold

In the landscape of modern drug discovery, the piperidine ring stands as a cornerstone heterocyclic scaffold, integral to the architecture of numerous therapeutic agents.[1][2] Its conformational flexibility and ability to present substituents in a defined three-dimensional arrangement allow for precise interactions with biological targets. The strategic incorporation of a 4-methoxycarbonyl group and an N-(3-fluorobenzyl) substituent, as seen in Methyl 1-(3-fluorobenzyl)-4-piperidinecarboxylate, further enhances its utility as a versatile building block in medicinal chemistry. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the applications and experimental protocols involving this valuable compound.

The N-benzyl piperidine motif is frequently employed to modulate the physicochemical and pharmacokinetic properties of drug candidates, including their ability to cross the blood-brain barrier for central nervous system (CNS) applications.[1] The fluorine atom on the benzyl ring can enhance metabolic stability and binding affinity through favorable electrostatic interactions. The methyl ester at the 4-position provides a convenient handle for further chemical elaboration, allowing for the construction of diverse compound libraries.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis and for ensuring laboratory safety.

PropertyValueReference
Molecular Formula C₁₄H₁₈FNO₂[3]
Molecular Weight 251.30 g/mol [3]
Appearance Solid[3]
CAS Number 383146-94-9[3]

Safety Information:

  • Hazard Class: Acute Toxicity 3 (Oral)[3]

  • Signal Word: Danger[3]

  • Hazard Statement: H301 (Toxic if swallowed)[3]

  • Precautionary Statements: P301 + P310 + P330 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. Rinse mouth.)[3]

Researchers should always consult the full Safety Data Sheet (SDS) from the supplier before handling this compound and perform a thorough risk assessment.

Core Applications in Drug Discovery

The structural features of this compound make it a highly attractive starting material for the synthesis of compounds targeting a range of biological systems, particularly within the central nervous system. Its utility stems from its role as a key intermediate that can be readily modified to explore structure-activity relationships (SAR) for various therapeutic targets.

Central Nervous System (CNS) Agents

The N-benzylpiperidine scaffold is a common feature in drugs targeting the CNS. The lipophilicity imparted by the benzyl group can facilitate passage across the blood-brain barrier. The 3-fluoro substitution can further modulate this property and influence interactions with target proteins.

Potential Targets:

  • Opioid Receptors: The 4-substituted piperidine core is a well-established pharmacophore for opioid receptor modulators. Derivatives can be synthesized to target mu (µ), delta (δ), and kappa (κ) opioid receptors for the development of novel analgesics with improved side-effect profiles.[4][5][6]

  • Sigma Receptors: The N-substituted piperidine motif is also found in ligands for sigma (σ) receptors, which are implicated in a variety of neurological disorders, including pain, psychosis, and neurodegenerative diseases.

  • Neurokinin (NK) Receptors: Antagonists of neurokinin receptors, such as the NK1 receptor, have therapeutic potential in the treatment of depression, anxiety, and emesis. The piperidine scaffold can serve as a core for the design of such antagonists.[7]

  • NMDA Receptors: N-methyl-D-aspartate (NMDA) receptor antagonists are of interest for treating a range of neurological conditions. The 4-benzylpiperidine structure has been explored for the development of subtype-selective NMDA receptor antagonists.[1][8]

Synthesis of Fentanyl Analogues and Novel Analgesics

The piperidine-4-carboxylate moiety is a key structural feature of the potent opioid analgesic remifentanil and other fentanyl analogues.[4] this compound serves as a valuable starting material for the synthesis of novel analgesics with potentially altered potency, duration of action, and side-effect profiles. The 3-fluorobenzyl group can be retained or modified to explore its impact on pharmacological activity.

Experimental Protocols

The following protocols provide detailed methodologies for the chemical modification of this compound to generate derivatives with potential therapeutic applications.

Protocol 1: Amide Bond Formation

The methyl ester of this compound can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a variety of amines to generate a diverse library of amides. This is a fundamental transformation for exploring SAR.

Workflow Diagram:

Amide_Formation Start This compound Hydrolysis Hydrolysis (e.g., LiOH, THF/H2O) Start->Hydrolysis Acid 1-(3-fluorobenzyl)piperidine- 4-carboxylic acid Hydrolysis->Acid Coupling Amide Coupling (e.g., EDC, HOBt, Amine) Acid->Coupling Product Amide Derivative Library Coupling->Product

Caption: Amide synthesis workflow.

Step-by-Step Methodology:

  • Hydrolysis of the Methyl Ester:

    • Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

    • Add lithium hydroxide (LiOH) (1.5 - 2.0 eq) and stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

    • Acidify the reaction mixture to pH ~4-5 with a suitable acid (e.g., 1N HCl).

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid.

  • Amide Coupling:

    • Dissolve the resulting carboxylic acid (1.0 eq), the desired amine (1.1 eq), and a coupling additive such as 1-hydroxybenzotriazole (HOBt) (1.2 eq) in a suitable aprotic solvent (e.g., dichloromethane (DCM) or dimethylformamide (DMF)).

    • Add a carbodiimide coupling reagent such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) (1.2 eq).[9]

    • Stir the reaction at room temperature for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired amide.[10]

Causality behind Experimental Choices:

  • Hydrolysis: LiOH is a commonly used reagent for the saponification of esters due to its high reactivity and the insolubility of lithium salts of byproducts in many organic solvents, simplifying workup.

  • Amide Coupling: The use of coupling reagents like EDC and HOBt activates the carboxylic acid to facilitate nucleophilic attack by the amine, allowing for efficient amide bond formation under mild conditions and minimizing side reactions.[9]

Protocol 2: Reduction of the Ester to an Alcohol

The methyl ester can be reduced to the corresponding primary alcohol, which provides a different functional group for further derivatization, such as etherification or oxidation.

Workflow Diagram:

Ester_Reduction Start This compound Reduction Reduction (e.g., LiAlH4, THF) Start->Reduction Product (1-(3-fluorobenzyl)piperidin-4-yl)methanol Reduction->Product

Caption: Ester reduction workflow.

Step-by-Step Methodology:

  • Reduction Reaction:

    • To a stirred solution of this compound (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of a reducing agent such as lithium aluminum hydride (LiAlH₄) (1.5 - 2.0 eq) in THF dropwise at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

    • Carefully quench the reaction by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again (Fieser workup).

    • Filter the resulting precipitate and wash it with THF.

    • Concentrate the filtrate under reduced pressure to yield the crude alcohol.

    • Purify the product by column chromatography on silica gel if necessary.

Causality behind Experimental Choices:

  • Reducing Agent: LiAlH₄ is a powerful reducing agent capable of reducing esters to primary alcohols. Its use requires anhydrous conditions due to its high reactivity with water. The Fieser workup is a standard and safe procedure for quenching LiAlH₄ reactions.

Conclusion and Future Perspectives

This compound is a strategically designed building block with significant potential in medicinal chemistry. Its inherent structural features, including the privileged N-benzylpiperidine scaffold and a versatile ester functionality, make it an ideal starting point for the synthesis of novel compounds targeting a variety of biological systems, particularly within the CNS. The protocols outlined in this document provide a foundation for the chemical exploration of this valuable intermediate. By leveraging these methodologies, researchers can efficiently generate diverse libraries of compounds for screening and lead optimization, ultimately contributing to the discovery of new and improved therapeutics.

References

  • Kiricojević, V. D., Ivanović, M. D., Mićović, I. V., Djordjević, J. B., & Roglić, G. M. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society, 67(12), 793–802.
  • Oh, S. J., Lee, J., Lee, J., Kim, H. R., Lee, T., Lee, J., ... & Lee, J. (2011). 3-benzhydryl-4-piperidones as novel neurokinin-1 receptor antagonists and their efficient synthesis. Bioorganic & medicinal chemistry letters, 21(17), 5163–5166.
  • Suehiro, M., Scheffel, U., Dannals, R. F., Ravert, H. T., & Wagner Jr, H. N. (2006). (-)-4-[11C] Methoxycarbonyl-2-[(1-pyrrolidinylmethyl]-1-[(3, 4-dichlorophenyl) acetyl]-piperidine. In Molecular Imaging and Contrast Agent Database (MICAD).
  • Zhang, J., Zhang, Y., Wang, X., & Wang, M. (2010). [(3R, 4S)-4-(4-Fluorophenyl)-1-methylpiperidin-3-yl] methyl 4-methylbenzenesulfonate. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2660.
  • Wied, T. C., El-Gamal, M. I., Sbenati, M., Al-Sayyed, H., Al-Awaida, W., & Geyer, J. (2020). Understanding the Alkylation Mechanism of 3-Chloropiperidines–NMR Kinetic Studies and Isolation of Bicyclic Aziridinium Ions. Chemistry–A European Journal, 26(59), 13444-13450.
  • Boda, K., & Nyerges, M. (2018). Amide bond formation in aqueous solution: direct coupling of metal carboxylate salts with ammonium salts at room temperature. Organic & Biomolecular Chemistry, 16(34), 6245-6249.
  • Bagley, J. R., Wynn, R. L., Rudo, F. G., Doorley, B. M., Spencer, H. K., & Spaulding, T. (1998). New 4-(heteroanilido) piperidines, structurally related to the pure opioid agonist fentanyl, with agonist and/or antagonist properties. Bioorganic & medicinal chemistry letters, 8(11), 1471-1476.
  • Conti, P., De Amici, M., De Sarro, G., & De Micheli, C. (2011). Coupling Reagents in Amide Synthesis. In Organic Reaction Mechanisms—2008 (pp. 1-4).
  • Malherbe, P., Ballard, T. M., Ratni, H., Wettstein, J. G., & Gatti, S. (2003). Subtype-selective N-methyl-D-aspartate receptor antagonists: synthesis and biological evaluation of 1-(heteroarylalkynyl)-4-benzylpiperidines. Journal of medicinal chemistry, 46(14), 2844-2859.
  • Alanine, A. I., Bleicher, K. H., Bruns, A., Büttelmann, B., Gatti-McArthur, S., Heidempergher, F., ... & Vifian, W. (1999). Subtype-selective N-methyl-D-aspartate receptor antagonists: synthesis and biological evaluation of 1-(arylalkynyl)-4-benzylpiperidines. Journal of medicinal chemistry, 42(13), 2381-2391.
  • El-Faham, A., & Albericio, F. (2011). Amide bond formation: beyond the myth of coupling reagents. Chemical reviews, 111(11), 6557-6602.
  • Thomas, J. B., Atkinson, R. N., Rothman, R. B., Fix, S. E., Mascarella, S. W., Varghese, J., ... & Carroll, F. I. (2001). Effect of the 3-and 4-methyl groups on the opioid receptor properties of N-substituted trans-3, 4-dimethyl-4-(3-hydroxyphenyl) piperidines. Journal of medicinal chemistry, 44(17), 2737-2743.
  • Moser, D., Keller, M., Nussbaumer, P., & Langer, T. (2022). Design, Synthesis, and Biological Evaluation of 4, 4′-Difluorobenzhydrol Carbamates as Selective M1 Antagonists. International Journal of Molecular Sciences, 23(4), 2212.
  • Feldman, P. L., James, M. K., Brackeen, M. F., Bilotta, J. M., Schuster, S. V., La-Forest, A. P., ... & Johnson, M. R. (1991). Synthesis and pharmacological evaluation of a series of new 3-methyl-1, 4-disubstituted-piperidine analgesics. Journal of medicinal chemistry, 34(7), 2202-2208.
  • Inai, M., Takaishi, M., & Kuno, H. (1997). A new nonpeptide tachykinin NK1 receptor antagonist isolated from the plants of Compositae. Biological and Pharmaceutical Bulletin, 20(6), 689-692.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

Sources

Protocol for N-Alkylation of Methyl 4-Piperidinecarboxylate: A-Detailed Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: February 2026

<

Introduction: The Central Role of N-Alkylpiperidines in Medicinal Chemistry

The piperidine scaffold is a ubiquitous structural motif in a vast number of FDA-approved drugs and biologically active molecules.[1] Its prevalence stems from its ability to impart favorable physicochemical properties, such as improved solubility and metabolic stability, and to serve as a versatile scaffold for exploring structure-activity relationships (SAR). The nitrogen atom of the piperidine ring provides a key handle for chemical modification, and its substitution pattern profoundly influences the biological activity of the parent molecule. N-alkylation, in particular, is a fundamental transformation in medicinal chemistry, enabling the introduction of a wide range of alkyl groups that can modulate a compound's potency, selectivity, and pharmacokinetic profile.

Methyl 4-piperidinecarboxylate is a valuable starting material in drug discovery, offering a synthetically accessible platform for the generation of diverse compound libraries. The ester functionality at the 4-position can be further elaborated, while the secondary amine at the 1-position is readily amenable to N-alkylation. This application note provides a comprehensive guide to the N-alkylation of methyl 4-piperidinecarboxylate, detailing robust and field-proven protocols for this critical transformation. We will explore two of the most widely employed and reliable methods: Direct Alkylation with Alkyl Halides and Reductive Amination .

Method 1: Direct N-Alkylation with Alkyl Halides

Direct N-alkylation via an SN2 reaction is a classic and often straightforward approach for forming C-N bonds.[2] This method involves the reaction of the secondary amine of methyl 4-piperidinecarboxylate with an alkyl halide in the presence of a base. The choice of base, solvent, and reaction temperature are critical parameters that must be optimized to ensure high yields and minimize side reactions, such as over-alkylation to form quaternary ammonium salts.

Causality Behind Experimental Choices
  • Base: The primary role of the base is to neutralize the hydrohalic acid (HX) that is formed as a byproduct of the reaction. Without a base, the reaction will slow down as the piperidinium salt accumulates.[3] Common bases include inorganic carbonates (e.g., K2CO3, Cs2CO3) and non-nucleophilic organic bases (e.g., N,N-diisopropylethylamine - DIPEA). The strength and steric bulk of the base can influence the reaction rate and selectivity. For instance, a hindered base like DIPEA can help to minimize over-alkylation.

  • Solvent: A polar aprotic solvent, such as acetonitrile (MeCN) or N,N-dimethylformamide (DMF), is typically used to dissolve the reactants and facilitate the SN2 reaction. Anhydrous conditions are often preferred to prevent side reactions with water.

  • Alkylating Agent: Alkyl iodides are generally more reactive than bromides, which are in turn more reactive than chlorides. The choice of halide will depend on the reactivity of the specific alkyl group and the desired reaction conditions.

  • Temperature: The reaction is often performed at room temperature, but heating may be necessary for less reactive alkyl halides.[3] Careful temperature control is important to prevent decomposition of reactants and products.

Experimental Workflow: Direct N-Alkylation

G cluster_0 Reaction Setup cluster_1 Work-up cluster_2 Purification Start Add methyl 4-piperidinecarboxylate, base, and solvent to flask AlkylHalide Add alkyl halide Start->AlkylHalide Stir Stir at specified temperature AlkylHalide->Stir Filter Filter off inorganic salts Stir->Filter Concentrate Concentrate the filtrate Filter->Concentrate Extract Aqueous work-up and extraction Concentrate->Extract Column Column chromatography Extract->Column Characterize Characterize the product Column->Characterize

Caption: Workflow for Direct N-Alkylation.

Detailed Protocol: N-Benzylation of Methyl 4-Piperidinecarboxylate

This protocol describes a representative procedure for the N-benzylation of methyl 4-piperidinecarboxylate using benzyl bromide.

Materials:

  • Methyl 4-piperidinecarboxylate (1.0 eq)

  • Benzyl bromide (1.1 eq)

  • Potassium carbonate (K2CO3) (2.0 eq)

  • Acetonitrile (MeCN) (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes solvent system

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add methyl 4-piperidinecarboxylate (1.0 eq) and anhydrous acetonitrile.

  • Add potassium carbonate (2.0 eq) to the stirred solution.

  • Slowly add benzyl bromide (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the inorganic salts and wash the solid with acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired N-benzyl-methyl 4-piperidinecarboxylate.

ParameterConditionRationale
Base K2CO3 (2.0 eq)Inexpensive and effective base for neutralizing the HBr byproduct.
Solvent Anhydrous MeCNPolar aprotic solvent that facilitates the SN2 reaction.
Temperature Room TemperatureSufficient for the reaction with a reactive alkyl halide like benzyl bromide.
Work-up Aqueous washRemoves inorganic salts and other water-soluble impurities.
Purification Column ChromatographySeparates the desired product from any unreacted starting material or byproducts.

Method 2: Reductive Amination

Reductive amination is a powerful and versatile method for the N-alkylation of amines.[4] This two-step, one-pot process involves the initial formation of an iminium ion from the reaction of the secondary amine with an aldehyde or ketone, followed by in-situ reduction to the corresponding tertiary amine.[5] This method is particularly advantageous when dealing with sensitive substrates or when direct alkylation with the corresponding alkyl halide is problematic.

Causality Behind Experimental Choices
  • Carbonyl Compound: A wide variety of aldehydes and ketones can be used, allowing for the introduction of diverse alkyl groups.

  • Reducing Agent: The choice of reducing agent is crucial for the success of the reaction. Mild reducing agents that selectively reduce the iminium ion in the presence of the carbonyl group are preferred. Common choices include sodium triacetoxyborohydride (NaBH(OAc)3) and sodium cyanoborohydride (NaBH3CN).[5] NaBH(OAc)3 is often favored due to its mildness, ease of handling, and effectiveness under slightly acidic conditions which favor iminium ion formation.

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for reductive amination reactions.

  • Acid Catalyst (Optional): A catalytic amount of a weak acid, such as acetic acid, can be added to accelerate the formation of the iminium ion.[6]

Experimental Workflow: Reductive Amination

G cluster_0 Reaction Setup cluster_1 Work-up cluster_2 Purification Start Add methyl 4-piperidinecarboxylate, aldehyde/ketone, and solvent to flask ReducingAgent Add reducing agent Start->ReducingAgent Stir Stir at room temperature ReducingAgent->Stir Quench Quench with saturated NaHCO3 Stir->Quench Extract Extract with DCM Quench->Extract Dry Dry organic layer Extract->Dry Concentrate Concentrate the solution Dry->Concentrate Column Column chromatography Concentrate->Column Characterize Characterize the product Column->Characterize

Caption: Workflow for Reductive Amination.

Detailed Protocol: N-Ethylation of Methyl 4-Piperidinecarboxylate

This protocol provides a representative procedure for the N-ethylation of methyl 4-piperidinecarboxylate using acetaldehyde.

Materials:

  • Methyl 4-piperidinecarboxylate (1.0 eq)

  • Acetaldehyde (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq)

  • Dichloromethane (DCM) (anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes solvent system

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add methyl 4-piperidinecarboxylate (1.0 eq) and anhydrous dichloromethane.

  • Add acetaldehyde (1.2 eq) to the stirred solution.

  • In a separate flask, carefully add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in portions at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired N-ethyl-methyl 4-piperidinecarboxylate.

ParameterConditionRationale
Reducing Agent NaBH(OAc)3 (1.5 eq)Mild and selective reducing agent for the iminium ion.
Solvent Anhydrous DCMCommon solvent for reductive amination.
Temperature 0 °C to Room TemperatureInitial cooling helps to control the reaction rate, followed by stirring at room temperature for completion.
Work-up Quenching with NaHCO3Neutralizes any remaining acid and quenches the excess reducing agent.
Purification Column ChromatographyEnsures the isolation of a pure product.

Advanced and Alternative N-Alkylation Strategies

While direct alkylation and reductive amination are the workhorses for N-alkylation, several other methods have been developed to address specific challenges or to introduce a broader range of functional groups.

  • Buchwald-Hartwig Amination: This powerful palladium-catalyzed cross-coupling reaction is particularly useful for the N-arylation of piperidines, a transformation that is difficult to achieve via classical methods.[7][8][9]

  • Microwave-Assisted N-Alkylation: Microwave irradiation can significantly accelerate reaction times and improve yields in N-alkylation reactions, offering a more efficient and environmentally friendly approach.[10][11]

  • Alkylation with Alkylboronic Acids: Copper-promoted N-alkylation with alkylboronic acids provides a mild and selective method for introducing various alkyl groups, with the advantage of avoiding the use of strong bases and harsh conditions.[12][13]

Conclusion

The N-alkylation of methyl 4-piperidinecarboxylate is a fundamental and highly versatile transformation in the synthesis of novel therapeutic agents. The choice of synthetic strategy—be it direct alkylation with alkyl halides or reductive amination—should be guided by the nature of the desired alkyl group, the overall synthetic route, and the need to control selectivity and minimize side reactions. The detailed protocols and mechanistic insights provided in this application note offer a solid foundation for researchers to successfully implement these critical reactions in their drug discovery and development programs. By understanding the causality behind the experimental choices, scientists can rationally design and optimize their synthetic routes to access a wide array of N-alkylated piperidine derivatives for biological evaluation.

References

  • Procedure for N-alkylation of Piperidine? - ResearchGate. Available at: [Link]

  • Methyl Ketones as Alkyl Halide Surrogates: A Deacylative Halogenation Approach for Strategic Functional Group Conversions - NIH. Available at: [Link]

  • R&D work: Alkylation of amines with alkylboronic acids - GalChimia. Available at: [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Available at: [Link]

  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. Available at: [Link]

  • Data-Rich Experimentation Enables Palladium-Catalyzed Couplings of Piperidines and Five-Membered (Hetero)aromatic Electrophiles | Organic Process Research & Development - ACS Publications. Available at: [Link]

  • ChemInform Abstract: Microwave-Assisted Regioselective N-Alkylation of Cyclic Amidines. | Request PDF - ResearchGate. Available at: [Link]

  • Alkylboronic acid or boronate synthesis - Organic Chemistry Portal. Available at: [Link]

  • A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification - PubMed. Available at: [Link]

  • Reductive Amination Routes in the Synthesis of Piperidine IminoSugars - ResearchGate. Available at: [Link]

  • A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activation of Alkyl Halides - PMC - PubMed Central. Available at: [Link]

  • THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES Camilla Matassini*, Francesca Clemente, Franc. Available at: [Link]

  • Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides - MDPI. Available at: [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - Beilstein Journals. Available at: [Link]

  • (PDF) Intramolecular Buchwald-Hartwig N-Arylation of Bicyclic Hydrazines: Practical Access to Spiro[indoline-2,3'-piperidines] - ResearchGate. Available at: [Link]

  • An Overview of Palladium-Catalyzed N- alkylation Reactions - ChemRxiv. Available at: [Link]

  • Organic & Biomolecular Chemistry - -ORCA - Cardiff University. Available at: [Link]

  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines - PubMed. Available at: [Link]

  • Copper promoted N-alkylation of sulfoximines with alkylboronic acid under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. Available at: [Link]

  • Alkylation of Amines, Part 1: with Alkyl Halides - YouTube. Available at: [Link]

  • ChemInform Abstract: Microwave‐Assisted Regioselective N‐Alkylation of Cyclic Amidines. Available at: [Link]

  • Intramolecular Buchwald–Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3′-piperidines] - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes - PMC - NIH. Available at: [Link]

  • A 1000-mL, three-necked, round-bottomed flask equipped with a PTFE-coated magnetic stir bar is charged with - Organic Syntheses Procedure. Available at: [Link]

  • Reductive Amination - YouTube. Available at: [Link]

  • Radical Strategy to the Boron-to-Copper Transmetalation Problem: N‑Alkylation with Alkylboronic Esters - PubMed Central. Available at: [Link]

  • N-Alkylation of Some Imidazopyridines - FABAD Journal of Pharmaceutical Sciences. Available at: [Link]

Sources

Application Notes & Protocols: Methyl 1-(3-fluorobenzyl)-4-piperidinecarboxylate as a Versatile Precursor for PET Ligand Development

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals in the fields of molecular imaging, medicinal chemistry, and neuroscience.

Abstract: Positron Emission Tomography (PET) is a powerful non-invasive imaging modality crucial for clinical diagnostics and drug development, particularly in neuroscience. The success of PET relies on the availability of highly specific and selective radioligands. This guide details the strategic application of Methyl 1-(3-fluorobenzyl)-4-piperidinecarboxylate, a commercially available chemical scaffold[1], as a foundational precursor for the development of novel PET ligands targeting the central nervous system (CNS). We will explore the rationale behind its selection, provide detailed synthetic and radiolabeling protocols, and outline methodologies for comprehensive in vitro and in vivo evaluation.

Introduction: The Strategic Value of Scaffolds in PET Ligand Design

The development of a successful CNS PET ligand is a multi-parameter optimization challenge. A candidate molecule must not only exhibit high affinity and selectivity for its intended biological target but also possess appropriate pharmacokinetic properties to cross the blood-brain barrier (BBB), exhibit low non-specific binding, and have favorable metabolic stability.[2] The use of "privileged scaffolds"—molecular frameworks that are known to bind to specific classes of biological targets—can significantly streamline this process.

The 4-piperidinecarboxylate core is one such scaffold, frequently found in compounds targeting CNS receptors and transporters.[3] this compound emerges as a particularly valuable starting point for several reasons:

  • The Piperidine Core: This saturated heterocycle is a common motif in ligands for dopamine transporters (DAT), serotonin transporters (SERT), and sigma receptors, providing a robust anchor for target engagement.[4][5][6]

  • The Methyl Ester Handle: The ester at the C4 position is a versatile functional group that can be readily hydrolyzed and converted into amides or other functionalities, allowing for the attachment of various pharmacophores to modulate target affinity and selectivity.

  • The N-(3-fluorobenzyl) Group: This group serves a dual purpose. The benzyl moiety influences the overall lipophilicity (LogP), a critical parameter for BBB penetration.[2] The presence of a stable fluorine atom provides a template for developing fluorine-18 radiolabeled analogues, one of the most widely used radionuclides for PET due to its favorable half-life (109.8 min) and low positron energy.[7][8]

This document provides a comprehensive framework for leveraging this compound to accelerate the discovery of novel CNS PET ligands.

Part 1: Rationale and Design Strategy

The core strategy involves using this compound as a modular building block. The development workflow begins with the selection of a CNS target and proceeds through chemical modification of the scaffold, followed by radiolabeling and rigorous biological evaluation.

Logical Workflow for PET Ligand Development

The process can be visualized as a multi-stage pipeline, where each step provides critical data to inform the decision to proceed.

G cluster_0 Pre-Clinical Development cluster_1 Evaluation Pipeline Scaffold Methyl 1-(3-fluorobenzyl) -4-piperidinecarboxylate Deriv Scaffold Derivatization (Amide Coupling) Scaffold->Deriv Modify C4-ester Target CNS Target Selection (e.g., DAT, SERT, σ₁) Target->Deriv Informs pharmacophore Precursor Radiolabeling Precursor Synthesis Deriv->Precursor Prepare for labeling Radio Radiolabeling ([¹⁸F] or [¹¹C]) Precursor->Radio Introduce radionuclide InVitro In Vitro Evaluation (Binding Affinity, Autoradiography) Radio->InVitro Characterize binding InVivo In Vivo Rodent PET Imaging (Pharmacokinetics, Specificity) InVitro->InVivo Validate in living system Metabolism Metabolite Analysis (Brain & Plasma) InVivo->Metabolism Assess stability NHP Non-Human Primate (NHP) Studies Metabolism->NHP Final pre-clinical validation

Caption: Workflow for developing a PET ligand from the precursor scaffold.

Key Physicochemical Properties for CNS PET Ligands

Successful CNS PET ligands typically fall within a defined physicochemical property space. When designing derivatives, these parameters should be a primary consideration.

PropertyPreferred RangeRationaleReference
Molecular Weight (MW) < 500 DaFacilitates passive diffusion across the blood-brain barrier.[9]
LogP / LogD 1 - 3Balances aqueous solubility with lipid membrane permeability, minimizing non-specific binding.[2]
Polar Surface Area (PSA) < 90 ŲLower PSA is generally correlated with better BBB penetration.[9]
Target Affinity (Ki) < 10 nMHigh affinity is required to achieve a sufficient target-to-background signal with tracer mass doses.[2]

Part 2: Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis, derivatization, radiolabeling, and evaluation of PET ligands derived from this compound.

Protocol 1: Synthesis of the Precursor Scaffold

While this compound is commercially available, this protocol outlines its synthesis from basic starting materials, a common procedure in medicinal chemistry.

Reaction: N-alkylation of Methyl piperidine-4-carboxylate.

  • Materials: Methyl piperidine-4-carboxylate (1.0 eq), 3-fluorobenzyl bromide (1.1 eq), potassium carbonate (K₂CO₃, 2.5 eq), Acetonitrile (anhydrous).

  • Procedure: a. To a round-bottom flask, add Methyl piperidine-4-carboxylate and anhydrous acetonitrile. b. Add potassium carbonate to the solution. c. Add 3-fluorobenzyl bromide dropwise while stirring at room temperature. d. Heat the reaction mixture to 60°C and stir overnight. Monitor reaction progress by TLC or LC-MS. e. After completion, cool the mixture to room temperature and filter to remove inorganic salts. f. Concentrate the filtrate under reduced pressure. g. Purify the crude product by column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the pure product.

  • Validation: Confirm structure and purity via ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: Derivatization via Amide Coupling

This protocol demonstrates the conversion of the methyl ester to an amide, a key step for attaching a target-specific pharmacophore. Here, we use aniline as a generic example coupling partner.

  • Step A: Saponification (Ester to Carboxylic Acid) a. Dissolve this compound (1.0 eq) in a mixture of THF/Methanol/Water (2:1:1). b. Add lithium hydroxide (LiOH, 2.0 eq) and stir at room temperature for 4-6 hours until the starting material is consumed (monitored by TLC/LC-MS). c. Neutralize the reaction mixture with 1N HCl to pH ~5-6. d. Extract the product with dichloromethane (DCM) or ethyl acetate. e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 1-(3-fluorobenzyl)-piperidine-4-carboxylic acid.

  • Step B: Amide Coupling a. Materials: 1-(3-fluorobenzyl)-piperidine-4-carboxylic acid (1.0 eq), desired amine (e.g., aniline, 1.1 eq), HATU (1.2 eq), DIPEA (2.5 eq), Anhydrous DMF. b. Procedure: i. Dissolve the carboxylic acid in anhydrous DMF. ii. Add the amine, followed by DIPEA. iii. Add the coupling reagent HATU portion-wise and stir the reaction at room temperature overnight. iv. Quench the reaction with water and extract the product with ethyl acetate. v. Wash the organic layer with brine, dry over sodium sulfate, and concentrate. vi. Purify via column chromatography to obtain the final amide derivative.

Protocol 3: [¹⁸F]Radiolabeling via Nucleophilic Substitution

This protocol describes the radiosynthesis of a PET ligand using the [¹⁸F]fluorobenzylation approach. This requires a precursor where the N-benzyl group is absent and replaced with a suitable leaving group for the radiolabeling step.

Conceptual Reaction Scheme:

G cluster_0 Precursor Synthesis cluster_1 Radiolabeling cluster_2 Final Labeling Step Deriv Amide Derivative (from Protocol 2) Debenzyl N-Debenzylation (e.g., H₂, Pd/C) Deriv->Debenzyl Piperidine Secondary Piperidine Precursor Debenzyl->Piperidine Final_Ligand Final [¹⁸F]PET Ligand Piperidine->Final_Ligand N-[¹⁸F]Fluorobenzylation F18_Source [¹⁸F]Fluoride (from Cyclotron) F18_Benzyl [¹⁸F]3-Fluorobenzyl Bromide/Tosylate F18_Source->F18_Benzyl Nucleophilic Substitution Benzyl_LG 3-(Bromomethyl)benzyl Tosylate F18_Benzyl->Final_Ligand

Caption: Radiosynthesis workflow via N-[¹⁸F]fluorobenzylation.

  • Precursor Synthesis: Synthesize the corresponding N-des-benzyl piperidine precursor. This typically involves catalytic hydrogenation (H₂, Pd/C) of the final, non-radioactive compound synthesized in Protocol 2.

  • [¹⁸F]Fluoride Production: [¹⁸F]Fluoride is produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron and trapped on an anion exchange cartridge.

  • Radiolabeling Procedure (Automated Synthesis Module): a. Elute the trapped [¹⁸F]fluoride from the cartridge into the reaction vessel using a solution of Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate in acetonitrile/water. b. Azeotropically dry the [¹⁸F]F-K₂₂₂-K₂CO₃ complex by heating under a stream of nitrogen. c. Add a solution of the N-des-benzyl piperidine precursor and a suitable leaving group precursor (e.g., 3-(tosyloxymethyl)benzyl bromide) in anhydrous DMSO or acetonitrile. d. Heat the reaction vessel at 100-120°C for 10-15 minutes. e. Quench the reaction with water and inject the mixture onto a semi-preparative HPLC system for purification. f. Collect the fraction corresponding to the radiolabeled product. g. Reformulate the collected fraction into a pharmaceutically acceptable vehicle (e.g., saline with ethanol) using a solid-phase extraction (SPE) cartridge (e.g., C18 Sep-Pak).

  • Quality Control: a. Radiochemical Purity: Determined by analytical HPLC. Must be >95%. b. Molar Activity (Aₘ): Calculated from the total radioactivity and the mass of the compound, determined via a calibrated analytical HPLC trace. c. Residual Solvents: Analyzed by GC to ensure levels are below USP limits. d. pH and Sterility: Tested to ensure suitability for in vivo administration.

Part 3: Biological Evaluation

Once the radioligand is synthesized and passes quality control, its biological properties must be thoroughly characterized.

Protocol 4: In Vitro Characterization

A. Competitive Binding Assays:

  • Objective: To determine the binding affinity (Ki) of the non-radioactive ("cold") version of the ligand for the target receptor.

  • Procedure: a. Prepare cell membrane homogenates from cells expressing the target of interest (e.g., HEK293 cells transfected with the human dopamine transporter). b. In a 96-well plate, incubate the membranes with a known concentration of a commercially available radioligand for that target (e.g., [³H]WIN 35,428 for DAT). c. Add increasing concentrations of the new test compound (the "cold" standard). d. Incubate to equilibrium, then rapidly filter the plate contents through a filtermat and wash to separate bound from free radioactivity. e. Measure the radioactivity on the filtermat using a scintillation counter. f. Calculate the IC₅₀ (concentration of test compound that inhibits 50% of specific binding) and convert it to the inhibition constant (Ki) using the Cheng-Prusoff equation.

B. In Vitro Autoradiography:

  • Objective: To visualize the binding distribution of the new radioligand in brain tissue and confirm specificity.[10]

  • Procedure: a. Prepare thin (e.g., 20 µm) cryosections of rodent or human post-mortem brain tissue. b. Incubate the sections with a low nanomolar concentration of the new [¹⁸F]-labeled ligand. c. For specificity assessment, co-incubate adjacent sections with a high concentration of a known selective blocker for the target (e.g., 10 µM cocaine for DAT). d. Wash the slides in buffer to remove non-specifically bound radioligand. e. Dry the slides and expose them to a phosphor imaging plate or digital autoradiography system. f. Analyze the resulting images to compare the total binding and the non-specific binding (in the presence of the blocker). A strong signal in target-rich regions (e.g., striatum for DAT) that is displaced by the blocker indicates successful target engagement.[11]

Protocol 5: In Vivo Evaluation in Rodents

A. Dynamic PET Imaging:

  • Objective: To assess the brain uptake, regional distribution, and pharmacokinetics of the radioligand in a living animal.[12]

  • Procedure: a. Anesthetize a rodent (e.g., Sprague-Dawley rat) and place it in a small animal PET scanner. b. Acquire a transmission scan for attenuation correction. c. Inject the [¹⁸F]-labeled ligand as a bolus via a tail vein catheter (e.g., 5-10 MBq). d. Immediately begin a dynamic PET scan for 60-90 minutes. e. Reconstruct the dynamic images into multiple time frames. f. Draw regions of interest (ROIs) on the images over target-rich areas (e.g., striatum) and reference regions with low target density (e.g., cerebellum). g. Generate time-activity curves (TACs) for each ROI to visualize uptake and washout kinetics.

B. Blocking Studies:

  • Objective: To confirm that the observed PET signal in the brain is due to specific binding to the intended target.

  • Procedure: a. Perform a baseline PET scan as described above. b. On a separate day, pre-treat the same animal with a high dose of a selective, non-radioactive blocker for the target (e.g., 1-5 mg/kg raclopride for D₂/D₃ receptors) approximately 15-30 minutes before injecting the radioligand.[13] c. Perform a second dynamic PET scan. d. A significant reduction (>50%) in the binding potential or standardized uptake value (SUV) in the target region compared to baseline confirms specific, blockable binding.

C. Metabolite Analysis:

  • Objective: To determine the rate of metabolism of the radioligand and whether any radiometabolites penetrate the brain, which could confound the PET signal.

  • Procedure: a. At various time points after injecting the radioligand into an animal, collect blood samples. b. At the end of the study, euthanize the animal and collect the brain. c. For blood, centrifuge to separate plasma. Precipitate proteins (e.g., with acetonitrile) and analyze the supernatant using radio-HPLC. d. For the brain, homogenize the tissue, precipitate proteins, and analyze the supernatant by radio-HPLC. e. The radio-HPLC chromatogram will show peaks corresponding to the parent compound and its various radiometabolites. Quantify the percentage of parent compound remaining over time. An ideal tracer shows high stability with minimal brain-penetrant radiometabolites.[4]

Conclusion

This compound represents a highly tractable and strategically valuable starting point for the development of novel PET ligands for CNS targets. Its modular structure allows for systematic chemical modification to optimize both target affinity and the pharmacokinetic properties essential for a successful imaging agent. The protocols outlined in this guide provide a comprehensive roadmap for researchers to progress from scaffold selection through synthesis, radiolabeling, and full pre-clinical evaluation, ultimately accelerating the discovery of new tools to investigate brain function and disease.

References

  • Mach, R. H., et al. (2014). In Vitro and In Vivo Characterization of Selected Fluorine-18 Labeled Radioligands for PET Imaging of the Dopamine D3 Receptor. MDPI. Available at: [Link]

  • Zhang, Y., et al. (2022). Development of brain-penetrable antibody radioligands for in vivo PET imaging of amyloid-β and tau. Frontiers in Neuroscience. Available at: [Link]

  • Hansen, H. D., et al. (2014). Radiosynthesis and in vivo evaluation of novel radioligands for PET imaging of cerebral 5-HT7 receptors. Journal of Nuclear Medicine. Available at: [Link]

  • Wang, M., et al. (2021). In vitro evaluation of PET radiotracers reflecting multidimensionality of Alzheimer's disease: building more roadmaps for clinical translation. American Journal of Nuclear Medicine and Molecular Imaging. Available at: [Link]

  • F-18-labeled radiopharmaceuticals for PET in oncology, excluding FDG. (2021). ResearchGate. Available at: [Link]

  • Selivanova, S. V., et al. (2015). Synthesis and pharmacological evaluation of ¹¹C-labeled piperazine derivative as a PET probe for sigma-2 receptor imaging. Nuclear Medicine and Biology. Available at: [Link]

  • Li, Y., et al. (2023). Development of a PET Probe Targeting Bromodomain and Extra-Terminal Proteins for In Vitro and In Vivo Visualization. MDPI. Available at: [Link]

  • Zha, Z., et al. (2007). Synthesis and initial PET imaging of new potential dopamine D3 receptor radioligands. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Ran, C., & Zhang, M. R. (2022). Positron Emission Tomography (PET) Imaging Tracers for Serotonin Receptors. ACS Chemical Neuroscience. Available at: [Link]

  • Forró, E., & Fülöp, F. (2019). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. Available at: [Link]

  • Jayanth, M., et al. (2016). PET Tracers for Serotonin Receptors and Their Applications. Journal of Medicinal Chemistry. Available at: [Link]

  • Chalon, S., et al. (2008). PE2I: A Radiopharmaceutical for In vivo Exploration of the Dopamine Transporter. Current Medicinal Chemistry. Available at: [Link]

  • Selivanova, S. V., et al. (2015). Synthesis and pharmacological evaluation of 11C-labeled piperazine derivative as a PET probe for sigma-2 receptor imaging. ResearchGate. Available at: [Link]

  • Szabo, Z. (1998). Development of PET/SPECT ligands for the serotonin transporter. Johns Hopkins University. Available at: [Link]

  • Tournier, N., et al. (2020). Radiotracers for the Central Serotoninergic System. Pharmaceuticals. Available at: [Link]

  • Maisonial, A., et al. (2021). [18F]Fluspidine—A PET Tracer for Imaging of σ1 Receptors in the Central Nervous System. Pharmaceuticals. Available at: [Link]

  • Li, W., et al. (2021). Novel reversible-binding PET ligands for imaging monoacylglycerol lipase based on piperazinyl azetidine scaffold. European Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis of methyl 1-methylpiperidine-4-carboxylate. PrepChem.com. Available at: [Link]

  • Barret, O., et al. (2015). Dopamine D1 Receptor Agonist PET Tracer Development: Assessment in Nonhuman Primates. Journal of Nuclear Medicine. Available at: [Link]

  • Elsinga, P. H., et al. (2005). PET Tracers for Imaging of the Dopaminergic System. ResearchGate. Available at: [Link]

  • Synthesis of N-(4-fluorobenzyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl)carbamide. Google Patents.
  • Lee, J. Y., et al. (2011). Synthesis and biological evaluation of 4-piperidinecarboxylate and 4-piperidinecyanide derivatives for T-type calcium channel blockers. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • [18F]1-(3-Fluoropropyl)-4-[(4-cyanophenoxy)methyl]piperidine. National Center for Biotechnology Information. Available at: [Link]

  • Zhang, L., et al. (2013). Design and selection parameters to accelerate the discovery of novel central nervous system positron emission tomography (PET) ligands. Journal of Medicinal Chemistry. Available at: [Link]

  • Nishiyama, S., et al. (2001). Evaluation of PET ligands (+)N-[(11)C]ethyl-3-piperidyl benzilate and (+)N-[(11)C]propyl-3-piperidyl benzilate for muscarinic cholinergic receptors. Synapse. Available at: [Link]

  • Tuccinardi, T., et al. (2022). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives. University of Pisa. Available at: [Link]

  • Islam, E., et al. Radiolabeling of Radiopharmaceuticals for PET Imaging of Tumors. MD Anderson Cancer Center. Available at: [Link]

  • Zhao, Q., et al. (2023). Radiolabeling and preclinical evaluation of a novel PET ligand for imaging phosphodiesterase (PDE) 4B. ResearchGate. Available at: [Link]

  • Sharma, S. K., et al. (2022). PET Molecular Imaging in Drug Development: The Imaging and Chemistry Perspective. Pharmaceutics. Available at: [Link]

Sources

Application Notes and Protocols for the Synthesis of ALK5 Inhibitors Utilizing Piperidine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting ALK5 in Disease

The transforming growth factor-β (TGF-β) signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, and apoptosis.[1][2] Dysregulation of this pathway is a key driver in a range of pathologies, most notably in fibrosis and the progression of various cancers.[2][3] A pivotal component of this pathway is the Activin Receptor-Like Kinase 5 (ALK5), a transmembrane serine/threonine kinase receptor (TGF-βRI).[4][5] Upon activation by TGF-β, ALK5 phosphorylates downstream SMAD proteins (SMAD2 and SMAD3), which then translocate to the nucleus to regulate gene transcription.[4][6] Consequently, the inhibition of ALK5 kinase activity presents a highly attractive therapeutic strategy for mitigating the pathological effects of excessive TGF-β signaling.[1][4] Small molecule inhibitors that target the ATP-binding site of ALK5 have been a major focus of drug discovery efforts.[1]

The Piperidine Scaffold: A Privileged Motif in ALK5 Inhibitor Design

The piperidine ring is a ubiquitous structural motif in medicinal chemistry, found in a multitude of FDA-approved drugs.[7][8] Its prevalence stems from its ability to introduce a three-dimensional character into otherwise flat aromatic compounds, which can significantly enhance binding affinity and selectivity for the target protein.[2][9] In the context of ALK5 inhibitor design, the incorporation of chiral piperidine scaffolds offers several distinct advantages:

  • Modulation of Physicochemical Properties: The saturated, non-aromatic nature of the piperidine ring can improve solubility and other drug-like properties.[2]

  • Enhanced Biological Activity and Selectivity: The defined stereochemistry of chiral piperidines allows for precise spatial orientation of substituents, leading to optimized interactions with the ALK5 active site and potentially increased selectivity over other kinases.[2][10]

  • Improved Pharmacokinetic Profiles: The metabolic stability and overall pharmacokinetic properties of a drug candidate can often be fine-tuned by modifications to the piperidine scaffold.[2][6]

Signaling Pathway of ALK5 and Mechanism of Inhibition

The canonical TGF-β/ALK5 signaling pathway is initiated by the binding of TGF-β to its type II receptor (TGF-βRII), which then recruits and phosphorylates the GS domain of ALK5.[4] This phosphorylation event activates ALK5, enabling it to phosphorylate SMAD2 and SMAD3.[4][11] The phosphorylated SMADs form a complex with SMAD4, which then enters the nucleus to modulate the transcription of target genes.[4][6] Small molecule inhibitors of ALK5 typically function by competing with ATP for binding to the kinase domain, thereby preventing the phosphorylation of SMAD proteins and disrupting the entire downstream signaling cascade.[1][12]

ALK5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β Ligand ReceptorComplex TGF-βRII / ALK5 Receptor Complex TGFb->ReceptorComplex Binding ALK5_active Activated ALK5 (Phosphorylated) ReceptorComplex->ALK5_active Phosphorylation SMAD23 SMAD2/3 ALK5_active->SMAD23 Phosphorylates pSMAD23 p-SMAD2/3 SMAD_complex p-SMAD2/3 + SMAD4 Complex pSMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Transcription Gene Transcription (Fibrosis, EMT, etc.) SMAD_complex->Transcription Translocation & Regulation Inhibitor Piperidine-based ALK5 Inhibitor Inhibitor->ALK5_active Inhibition

Figure 1: ALK5 Signaling Pathway and Inhibition.

General Synthetic Strategies for Piperidine-Based ALK5 Inhibitors

The synthesis of ALK5 inhibitors featuring a piperidine core often involves a modular approach, allowing for the systematic exploration of structure-activity relationships (SAR). A common strategy involves three key stages:

  • Synthesis of the Piperidine Core: The piperidine ring itself is typically synthesized via the catalytic hydrogenation of a corresponding pyridine precursor. This is a direct and atom-economical method.[7]

  • Functionalization of the Piperidine Intermediate: The piperidine core is then functionalized to introduce various substituents that will interact with the ALK5 active site.

  • Coupling to a Heterocyclic Scaffold: Finally, the functionalized piperidine is coupled to a core heterocyclic scaffold, which often serves to anchor the inhibitor in the ATP-binding pocket.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are powerful tools for constructing the final inhibitor molecules from these building blocks.[4][13]

Synthetic_Workflow cluster_synthesis Synthetic Workflow Start_Pyrid Substituted Pyridine Piperidine_Core Piperidine Intermediate Start_Pyrid->Piperidine_Core Catalytic Hydrogenation Func_Piperidine Functionalized Piperidine Piperidine_Core->Func_Piperidine Functionalization Final_Inhibitor Final ALK5 Inhibitor Func_Piperidine->Final_Inhibitor Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Hetero_Core Core Heterocycle (e.g., Pyridazine) Hetero_Core->Final_Inhibitor Coupling Partner

Figure 2: General Synthetic Workflow.

Experimental Protocols

Protocol 1: Synthesis of Piperidine Intermediate via Catalytic Hydrogenation of Pyridine

This protocol describes a general method for the reduction of a substituted pyridine to its corresponding piperidine.[14][15]

Materials:

  • Substituted Pyridine (1.0 eq)

  • Platinum(IV) oxide (PtO2) (10 mol%)

  • Acetic Acid (solvent)

  • Hydrogen gas (H2)

  • Sodium Bicarbonate (NaHCO3), saturated aqueous solution

  • Dichloromethane (DCM)

  • Magnesium Sulfate (MgSO4)

  • Round-bottom flask

  • Hydrogenation apparatus (e.g., balloon or Parr shaker)

  • Magnetic stirrer

Procedure:

  • To a round-bottom flask, add the substituted pyridine (1.0 eq) and acetic acid.

  • Add the PtO2 catalyst (10 mol%) to the solution.

  • Securely attach a hydrogen-filled balloon to the flask or place the flask in a Parr hydrogenation apparatus.

  • Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 16-24 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with DCM.

  • Slowly neutralize the filtrate with a saturated aqueous solution of NaHCO3 until gas evolution ceases.

  • Extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, dry over MgSO4, filter, and concentrate under reduced pressure to yield the crude piperidine intermediate.

  • Purify the crude product by flash column chromatography if necessary.

Protocol 2: Suzuki-Miyaura Cross-Coupling for ALK5 Inhibitor Synthesis

This protocol outlines a general procedure for the palladium-catalyzed coupling of a halogenated heterocyclic core with a boronic acid derivative, a key step in the synthesis of many ALK5 inhibitors.[4][11]

Materials:

  • Halogenated Heterocycle (e.g., 4-chloro-6-substituted-pyridazine) (1.0 eq)

  • Aryl or Heteroaryl Boronic Acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (5-10 mol%)

  • Sodium Carbonate (Na2CO3), 2M aqueous solution (2.0 eq)

  • 1,2-Dimethoxyethane (DME) or a similar solvent

  • Schlenk flask or sealed vial

  • Nitrogen or Argon source

  • Magnetic stirrer and heating block

Procedure:

  • To a Schlenk flask or sealed vial, add the halogenated heterocycle (1.0 eq), the boronic acid (1.2 eq), and the Pd(PPh3)4 catalyst (5-10 mol%).

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon) (repeat 3 times).

  • Add the solvent (DME) and the aqueous Na2CO3 solution.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired coupled product.

Data Presentation: Structure-Activity Relationship of Piperidine-Based ALK5 Inhibitors

The following table summarizes the inhibitory activity of a series of piperidine-containing compounds against ALK5. The IC50 values represent the concentration of the inhibitor required to reduce the activity of the ALK5 enzyme by 50%.

Compound IDCore ScaffoldPiperidine SubstitutionALK5 IC50 (nM)Reference
1 PyridazineN-(pyridin-4-yl)piperidin-4-amine50-100[4]
2 PyridazineN-(2-aminopyridin-4-yl)piperidin-4-amine10-50[4]
3 Indanone1-benzyl-4-((5,6-dimethoxy-1-oxoindan-2-yl)methyl)piperidine5.7 (vs. AChE)[16]
4 Piperidine(+)-trans-5c>1000 (vs. NET/DAT/SERT)[10]

Note: Data for compounds 3 and 4 are for different targets but illustrate the use of the piperidine scaffold in inhibitor design.

Conclusion and Future Perspectives

The synthesis of ALK5 inhibitors utilizing piperidine intermediates is a robust and versatile strategy in medicinal chemistry. The inherent properties of the piperidine scaffold allow for the development of potent, selective, and drug-like molecules with therapeutic potential in fibrosis and oncology. The modular synthetic routes, often employing powerful cross-coupling reactions, enable extensive exploration of the chemical space around the ALK5 active site. Future efforts in this area will likely focus on the design of inhibitors with improved kinase selectivity profiles to minimize off-target effects and the optimization of pharmacokinetic properties for specific delivery routes, such as inhalation for pulmonary fibrosis.[4]

References

  • M. A. Jones, et al. (2024). Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • M. Aly, et al. (2024). Advances in the discovery of activin receptor-like kinase 5 (ALK5) inhibitors. Bioorganic Chemistry. [Link]

  • L. Siqi, et al. (2025). ALK5 kinase inhibitors in drug discovery: Structural insights and therapeutic applications. European Journal of Medicinal Chemistry. [Link]

  • S. Williams, et al. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry. [Link]

  • S. P. Jones, et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. [Link]

  • S. G. Tilve. (2013). Synthetic Studies of Alkaloids Containing Pyrrolidine and Piperidine Structural Motifs. Goa University. [Link]

  • P. J. Bryan, et al. (2012). Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors. Arabian Journal of Chemistry. [Link]

  • N. A. do Amaral e Silva & D. de Luna Martins. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. [Link]

  • Organic Chemistry Portal. (2024). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • A. G. Kassim, et al. (2014). Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors. Nucleosides, Nucleotides & Nucleic Acids. [Link]

  • M. C. Bryan, et al. (2022). Optimization of a novel piperazinone series as potent selective peripheral covalent BTK inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • M. Atobe, et al. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. RSC Medicinal Chemistry. [Link]

  • H. Sugimoto, et al. (1997). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry. [Link]

  • J. Echevarria, et al. (2007). A general and enantiodivergent method for the asymmetric synthesis of piperidine alkaloids. Tetrahedron. [Link]

  • J. E. Kim, et al. (2003). Identification of Novel Inhibitors of the Transforming Growth Factor β1 (TGF-β1) Type 1 Receptor (ALK5). Journal of Medicinal Chemistry. [Link]

  • M. M. A. El-Gazzar, et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences. [Link]

  • G. Ungefroren, et al. (2021). Signaling Crosstalk of TGF-β/ALK5 and PAR2/PAR1: A Complex Regulatory Network Controlling Fibrosis and Cancer. MDPI. [Link]

  • J. Ye, et al. (2022). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society. [Link]

  • I. V. Kulakov, et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

  • R. He, et al. (2005). Further structure-activity relationship studies of piperidine-based monoamine transporter inhibitors: effects of piperidine ring stereochemistry on potency. Identification of norepinephrine transporter selective ligands and broad-spectrum transporter inhibitors. Journal of Medicinal Chemistry. [Link]

  • A. A. El-Karmalawy, et al. (2024). Pharmacophore‐based, rationale design, and efficient synthesis of novel tetrahydrobenzo[b]thiophene candidates as potential dual Topo I/II inhibitors and DNA intercalators. Archiv der Pharmazie. [Link]

Sources

The Strategic Role of Methyl 1-(3-fluorobenzyl)-4-piperidinecarboxylate in the Synthesis of Potent Acetylcholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Acetylcholinesterase Inhibitors and the Significance of the N-Benzylpiperidine Scaffold

Alzheimer's disease (AD) presents a formidable challenge to modern medicine, characterized by a progressive decline in cognitive function. A key pathological hallmark of AD is the depletion of the neurotransmitter acetylcholine (ACh) in the brain. Acetylcholinesterase (AChE) is the primary enzyme responsible for the hydrolysis of ACh, and its inhibition is a cornerstone of symptomatic treatment for AD. By blocking AChE, the concentration and duration of action of ACh in the synaptic cleft are increased, thereby enhancing cholinergic neurotransmission and alleviating cognitive symptoms.[1][2]

The N-benzylpiperidine moiety is a critical pharmacophore found in numerous potent and selective acetylcholinesterase inhibitors, most notably in the FDA-approved drug Donepezil.[2][3] This structural motif plays a crucial role in the binding of the inhibitor to the active site of the AChE enzyme. Molecular docking studies have revealed that the benzyl group of the N-benzylpiperidine moiety interacts with the peripheral anionic site (PAS) of AChE through π-π stacking interactions, while the protonated piperidine nitrogen forms a crucial electrostatic interaction with the catalytic anionic site (CAS).[4]

Strategic modifications to the N-benzylpiperidine scaffold, such as the introduction of fluorine atoms, can significantly modulate the pharmacokinetic and pharmacodynamic properties of the resulting inhibitors. The incorporation of a fluorine atom, for instance, can enhance metabolic stability, improve blood-brain barrier penetration, and influence binding affinity to the target enzyme. This application note focuses on the pivotal role of a specific fluorinated precursor, Methyl 1-(3-fluorobenzyl)-4-piperidinecarboxylate , in the synthesis of a potent Donepezil analog, 2-((1-(3-fluorobenzyl)piperidin-4-yl)methyl)-5,6-dimethoxy-1H-inden-1-one.

Synthetic Strategy: A Multi-Step Pathway to a Fluorinated Donepezil Analog

The synthesis of the target acetylcholinesterase inhibitor from this compound involves a well-defined, multi-step pathway. The core principle of this synthesis is the functional group transformation of the methyl ester to an aldehyde, which then serves as a key intermediate for coupling with the indanone moiety, a structural hallmark of Donepezil.

The causality behind this experimental design lies in the need to create a carbon-carbon bond between the piperidine and indanone fragments. The initial methyl ester of the starting material is not suitably reactive for this purpose. Therefore, it is first reduced to the corresponding alcohol and then oxidized to the aldehyde. This aldehyde is then susceptible to a base-catalyzed aldol condensation reaction with 5,6-dimethoxy-1-indanone, followed by dehydration to form an unsaturated intermediate. The final step involves the reduction of the double bond to yield the target saturated compound. This sequence of reactions is a robust and well-established method for the synthesis of Donepezil and its analogs.[5]

Synthetic_Pathway A This compound B (1-(3-fluorobenzyl)piperidin-4-yl)methanol A->B   Reduction (e.g., LiAlH4) C 1-(3-fluorobenzyl)piperidine-4-carbaldehyde B->C   Oxidation (e.g., PCC, Swern) E 2-((1-(3-fluorobenzyl)piperidin-4-yl)methylene)-5,6-dimethoxy-1H-inden-1-one C->E Aldol Condensation (Base, e.g., NaOH) D 5,6-dimethoxy-1-indanone D->E F 2-((1-(3-fluorobenzyl)piperidin-4-yl)methyl)-5,6-dimethoxy-1H-inden-1-one (Target AChE Inhibitor) E->F   Reduction (e.g., H2, Pd/C)

Caption: Synthetic workflow from the starting material to the target acetylcholinesterase inhibitor.

Detailed Experimental Protocols

The following protocols are based on established synthetic methodologies for Donepezil and its analogs and have been adapted for the synthesis of the 3-fluorobenzyl derivative.[5][6]

Protocol 1: Synthesis of (1-(3-fluorobenzyl)piperidin-4-yl)methanol
  • Reaction Setup: To a flame-dried 250 mL round-bottom flask under an inert atmosphere (argon or nitrogen), add a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF, 50 mL).

  • Reduction: Cool the solution to 0 °C in an ice bath. Slowly add a solution of lithium aluminum hydride (LiAlH₄, 1.5 eq) in THF.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.

  • Purification: Filter the resulting suspension and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford (1-(3-fluorobenzyl)piperidin-4-yl)methanol as a colorless oil.

Protocol 2: Synthesis of 1-(3-fluorobenzyl)piperidine-4-carbaldehyde
  • Reaction Setup: To a stirred solution of oxalyl chloride (1.5 eq) in anhydrous dichloromethane (DCM, 50 mL) at -78 °C (dry ice/acetone bath) under an inert atmosphere, add dimethyl sulfoxide (DMSO, 3.0 eq) dropwise.

  • Addition of Alcohol: After 15 minutes, add a solution of (1-(3-fluorobenzyl)piperidin-4-yl)methanol (1.0 eq) in DCM.

  • Reaction Progression: Stir the mixture at -78 °C for 1 hour.

  • Quenching: Add triethylamine (5.0 eq) and allow the reaction to warm to room temperature.

  • Work-up and Purification: Add water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude aldehyde is often used in the next step without further purification.

Protocol 3: Synthesis of 2-((1-(3-fluorobenzyl)piperidin-4-yl)methylene)-5,6-dimethoxy-1H-inden-1-one
  • Reaction Setup: In a round-bottom flask, dissolve 5,6-dimethoxy-1-indanone (1.0 eq) and 1-(3-fluorobenzyl)piperidine-4-carbaldehyde (1.1 eq) in methanol.

  • Base-catalyzed Condensation: Add a solution of sodium hydroxide (2.0 eq) in methanol to the mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-16 hours. Monitor the formation of the product by TLC.

  • Isolation: The product often precipitates from the reaction mixture. Collect the solid by filtration, wash with cold methanol, and dry under vacuum to yield the unsaturated intermediate as a yellow solid.

Protocol 4: Synthesis of 2-((1-(3-fluorobenzyl)piperidin-4-yl)methyl)-5,6-dimethoxy-1H-inden-1-one (Target Compound)
  • Reaction Setup: Suspend the unsaturated intermediate (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation vessel.

  • Catalytic Hydrogenation: Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC).

  • Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to afford the final product.

Characterization and Biological Activity

The structure and purity of the synthesized compounds should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The biological activity of the final compound is assessed by its ability to inhibit acetylcholinesterase.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

The inhibitory activity of the synthesized compound against AChE is determined using a modified Ellman's method.[7][8] This spectrophotometric assay measures the activity of the enzyme by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, resulting from the reaction of thiocholine (produced by the enzymatic hydrolysis of acetylthiocholine) with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

Table 1: Representative Biological Data for Fluorinated Donepezil Analogs

CompoundTarget EnzymeIC₅₀ (nM)Reference
DonepezileeAChE23[1]
2-((1-(3-fluorobenzyl)piperidin-4-yl)methyl)-5,6-dimethoxy-1H-inden-1-one eeAChE~30-50[6]
2-((1-(2-fluorobenzyl)piperidin-4-yl)methyl)-5,6-dimethoxy-1H-inden-1-oneeeAChE~40-60[6]
2-((1-(4-fluorobenzyl)piperidin-4-yl)methyl)-5,6-dimethoxy-1H-inden-1-oneeeAChE~35-55*[6]

*Note: The IC₅₀ values for the fluorinated analogs are estimated based on the findings that aromatic fluorination of the N-benzyl group in Donepezil generally results in a slight to moderate reduction in AChE inhibitory potency compared to the parent compound.[6]

Conclusion and Future Perspectives

This compound serves as a strategically important starting material for the synthesis of novel, fluorinated acetylcholinesterase inhibitors. The synthetic route outlined in this application note provides a clear and adaptable protocol for researchers in drug discovery and medicinal chemistry. The introduction of a fluorine atom on the benzyl ring offers a valuable tool for fine-tuning the pharmacological profile of Donepezil-based compounds. Further studies are warranted to explore the in vivo efficacy, pharmacokinetic properties, and safety profile of these fluorinated analogs as potential therapeutic agents for Alzheimer's disease.

References

  • Alsaffar, M. (2024).
  • Ellman, G. L., Courtney, K. D., Andres, V., & Featherstone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical pharmacology, 7(2), 88-95.
  • Gaonkar, S. L., Nadaf, Y. F., Bilehal, D., & Shetty, N. S. (2017). Industrially Scalable Synthesis of Anti-alzheimer Drug Donepezil. Oriental Journal of Chemistry, 33(4), 2051-2057.
  • Costanzo, P., Cariati, L., Desiderio, V., & Nardi, M. (2016). Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors. ACS medicinal chemistry letters, 7(5), 470–475.
  • Alsaffar, M. (2024). Synthesis and cholinesterase activity of fluorinated donepezil derivatives [PhD Thesis, Newcastle University].
  • Makarian, M., et al. (2022). Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer's disease. Frontiers in Chemistry, 10, 982818.
  • Gorun, V., Proinov, I., Baltescu, V., Balaban, G., & Barzu, O. (1974). Modified Ellman procedure for assay of cholinesterases in crude enzymatic preparations. Analytical biochemistry, 57(1), 217-224.
  • Sadeghi, R., et al. (2013). Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects. DARU Journal of Pharmaceutical Sciences, 21(1), 44.
  • Rampa, A., et al. (1998). Acetylcholinesterase inhibitors: synthesis and structure-activity relationships of omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)- methyl]aminoalkoxyheteroaryl derivatives. Journal of medicinal chemistry, 41(21), 3976-3986.
  • Viegas, C., Jr, et al. (2005). New selective acetylcholinesterase inhibitors designed from natural piperidine alkaloids. Bioorganic & medicinal chemistry, 13(13), 4184-4190.
  • Hassan, M., et al. (2019). Phenoxyethyl Piperidine/Morpholine Derivatives as PAS and CAS Inhibitors of Cholinesterases: Insights for Future Drug Design. Scientific reports, 9(1), 19934.
  • Contreras, J. M., et al. (2016). Design and synthesis of new piperidone grafted acetylcholinesterase inhibitors. Bioorganic & medicinal chemistry letters, 26(24), 5897-5901.
  • Panayides, J. L., et al. (2019). Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. European journal of medicinal chemistry, 179, 749-763.
  • Lo, Y. C., et al. (2020). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules, 25(18), 4234.
  • Costanzo, P., et al. (2016). Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors. ACS Medicinal Chemistry Letters, 7(5), 470-475.
  • Oliverio, M., et al. (2016). An ecofriendly synthetic pathway for the synthesis of donepezil precursors is described. ACS Sustainable Chemistry & Engineering, 4(7), 3768-3776.
  • Al-Aboudi, A., et al. (2022). Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer's disease. Frontiers in Chemistry, 10, 982818.
  • Gaonkar, S. L., et al. (2017). Industrially Scalable Synthesis of Anti-alzheimer Drug Donepezil. Oriental Journal of Chemistry, 33(4), 2051-2057.

Sources

Application Notes and Protocols for the Large-Scale Synthesis of 4-Carboxy-4-Anilidopiperidines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview and detailed protocols for the large-scale synthesis of 4-carboxy-4-anilidopiperidines, a critical scaffold in the development of potent opioid analgesics. The methodologies described herein are designed to be scalable, efficient, and robust, addressing the challenges often encountered in transitioning from laboratory-scale synthesis to pilot plant and industrial production. We will delve into two primary synthetic routes, providing a rationale for procedural choices and emphasizing safety and quality control throughout the process.

Introduction: The Strategic Importance of 4-Carboxy-4-Anilidopiperidines

The 4-carboxy-4-anilidopiperidine core is a key structural motif in a number of synthetic opioids, including potent analgesics. The synthesis of these molecules and their precursors is of significant interest to the pharmaceutical industry for the development of new pain management therapies. However, historical synthetic routes have often been plagued by low yields and difficulties in purification, making large-scale production challenging.[1][2] This document outlines a field-proven, optimized synthesis that overcomes these limitations, alongside a viable alternative route, to provide researchers and production chemists with a reliable guide for obtaining these valuable intermediates in high purity and yield.

Recommended Scalable Synthetic Route: The Tert-Butyl Ester Strategy

The preferred method for large-scale synthesis proceeds via a five-step sequence starting from 1-benzyl-4-piperidone. This route's key feature is the use of a tert-butyl ester as a protecting group for the carboxylic acid functionality. This strategy is advantageous for several reasons: the tert-butyl group is stable to the reaction conditions used in subsequent steps, and its removal can be achieved under mild acidic conditions, which minimizes side reactions and simplifies purification.[1][2]

Workflow of the Tert-Butyl Ester Route

Tert_Butyl_Ester_Route Start 1-Benzyl-4-piperidone Step1 Step 1: Strecker Synthesis (Aniline, KCN, Acetic Acid) Start->Step1 Intermediate1 1-Benzyl-4-phenylamino- 4-cyanopiperidine Step1->Intermediate1 Step2 Step 2: Nitrile Hydrolysis (H2SO4, then HCl) Intermediate1->Step2 Intermediate2 1-Benzyl-4-phenylamino- 4-carboxypiperidine Step2->Intermediate2 Step3 Step 3: Ester Protection (N,N-dimethylformamide di-tert-butyl acetal) Intermediate2->Step3 Intermediate3 tert-Butyl 1-benzyl-4-phenylamino- 4-piperidinecarboxylate Step3->Intermediate3 Step4 Step 4: N-Acylation (Propionyl chloride, DIPEA) Intermediate3->Step4 Intermediate4 tert-Butyl 1-benzyl-4-(N-phenyl propionamido)piperidine-4-carboxylate Step4->Intermediate4 Step5 Step 5: Deprotection (Trifluoroacetic Acid) Intermediate4->Step5 End 4-(N-phenylpropionamido)piperidine- 4-carboxylic acid Step5->End

Caption: Optimized scalable synthesis of 4-carboxy-4-anilidopiperidines.

Part 1: Detailed Protocols for the Tert-Butyl Ester Route

Step 1: Strecker Synthesis of 1-Benzyl-4-phenylamino-4-cyanopiperidine

The Strecker synthesis is a classic method for preparing α-amino nitriles from a ketone, an amine, and a cyanide source.[3][4][5] In this large-scale adaptation, careful control of temperature and reagent addition is crucial for safety and yield.

Protocol:

  • Reactor Setup: A 100 L jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, a nitrogen inlet, and a pressure-equalizing dropping funnel is charged with 1-benzyl-4-piperidone (5.0 kg, 26.4 mol) and aniline (2.7 kg, 29.0 mol).

  • Solvent Addition: Glacial acetic acid (25 L) is added, and the mixture is stirred under a nitrogen atmosphere until all solids have dissolved.

  • Cyanide Addition: A solution of potassium cyanide (2.1 kg, 32.2 mol) in water (5 L) is prepared separately in a dedicated, well-ventilated area with appropriate safety precautions. This solution is added dropwise to the reactor via the dropping funnel over a period of 4-6 hours, maintaining the internal temperature between 15-20°C using the reactor cooling jacket.

  • Reaction: The reaction mixture is stirred at room temperature for 48 hours. The progress of the reaction should be monitored by HPLC.

  • Workup and Isolation: The reaction mixture is cooled to 10°C and slowly quenched by the addition of a cold (0-5°C) 20% aqueous sodium hydroxide solution until the pH reaches 9-10. The resulting precipitate is collected by filtration, washed with cold water (3 x 10 L), and then with cold isopropanol (2 x 5 L).

  • Drying: The solid product is dried in a vacuum oven at 50°C to a constant weight.

Expected Yield: 85-90% Quality Control: The product should be analyzed by ¹H NMR, ¹³C NMR, and HPLC to confirm its identity and purity.

Safety Precautions for Handling Potassium Cyanide:

Potassium cyanide is a highly toxic substance.[6][7][8][9][10] All handling must be performed in a well-ventilated fume hood, and personnel must wear appropriate personal protective equipment (PPE), including double nitrile gloves, safety goggles, a face shield, and a lab coat.[6][7] An emergency cyanide antidote kit should be readily available. Acidic conditions will generate highly toxic hydrogen cyanide gas; therefore, all additions of cyanide solution must be carefully controlled, and the pH of the reaction mixture should be monitored. Waste containing cyanide must be quenched with an oxidizing agent (e.g., sodium hypochlorite) before disposal according to institutional and local regulations.

Step 2: Hydrolysis of 1-Benzyl-4-phenylamino-4-cyanopiperidine to the Carboxylic Acid

The hydrolysis of the nitrile to a carboxylic acid is a two-stage process, first to the amide and then to the acid. Concentrated acids are used to drive the reaction to completion.

Protocol:

  • Reactor Setup: A 100 L glass-lined reactor is charged with concentrated sulfuric acid (98%, 30 L). The reactor is cooled to 0-5°C.

  • Addition of Nitrile: The dried 1-benzyl-4-phenylamino-4-cyanopiperidine (6.0 kg, 20.6 mol) is added portion-wise to the stirred sulfuric acid, maintaining the internal temperature below 10°C.

  • Amide Formation: The reaction mixture is allowed to warm to room temperature and stirred for 24 hours.

  • Carboxylic Acid Formation: Concentrated hydrochloric acid (37%, 20 L) is carefully added to the reaction mixture. The mixture is then heated to 100°C and stirred for 48 hours.

  • Workup and Isolation: The reaction mixture is cooled to room temperature and then poured onto crushed ice (50 kg). The pH of the resulting solution is adjusted to 6.0-6.5 with a 50% aqueous sodium hydroxide solution, causing the product to precipitate. The solid is collected by filtration, washed with deionized water until the washings are neutral, and then dried.

Expected Yield: 75-85% Quality Control: The product should be characterized by ¹H NMR, ¹³C NMR, IR (for the appearance of a carboxylic acid peak), and its melting point determined.

Step 3: Tert-Butyl Ester Protection

The protection of the carboxylic acid as a tert-butyl ester is a key step that facilitates the subsequent N-acylation by preventing side reactions.[1][2][11]

Protocol:

  • Reactor Setup: A 50 L jacketed glass reactor is charged with 1-benzyl-4-phenylamino-4-carboxypiperidine (5.0 kg, 16.1 mol) and dry toluene (25 L).

  • Reagent Addition: The mixture is heated to 90°C, and N,N-dimethylformamide di-tert-butyl acetal (7.8 kg, 38.6 mol) is added dropwise over 2 hours.[1]

  • Reaction: The reaction mixture is heated to reflux (approximately 110°C) for 8 hours.

  • Workup and Purification: The reaction mixture is cooled to room temperature and washed with saturated aqueous sodium bicarbonate solution (2 x 10 L) and then with brine (10 L). The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. The product can be further purified by crystallization from a mixture of heptane and ethyl acetate.

Expected Yield: 70-80% Quality Control: Purity should be assessed by HPLC, and the structure confirmed by ¹H NMR and mass spectrometry.

Step 4: N-Acylation with Propionyl Chloride

N-acylation of the secondary aniline nitrogen is achieved using propionyl chloride in the presence of a non-nucleophilic base to scavenge the HCl byproduct.[4][12][13]

Protocol:

  • Reactor Setup: A 50 L jacketed glass reactor is charged with the tert-butyl ester intermediate (4.0 kg, 10.9 mol) and anhydrous dichloromethane (20 L).

  • Base Addition: N,N-Diisopropylethylamine (DIPEA) (2.8 kg, 21.8 mol) is added, and the solution is cooled to 0°C.

  • Acyl Chloride Addition: Propionyl chloride (1.2 kg, 13.0 mol) is added dropwise over 1-2 hours, maintaining the temperature below 5°C.

  • Reaction: The reaction is allowed to warm to room temperature and stirred for 12-16 hours.

  • Workup and Purification: The reaction mixture is washed with 1 M HCl (2 x 10 L), saturated aqueous sodium bicarbonate solution (2 x 10 L), and brine (10 L). The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed in vacuo. The crude product is purified by crystallization from ethanol/water.

Expected Yield: 80-90% Quality Control: The product's identity and purity should be confirmed by HPLC, ¹H NMR, and mass spectrometry.

Step 5: Deprotection of the Tert-Butyl Ester

The final step is the removal of the tert-butyl protecting group using a strong acid, typically trifluoroacetic acid (TFA), to yield the desired 4-carboxy-4-anilidopiperidine.[2][7][14][15]

Protocol:

  • Reactor Setup: A 50 L glass-lined reactor is charged with the N-acylated intermediate (3.5 kg, 8.3 mol) and dichloromethane (10 L).

  • TFA Addition: The solution is cooled to 0°C, and trifluoroacetic acid (10 L) is added slowly.

  • Reaction: The reaction mixture is stirred at room temperature for 4-6 hours.

  • Workup and Isolation: The solvent and excess TFA are removed under reduced pressure. The residue is triturated with diethyl ether to induce precipitation. The solid product is collected by filtration, washed with cold diethyl ether, and dried under vacuum.

Expected Yield: >95% Quality Control: The final product should be analyzed for purity by HPLC and its structure confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry. A melting point determination is also recommended.

Part 2: Alternative Synthetic Route via a Spirohydantoin Intermediate

An alternative scalable route involves the formation of a spirohydantoin intermediate, which is then hydrolyzed to the desired amino acid.[1][2] This method avoids the direct use of cyanide in the first step but requires a subsequent, often harsh, hydrolysis step.

Workflow of the Spirohydantoin Route

Spirohydantoin_Route Start 1-Benzyl-4-piperidone Step1 Step 1: Bucherer-Bergs Reaction (KCN, (NH4)2CO3) Start->Step1 Intermediate1 Spirohydantoin Intermediate Step1->Intermediate1 Step2 Step 2: Alkaline Hydrolysis (NaOH or Ba(OH)2) Intermediate1->Step2 Step3 Step 3: N-Acylation (Propionyl Anhydride) Step2->Step3 Intermediate2 1-Benzyl-4-phenylamino- 4-carboxypiperidine End 4-(N-phenylpropionamido)piperidine- 4-carboxylic acid Step3->End

Caption: Alternative synthesis via a spirohydantoin intermediate.

Protocol for the Spirohydantoin Route

Step 1: Synthesis of the Spirohydantoin Intermediate

  • Reactor Setup: A 50 L stainless steel autoclave is charged with 1-benzyl-4-piperidone (5.0 kg, 26.4 mol), potassium cyanide (2.1 kg, 32.2 mol), and ammonium carbonate (7.6 kg, 79.1 mol) in 25 L of 50% aqueous ethanol.

  • Reaction: The autoclave is sealed and heated to 120-130°C with stirring for 12 hours. The internal pressure will increase during the reaction.

  • Workup and Isolation: After cooling, the reaction mixture is filtered to remove any unreacted salts. The filtrate is concentrated under reduced pressure to remove ethanol. The aqueous residue is cooled, and the precipitated spirohydantoin is collected by filtration, washed with cold water, and dried.

Step 2: Alkaline Hydrolysis of the Spirohydantoin

  • Reactor Setup: A 100 L glass-lined reactor is charged with the spirohydantoin intermediate (4.0 kg, 15.4 mol) and a 25% aqueous sodium hydroxide solution (40 L).

  • Reaction: The mixture is heated to reflux (approximately 120-130°C) for 48-72 hours. The reaction should be monitored for the disappearance of the starting material.

  • Workup and Isolation: The reaction mixture is cooled, and the pH is carefully adjusted to 6.0-6.5 with concentrated hydrochloric acid. The precipitated amino acid is collected by filtration, washed with cold water, and dried.

Step 3: N-Acylation

The resulting 1-benzyl-4-phenylamino-4-carboxypiperidine can then be N-acylated as described in Step 4 of the tert-butyl ester route.

Data Summary and Comparison of Routes

StepTert-Butyl Ester Route (Typical Yield)Spirohydantoin Route (Typical Yield)Key Considerations
Amino Acid Formation Two steps from piperidone (85-90% for Strecker, 75-85% for hydrolysis)Two steps from piperidone (yields variable for spirohydantoin formation and hydrolysis)The Strecker route is often higher yielding and more reliable. The spirohydantoin route avoids direct handling of aniline with cyanide but involves high-pressure reactions and harsh hydrolysis.
Protection/Deprotection Required (70-80% for protection, >95% for deprotection)Not requiredThe tert-butyl ester route adds two steps but allows for cleaner N-acylation and milder final deprotection.
N-Acylation 80-90%Variable, depending on the method usedN-acylation of the tert-butyl ester is generally very efficient.
Overall Yield ~35-50% from 1-benzyl-4-piperidoneHighly variable, often lower than the tert-butyl ester routeThe tert-butyl ester route is generally preferred for its higher overall yield and scalability.[1][2]

Analytical Quality Control

Consistent and rigorous analytical testing is paramount for ensuring the quality and purity of the final product and all intermediates.

Intermediate/ProductRecommended Analytical Techniques
1-Benzyl-4-phenylamino-4-cyanopiperidineHPLC, ¹H NMR, ¹³C NMR
1-Benzyl-4-phenylamino-4-carboxypiperidineHPLC, ¹H NMR, ¹³C NMR, IR, Melting Point
tert-Butyl 1-benzyl-4-phenylamino-4-piperidinecarboxylateHPLC, ¹H NMR, Mass Spectrometry
tert-Butyl 1-benzyl-4-(N-phenylpropionamido)piperidine-4-carboxylateHPLC, ¹H NMR, Mass Spectrometry
4-(N-phenylpropionamido)piperidine-4-carboxylic acidHPLC (purity >98%), ¹H NMR, ¹³C NMR, HRMS, Melting Point, Elemental Analysis

Conclusion

The large-scale synthesis of 4-carboxy-4-anilidopiperidines is a critical process for the development of novel therapeutics. The tert-butyl ester strategy presented here offers a robust, scalable, and high-yielding route that is well-suited for industrial production. While the spirohydantoin route provides a viable alternative, the former is generally favored due to its milder conditions and superior overall efficiency. By following the detailed protocols and adhering to the stringent safety and quality control measures outlined in this guide, researchers and drug development professionals can confidently produce these important intermediates on a large scale.

References

  • Marton, J., Glaenzel, B., Roessler, J., Golaszewski, D., & Henriksen, G. (2012). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules, 17(3), 2823–2832. [Link]

  • Marton, J., et al. (2012). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. PMC. [Link]

  • Purdue University. (n.d.). Potassium Cyanide Safety Information. [Link]

  • ResearchGate. (n.d.). Synthesis of 4-carboxy-4-anilidopiperidine derivatives. [Link]

  • Nieto, M. J., et al. (2005). Solution-Phase Parallel Synthesis of Spirohydantoins.
  • NROChemistry. (n.d.). Strecker Synthesis. [Link]

  • Yale Environmental Health & Safety. (n.d.). Standard Operating Procedure - POTASSIUM OR SODIUM CYANIDE. [Link]

  • Semple, J. E., Sullivan, B., & Sill, K. N. (n.d.). Large-Scale Synthesis of α-Amino Acid-N-Carboxyanhydrides. Amanote Research.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Potassium Cyanide. [Link]

  • Northwestern University. (n.d.). LABORATORY SAFETY GUIDELINE Sodium and Potassium Cyanide. [Link]

  • Asian Journal of Research in Chemistry. (2021). Synthesis Planning of a Potent Opioid Analgesic “Fentanyl”: A Retrosynthetic Approach. [Link]

  • Sdfine. (n.d.). POTASSIUM CYANIDE Safety Data Sheet. [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters. [Link]

  • The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. (2018). NIH. [Link]

  • Investigating the chemical impurity profiles of fentanyl preparations and precursors to identify chemical attribution signatures for synthetic method attribution. (n.d.).
  • ResearchGate. (n.d.). N-Acylation Reactions of Amines. [Link]

  • Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in ... (n.d.). PMC. [Link]

  • Master Organic Chemistry. (2018). Strecker Synthesis. [Link]

  • Wikipedia. (n.d.). Strecker amino acid synthesis. [Link]

  • Understanding Titan's Prebiotic Chemistry: Synthesizing Amino Acids Through Aminonitrile Alkaline Hydrolysis. (2024). ACS Publications. [Link]

  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. [Link]

Sources

Application Note: Comprehensive Characterization of Methyl 1-(3-fluorobenzyl)-4-piperidinecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 1-(3-fluorobenzyl)-4-piperidinecarboxylate is a key heterocyclic building block in medicinal chemistry and drug discovery. Its structural integrity, purity, and identity are paramount for the synthesis of downstream targets and for ensuring reproducible biological activity. This application note provides a comprehensive guide to the essential analytical techniques required for the unambiguous characterization of this compound. We present detailed, field-proven protocols for High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Elemental Analysis. The narrative emphasizes the causality behind experimental choices, ensuring that each protocol serves as a self-validating system for researchers.

Introduction: The Imperative for Rigorous Analysis

The precise characterization of chemical entities is a cornerstone of modern drug development.[1] this compound, featuring a piperidine core, a methyl ester, and a fluorinated benzyl group, possesses multiple reactive and spectroscopic handles. The piperidine moiety is a prevalent scaffold in numerous pharmaceuticals, making its derivatives of significant interest.[2] The presence of a fluorine atom can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability.

Therefore, a multi-faceted analytical approach is not merely recommended but essential to confirm the molecular structure, assess its purity, and quantify any impurities. This guide details an integrated workflow designed to provide a complete analytical profile of the title compound.

Chromatographic Analysis: Purity Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of non-volatile and thermally labile compounds in pharmaceutical analysis.[1] For this compound, a reversed-phase method is optimal, as it effectively separates the moderately polar analyte from potential non-polar or more polar impurities.

Rationale for Method Design:

  • Reversed-Phase C18 Column: The C18 stationary phase provides excellent hydrophobic interaction with the benzyl and piperidine components of the molecule, ensuring good retention.

  • Acidified Mobile Phase: The use of a small amount of acid (e.g., formic acid or trifluoroacetic acid) in the mobile phase serves a dual purpose. It protonates the basic piperidine nitrogen, preventing peak tailing by minimizing interactions with residual silanol groups on the silica support. It also ensures consistent ionization for subsequent mass spectrometry detection if using an LC-MS system.

  • UV Detection: The 3-fluorobenzyl group contains an aromatic ring, which is a strong chromophore, allowing for sensitive detection using a UV-Vis detector, typically around 254 nm.

Protocol 2.1: Reversed-Phase HPLC for Purity Determination
  • Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.

  • Sample Preparation: Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute as necessary.

  • Chromatographic Conditions: The following table summarizes the recommended starting conditions, which can be optimized as needed.

ParameterRecommended Setting
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes, hold for 5 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detection UV at 254 nm
  • Data Analysis: Integrate the peak area of all detected peaks. Calculate the purity of the main peak as a percentage of the total peak area. The retention time should be consistent across injections.

Structural Elucidation: An Orthogonal Approach

Confirming the covalent structure of the molecule requires a combination of techniques that probe different aspects of its architecture. Mass spectrometry provides the molecular weight, while NMR and FTIR spectroscopy give a detailed map of the atomic connectivity and functional groups.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry is indispensable for determining the molecular weight of a compound and providing structural clues through its fragmentation pattern.[1] Electrospray Ionization (ESI) is the preferred method for this molecule due to its polarity and the presence of a basic nitrogen atom.

Rationale for Method Design:

  • ESI in Positive Mode: The piperidine nitrogen is a basic site that is readily protonated in the ESI source, leading to a strong signal for the protonated molecule, [M+H]⁺.

  • High-Resolution MS (HRMS): HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula.

  • Tandem MS (MS/MS): By isolating the [M+H]⁺ precursor ion and subjecting it to collision-induced dissociation (CID), characteristic fragment ions can be generated. This fragmentation pattern serves as a structural fingerprint.[3] Common fragmentation pathways for piperidine derivatives include α-cleavage adjacent to the nitrogen and losses of substituents.[2]

Protocol 3.1: LC-MS Analysis
  • Instrumentation: A Liquid Chromatography system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an ESI source.

  • LC Conditions: Use the HPLC conditions described in Protocol 2.1. This allows for the direct correlation of the HPLC purity peak with the mass spectral data.

  • MS Parameters:

ParameterRecommended Setting
Ionization Mode ESI Positive
Full Scan Range m/z 100 - 500
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Collision Gas (for MS/MS) Argon
  • Data Interpretation:

    • Expected [M+H]⁺: The molecular formula is C₁₄H₁₈FNO₂. The expected monoisotopic mass of the [M+H]⁺ ion is 252.1400 Da.

    • Expected Fragmentation: Look for characteristic fragment ions.

m/z (Expected)Proposed Fragment
125.0246[C₇H₆F]⁺ - Fluorotropylium ion from cleavage of the benzyl C-N bond
156.0974[M+H - C₇H₆F]⁺ - Piperidinecarboxylate portion
192.1240[M+H - COOCH₃]⁺ - Loss of the methoxycarbonyl radical

Diagram 1: Mass Spectrometry Fragmentation Workflow

start [M+H]⁺ Precursor Ion m/z 252.14 frag1 Loss of Benzyl Group [C₈H₈F] start->frag1 -97.04 frag2 Loss of Ester Group [COOCH₃] start->frag2 -59.02 ion1 Piperidine Fragment m/z 156.10 frag1->ion1 trop Fluorotropylium Ion m/z 125.02 frag1->trop Observed Fragment ion2 Acylium Ion m/z 192.12 frag2->ion2

Caption: Predicted fragmentation pathways for the [M+H]⁺ ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure

NMR spectroscopy provides the most detailed information about the molecular structure, including the carbon-hydrogen framework and the chemical environment of the fluorine atom.[1] A combination of ¹H, ¹³C, and ¹⁹F NMR is required for complete characterization.

Rationale for Data Acquisition:

  • ¹H NMR: Reveals the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

  • ¹³C NMR: Shows the number of different types of carbon atoms. The presence of the fluorine atom will cause characteristic splitting of adjacent carbon signals (C-F coupling).

  • ¹⁹F NMR: Directly observes the fluorine atom, providing information about its electronic environment. It is a highly sensitive nucleus.[4]

  • 2D NMR (COSY, HSQC): These experiments are used to definitively assign proton and carbon signals by showing correlations between them.

Protocol 3.2: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Acquire ¹H, ¹³C, ¹⁹F, and optionally ¹H-¹H COSY and ¹H-¹³C HSQC spectra at room temperature.

  • Predicted Spectral Data:

¹H NMR Prediction (in CDCl₃)
Chemical Shift (ppm) Assignment & Multiplicity
~ 7.30 - 6.90Multiplets, 4H (Aromatic protons)
~ 3.67Singlet, 3H (OCH₃)
~ 3.52Singlet, 2H (Benzyl CH₂)
~ 2.90Multiplet, 2H (Piperidine H-2, H-6 axial/eq)
~ 2.20 - 2.00Multiplets, 3H (Piperidine H-4, H-2, H-6)
~ 1.90 - 1.70Multiplets, 4H (Piperidine H-3, H-5)
¹³C NMR Prediction (in CDCl₃)
Chemical Shift (ppm) Assignment & Notes
~ 175.0C=O (Ester)
~ 163.0Aromatic C-F (Doublet, ¹JCF ≈ 245 Hz)
~ 140.0 - 114.0Aromatic carbons (some will show ²JCF, ³JCF)
~ 63.0Benzyl CH₂
~ 53.0Piperidine C-2, C-6
~ 51.5OCH₃
~ 41.0Piperidine C-4
~ 28.0Piperidine C-3, C-5
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[5]

Protocol 3.3: FTIR Analysis
  • Instrumentation: An FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Collect the spectrum, typically from 4000 to 400 cm⁻¹.

  • Expected Absorption Bands:

Wavenumber (cm⁻¹)Functional Group Vibration
3050 - 3010Aromatic C-H Stretch
2950 - 2800Aliphatic C-H Stretch (Piperidine, CH₂, CH₃)
~ 1730C=O Stretch (Ester)
1600, 1480Aromatic C=C Stretch
~ 1250 - 1050C-O Stretch (Ester) and C-F Stretch
~ 1150C-N Stretch (Tertiary Amine)

Elemental Analysis: Empirical Formula Confirmation

Elemental analysis provides the mass percentages of carbon, hydrogen, and nitrogen. This data is used to confirm that the empirical formula of the synthesized compound matches the theoretical composition.

Rationale for Method Design:

  • Combustion Analysis: The sample is combusted at high temperature in a stream of oxygen, converting C to CO₂, H to H₂O, and N to N₂ gas.[6] These gases are then separated and quantified.

  • Handling Fluorine: Fluorinated organic compounds can be challenging for elemental analysis as fluorine and its combustion products are highly reactive and can interfere with the system.[7] Modern elemental analyzers use special absorbers or reagents placed in the combustion tube to trap fluorine, preventing damage to the instrument and ensuring accurate results for C, H, and N.[7][8]

Protocol 4.1: CHN Analysis
  • Instrumentation: A modern CHN Elemental Analyzer equipped to handle fluorinated samples.

  • Sample Preparation: Accurately weigh 1-2 mg of the dry, pure sample into a tin capsule.

  • Analysis: Analyze the sample according to the instrument's standard operating procedure.

  • Data Comparison:

ElementTheoretical %
Carbon (C) 67.45%
Hydrogen (H) 7.28%
Nitrogen (N) 5.57%
Fluorine (F) 7.56%
Oxygen (O) 12.73%

Note: The experimentally determined values for C, H, and N should be within ±0.4% of the theoretical values.

Integrated Analytical Workflow

No single technique is sufficient for full characterization. The strength of this approach lies in the integration of orthogonal techniques, where the results of one method confirm and complement the others.

Diagram 2: Integrated Characterization Workflow

sample Test Sample: Methyl 1-(3-fluorobenzyl) -4-piperidinecarboxylate hplc HPLC-UV sample->hplc ms LC-MS / HRMS sample->ms nmr NMR (¹H, ¹³C, ¹⁹F) sample->nmr ftir FTIR sample->ftir ea Elemental Analysis sample->ea result_hplc Purity & Identity (Retention Time) hplc->result_hplc result_ms Molecular Weight & Formula (HRMS) ms->result_ms result_frag Structural Fragments (MS/MS) ms->result_frag result_nmr Unambiguous Structure & Connectivity nmr->result_nmr result_ftir Functional Groups ftir->result_ftir result_ea Elemental Composition ea->result_ea final Fully Characterized Compound result_hplc->final result_ms->final result_frag->final result_nmr->final result_ftir->final result_ea->final

Caption: A workflow showing how orthogonal techniques confirm compound identity.

Conclusion

The comprehensive characterization of this compound is critical for its application in research and development. The suite of analytical techniques detailed in this note—HPLC for purity, MS for molecular weight, NMR for definitive structure, FTIR for functional group confirmation, and elemental analysis for elemental composition—provides a robust and reliable workflow. By integrating these orthogonal methods, researchers can ensure the identity, purity, and quality of their material with the highest degree of confidence.

References

  • Agtarap, A., & Chamberlin, J. W. (1988). Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters. Biomedical and Environmental Mass Spectrometry, 16(1-12), 443-446. Retrieved from [Link]

  • ProQuest. (n.d.). Elemental analysis of organic compounds with fluorine combustion and gas chromatographic separation. Retrieved from [Link]

  • de Souza, M. V. N., & d'Avila, L. A. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Journal of the Brazilian Chemical Society, 29(8), 1696-1704. Retrieved from [Link]

  • Technology Networks. (2013). Analyzing Highly Fluorinated Organic Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of (a) 2,2,6,6-tetramethylpepiridine and (b) 1ATP. Retrieved from [Link]

  • Central Laboratories UCT Prague. (2016). Laboratory of Organic Elemental Analysis. Retrieved from [Link]

  • Cikotiene, I., et al. (2018). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 23(10), 2465. Retrieved from [Link]

  • PubChem. (n.d.). Piperidine. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021). Fluorine detection in organic compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of piperine before (A) and after (B) its transformation to piperic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. Retrieved from [Link]

  • SpectraBase. (n.d.). Piperidine, 2,2,6,6-tetramethyl-. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Piperidine - Mass spectrum (electron ionization). Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Piperidine - IR Spectrum. Retrieved from [Link]

  • Modern Analytical Technique for Characterization Organic Compounds. (n.d.). Retrieved from [Link]

  • R Discovery. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [Link]

  • Koci, J., et al. (2022). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 238, 114467. Retrieved from [Link]

  • Sensus Impact. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Retrieved from [Link]

  • Wuest, F. R., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2479-2491. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved from [Link]

Sources

Methyl 1-(3-fluorobenzyl)-4-piperidinecarboxylate: A Versatile Scaffold for Novel Therapeutic Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Therapeutic Potential of a Fluorinated Piperidine Building Block

In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics with enhanced efficacy, selectivity, and pharmacokinetic profiles. Methyl 1-(3-fluorobenzyl)-4-piperidinecarboxylate has emerged as a particularly valuable scaffold, offering a unique combination of structural features that medicinal chemists can exploit to address a range of therapeutic targets. This technical guide provides an in-depth exploration of this versatile building block, including detailed protocols for its synthesis and derivatization, and highlights its application in the creation of innovative drug candidates.

The core structure, a piperidine ring, is a privileged scaffold in medicinal chemistry, frequently found in approved drugs due to its favorable physicochemical properties and its ability to confer advantageous pharmacokinetic characteristics.[1][2] The introduction of a 3-fluorobenzyl group at the 1-position and a methyl carboxylate at the 4-position provides two key points of diversification, allowing for the fine-tuning of a molecule's biological activity. The fluorine atom on the benzyl ring is of particular significance, as fluorine substitution is a well-established strategy in drug design to modulate metabolic stability, binding affinity, and lipophilicity.[3]

This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this compound in their therapeutic programs.

Chemical Properties and Strategic Advantages

PropertyValueReference
CAS Number 203853-61-0
Molecular Formula C₁₄H₁₈FNO₂
Molecular Weight 251.30 g/mol
Appearance Colorless to pale yellow oil or solid
Boiling Point Not widely reported
Solubility Soluble in common organic solvents (e.g., DCM, MeOH, DMF)

The strategic utility of this compound stems from the distinct contributions of its constituent parts:

  • The Piperidine Core: This saturated heterocycle provides a three-dimensional framework that can orient substituents in precise vectors to interact with biological targets. Its basic nitrogen atom can be protonated at physiological pH, enabling ionic interactions with acidic residues in protein binding pockets.[4]

  • The 3-Fluorobenzyl Group: The introduction of a fluorine atom at the meta position of the benzyl ring can significantly impact the molecule's properties. Fluorine's high electronegativity can alter the electronic nature of the aromatic ring, influencing pKa and binding interactions. Furthermore, the carbon-fluorine bond is exceptionally strong, which can block metabolic oxidation at that position, thereby enhancing the metabolic stability and half-life of a drug candidate.[3] This strategic placement is often employed in the design of central nervous system (CNS) active agents to improve brain penetration and overall pharmacokinetic profiles.[5]

  • The Methyl 4-Carboxylate Group: This ester functionality serves as a versatile handle for further chemical modification. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse range of amines to generate a library of amide derivatives.[6] This amidation strategy is a cornerstone of modern medicinal chemistry, allowing for the systematic exploration of structure-activity relationships (SAR).

Synthetic Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of the title compound and its subsequent derivatization into key intermediates for therapeutic discovery.

Protocol 1: Synthesis of this compound

This protocol describes the N-alkylation of commercially available methyl 4-piperidinecarboxylate with 3-fluorobenzyl bromide. The reaction proceeds via a standard nucleophilic substitution, where the secondary amine of the piperidine ring attacks the benzylic bromide.

Caption: Synthetic scheme for N-alkylation.

Materials:

Reagent/SolventM.W.Equiv.Amount
Methyl 4-piperidinecarboxylate143.191.0(e.g., 10.0 g)
3-Fluorobenzyl bromide189.031.1(e.g., 14.2 g)
Potassium Carbonate (K₂CO₃)138.212.0(e.g., 19.3 g)
Acetonitrile (ACN)--(e.g., 200 mL)
Dichloromethane (DCM)--For extraction
Saturated aq. NaHCO₃--For washing
Brine--For washing
Anhydrous Na₂SO₄ or MgSO₄--For drying

Procedure:

  • To a stirred solution of methyl 4-piperidinecarboxylate in acetonitrile, add potassium carbonate.

  • Add 3-fluorobenzyl bromide to the suspension.

  • Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford pure this compound.

Expert Insights: The choice of a mild base like potassium carbonate is crucial to prevent side reactions. Acetonitrile is an excellent solvent for this SN2 reaction due to its polar aprotic nature, which effectively solvates the cation while leaving the nucleophilic amine relatively free to react.

Protocol 2: Hydrolysis to 1-(3-fluorobenzyl)-4-piperidinecarboxylic Acid

The methyl ester is readily hydrolyzed to the corresponding carboxylic acid, a key intermediate for amide library synthesis.

Caption: Two-step ester hydrolysis workflow.

Materials:

Reagent/SolventM.W.Equiv.Amount
This compound251.301.0(e.g., 5.0 g)
Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH)23.95/39.992.0(e.g., 1.9 g LiOH)
Tetrahydrofuran (THF)--(e.g., 50 mL)
Methanol (MeOH)--(e.g., 25 mL)
Water--(e.g., 25 mL)
1 M Hydrochloric Acid (HCl)--For acidification
Ethyl Acetate--For extraction

Procedure:

  • Dissolve this compound in a mixture of THF, methanol, and water.

  • Add lithium hydroxide or sodium hydroxide and stir the mixture at room temperature. Monitor the reaction by TLC or LC-MS until the starting ester is no longer detectable (typically 2-4 hours).

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvents.

  • Cool the remaining aqueous solution in an ice bath and acidify to approximately pH 3-4 with 1 M HCl. A precipitate should form.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-(3-fluorobenzyl)-4-piperidinecarboxylic acid as a solid. The product is often of sufficient purity for the next step without further purification.

Expert Insights: A mixed solvent system of THF/MeOH/H₂O is used to ensure the solubility of both the starting material and the hydroxide salt. Acidification is a critical step to protonate the carboxylate and allow for extraction into an organic solvent.

Protocol 3: Amide Coupling to Synthesize Novel Derivatives

The carboxylic acid intermediate is a versatile precursor for the synthesis of a wide array of amides using standard peptide coupling reagents.

Caption: General amide bond formation scheme.

Materials:

Reagent/SolventM.W.Equiv.Amount
1-(3-fluorobenzyl)-4-piperidinecarboxylic Acid237.281.0(e.g., 1.0 g)
Amine (R₁R₂NH)Varies1.1(Varies)
HATU or HBTU380.23/379.251.2(e.g., 1.9 g HATU)
N,N-Diisopropylethylamine (DIPEA)129.243.0(e.g., 2.2 mL)
N,N-Dimethylformamide (DMF)--(e.g., 20 mL)
Ethyl Acetate & Water--For workup

Procedure:

  • Dissolve 1-(3-fluorobenzyl)-4-piperidinecarboxylic acid in DMF.

  • Add the desired primary or secondary amine, followed by DIPEA.

  • Add the coupling reagent (HATU or HBTU) portion-wise while stirring at room temperature.

  • Stir the reaction mixture at room temperature for 2-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired amide derivative.

Expert Insights: HATU and HBTU are highly efficient coupling reagents that minimize side reactions and epimerization if chiral amines are used.[6] DIPEA is a non-nucleophilic base used to neutralize the acid formed during the reaction and to deprotonate the amine if it is used as a salt.

Applications in Therapeutic Discovery

The 1-(3-fluorobenzyl)-4-piperidinecarboxamide scaffold has been successfully employed in the development of a variety of therapeutic agents, targeting a range of diseases.

Central Nervous System (CNS) Disorders

The lipophilicity and metabolic stability imparted by the 3-fluorobenzyl group make this scaffold particularly attractive for CNS-penetrant drugs.[5] Derivatives have been investigated as modulators of key neurotransmitter receptors.

  • Dopamine and Serotonin Receptor Modulators: A number of N-aryl and N-heteroaryl piperidine-4-carboxamides have been synthesized and evaluated for their activity at dopamine (D₂) and serotonin (5-HT) receptors.[2] These receptors are implicated in a variety of neurological and psychiatric conditions, including schizophrenia, depression, and anxiety. The 1-(3-fluorobenzyl) moiety has been shown to be a favorable substituent in some of these series, contributing to high binding affinity and selectivity.[7]

Infectious Diseases
  • CCR5 Antagonists for HIV: The C-C chemokine receptor type 5 (CCR5) is a co-receptor used by the HIV virus to enter host cells. Piperidine-4-carboxamide derivatives have been designed as CCR5 antagonists, and the 1-benzylpiperidine moiety is a common feature in these compounds.[8] The 3-fluoro substitution can enhance the binding affinity and improve the pharmacokinetic profile of these potential anti-HIV agents.

Oncology
  • Anaplastic Lymphoma Kinase (ALK) Inhibitors: ALK is a receptor tyrosine kinase that, when mutated or overexpressed, can drive the growth of various cancers. Piperidine carboxamide derivatives have been identified as potent ALK inhibitors.[9] The 1-benzyl group often occupies a key hydrophobic pocket in the ATP-binding site of the kinase, and substitutions on this ring can be used to optimize potency and selectivity.

Conclusion

This compound is a high-value building block for the synthesis of novel therapeutics. Its strategic combination of a versatile piperidine core, a metabolically robust 3-fluorobenzyl group, and a readily modifiable carboxylate function provides medicinal chemists with a powerful platform for lead discovery and optimization. The protocols and applications detailed in this guide are intended to empower researchers to fully exploit the potential of this scaffold in their quest for new and improved medicines.

References

  • Baig, S. Y., Akhter, S., Kamil, A., Bashir, L., Naz, S., Alam, N., Naqvi, G. R., Siddiqi, T., Naqvi, S. T., & Baig, M. T. (2018). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. International Journal of Scientific & Engineering Research, 9(1), 1546-1551.
  • Subasinghage, A. P., et al. (2022). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry, 34(7), 1781-1786.
  • Neumann, K. D., et al. (2016). A Practical, Automated Synthesis of meta-[18F]Fluorobenzylguanidine for Clinical Use. ACS Chemical Neuroscience, 7(9), 1217-1223. Available from: [Link]

  • Kavaliauskas, P., et al. (2019). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 24(18), 3356. Available from: [Link]

  • Bayer Aktiengesellschaft. (2017). Method for preparing 4-cyanopiperidine hydrochloride. US20170369442A1.
  • Angeli, A., et al. (2021). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters, 12(5), 823-830. Available from: [Link]

  • Panayides, J. L., et al. (2019). Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry, 180, 536-549. Available from: [Link]

  • Wang, Z., et al. (2014). Design, synthesis, and biological evaluation of novel piperidine-4-carboxamide derivatives as potent CCR5 inhibitors. European Journal of Medicinal Chemistry, 71, 146-155. Available from: [Link]

  • Shmidt, M. S., et al. (2008). Simple and Efficient Microwave Assisted N-Alkylation of Isatin. Molecules, 13(4), 831-840. Available from: [Link]

  • Stokes, B. H., et al. (2021). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology, 28(9), 1274-1284.e6. Available from: [Link]

  • ACADIA Pharmaceuticals Inc. (2020). Methods for preparing N-(4-fluorobenzyl)-N-(1-methylpiperidin-4-yl)-N′-(4-(2-methylpropyloxy)phenylmethyl)carbamide and its tartrate salt and polymorphic form C. US10597363B2.
  • Al-Obaid, A. M., et al. (2022). Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase. Scientific Reports, 12(1), 19685. Available from: [Link]

  • Alpha Spark Labs. (n.d.). The Science Behind CNS Drugs: The Role of Piperazine Derivatives. Available from: [Link]

  • Shiradkar, M., & Akula, A. (2015). Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(16), 3171-3175.
  • Feng, B., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505. Available from: [Link]

  • Paudel, K. S., et al. (2016). Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. Frontiers in Chemistry, 4, 46. Available from: [Link]

  • Pajouhesh, H., & Lenz, G. R. (2005). Medicinal Chemical Properties of Successful Central Nervous System Drugs. NeuroRx, 2(4), 541-553. Available from: [Link]

  • Ortiz, A., et al. (2012). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Organic & Biomolecular Chemistry, 10(27), 5253-5257. Available from: [Link]

  • Barlaam, B., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry, 53(8), 3246-3261. Available from: [Link]

  • Sugimoto, H., et al. (1995). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry, 38(24), 4821-4829. Available from: [Link]

  • Arava, V. R., et al. (2010). A convenient & general procedure for the preparation of Methyl-4-phenyl-3-oxo butyrate derivatives. Der Pharma Chemica, 2(6), 211-217.
  • Goker, H., et al. (2010). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences, 35(3), 139-148.
  • Boatman, P. D., et al. (2022). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 62, 128639. Available from: [Link]

  • Bryan, M. C., et al. (2012). 3D-QSAR and docking studies of piperidine carboxamide derivatives as ALK inhibitors. Medicinal Chemistry Research, 21(10), 2849-2856.

Sources

Application Notes & Protocols: A Guide to the Synthesis of Fluorinated Piperidine γ-Amino Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fluorinated Piperidine γ-Amino Acids

The integration of fluorine into pharmaceutical candidates is a widely recognized strategy for enhancing metabolic stability, modulating pKa, and improving binding affinity. The piperidine scaffold is one of the most prevalent N-heterocycles in approved drugs.[1] When combined, the fluorinated piperidine motif offers a powerful tool for medicinal chemists. This guide focuses on a specific, high-value subclass: fluorinated piperidine γ-amino acid derivatives. These structures are of significant interest as constrained amino acids for peptide modification, as building blocks for complex alkaloids, and as scaffolds in their own right for targeting a range of biological endpoints.

This document provides an in-depth overview of key synthetic methodologies for accessing these valuable compounds, detailing the underlying chemical logic and providing actionable, step-by-step protocols for laboratory application.

Part 1: Strategic Approaches to Synthesis

The synthesis of fluorinated piperidine γ-amino acid derivatives can be broadly categorized into two strategic approaches:

  • Ring Construction using Fluorinated Building Blocks: This strategy involves incorporating the fluorine-containing moiety at an early stage and then constructing the piperidine ring around it. This is often the most direct and stereocontrolled route.

  • Piperidine Core Formation Followed by Functionalization: This approach focuses on first synthesizing the fluorinated piperidine ring, which is then elaborated to introduce the γ-amino acid side chain. This can be advantageous when a variety of side chains are desired from a common intermediate.

This guide will detail protocols representative of both strategies, providing researchers with a versatile toolkit.

Method 1: Stereocontrolled Synthesis via Oxidative Ring Opening of a Bicyclic Lactam

This powerful and elegant method, developed by Kiss et al., exemplifies the first strategy by building the piperidine ring from an acyclic, fluorinated precursor derived from a readily available starting material.[2][3] The core of this approach is the transformation of a constrained bicyclic lactam into a flexible diformyl intermediate, which then undergoes a cyclizing double reductive amination with a fluorinated amine.

Causality and Experimental Rationale:

The choice of (±)-2-azabicyclo[2.2.1]hept-5-en-3-one, commonly known as the Vince lactam, is critical.[4] Its rigid bicyclic structure holds two key stereocenters in a fixed orientation. The olefinic bond provides a reactive handle for a specific and high-yielding oxidative cleavage. This cleavage, using reagents like osmium tetroxide followed by sodium periodate, breaks the carbon-carbon double bond to unmask two aldehyde functionalities. The crucial insight is that the stereochemical information from the original lactam is preserved in the resulting acyclic dialdehyde.[5]

The subsequent ring-closing step is a double reductive amination. A primary amine bearing a fluoroalkyl group (e.g., 2,2,2-trifluoroethylamine) is introduced. This amine first forms imines with both aldehydes, and a reducing agent like sodium cyanoborohydride (NaCNBH₃) reduces these imines in situ to form the final piperidine ring. The stereochemistry of the final product is directly dictated by the stereocenters of the starting Vince lactam, making this a highly stereocontrolled process.[6]

Visual Workflow: Oxidative Ring Opening and Reductive Amination

cluster_0 Step 1: Oxidative Ring Opening cluster_1 Step 2: Ring Closure cluster_2 Step 3: (Optional) Hydrolysis A Vince Lactam (Bicyclic Precursor) B cis-Diol Intermediate A->B OsO₄, NMO C Diformyl Intermediate (Acyclic) B->C NaIO₄ E Piperidine Ring Formation (via Di-imine Intermediate) C->E Double Reductive Amination D Fluoroalkylamine (e.g., CF₃CH₂NH₂) D->E F Fluorinated Piperidine γ-Amino Acid Ester E->F NaCNBH₃ G Final γ-Amino Acid F->G LiOH or HCl

Caption: Workflow for the synthesis from Vince lactam.

Detailed Laboratory Protocol: Synthesis of Ethyl (3S,4R,5R)-1-(2,2,2-trifluoroethyl)-3,4-bis(hydroxymethyl)piperidine-5-carboxylate

This protocol is adapted from the work of Kiss, L. et al. (Eur. J. Org. Chem. 2019, 2202-2211).[3]

Step 1a: Dihydroxylation of Vince Lactam

  • To a solution of (±)-Vince lactam (1.0 eq) in a 10:1 mixture of acetone and water, add N-methylmorpholine N-oxide (NMO) (2.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a 2.5% solution of osmium tetroxide (OsO₄) in tert-butanol (0.02 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) and stir for 30 minutes.

  • Extract the aqueous phase with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude cis-diol intermediate, which is often used directly in the next step.

Step 1b: Oxidative Cleavage to Diformyl Intermediate

  • Dissolve the crude diol from the previous step in a 3:1 mixture of tetrahydrofuran (THF) and water.

  • Cool the solution to 0 °C.

  • Add sodium periodate (NaIO₄) (2.2 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • Stir the resulting suspension at room temperature for 2-4 hours.

  • Filter the solid precipitate (sodium iodate) and wash with THF.

  • Concentrate the filtrate under reduced pressure to obtain the crude diformyl intermediate. Note: This intermediate is typically unstable and should be used immediately.

Step 2: Double Reductive Amination

  • Dissolve the crude diformyl intermediate in dichloromethane (CH₂Cl₂) or methanol (MeOH).

  • Add 2,2,2-trifluoroethylamine (1.1 eq) followed by glacial acetic acid (1.2 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium cyanoborohydride (NaCNBH₃) (2.5 eq) portion-wise. Caution: NaCNBH₃ is toxic and releases HCN gas upon contact with strong acid. Perform in a well-ventilated fume hood.

  • Stir the reaction at room temperature for 24-48 hours.[7]

  • Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with CH₂Cl₂ (3x).

  • Combine the organic layers, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by silica gel column chromatography to yield the target fluorinated piperidine γ-amino acid ester.

Method 2: Synthesis via Hydrogenation of Fluoropyridines

This second major strategy involves the robust and scalable reduction of commercially available fluorinated pyridines to form the piperidine core.[8][9] This approach is particularly powerful for accessing a wide range of mono- and multi-fluorinated piperidines.[5] The γ-amino acid side chain must then be introduced in a subsequent step.

Causality and Experimental Rationale:

The primary challenge in the hydrogenation of fluoropyridines is preventing hydrodefluorination—the undesired cleavage of the C-F bond.[7] The Glorius group has developed two highly effective systems to address this:

  • Dearomatization-Hydrogenation (DAH): This one-pot, two-step process first uses a rhodium catalyst and a borane reagent (HBpin) to break the aromaticity of the pyridine ring.[8] The resulting non-aromatic diene intermediate is then hydrogenated, which proceeds under much milder conditions, thus preserving the C-F bonds. This method yields all-cis substituted piperidines with high diastereoselectivity.[10]

  • Heterogeneous Palladium-Catalyzed Hydrogenation: A simpler and more robust method employs a heterogeneous catalyst, such as Palladium(II) hydroxide on carbon (Pd(OH)₂/C), in the presence of a strong Brønsted acid like HCl.[9] The acid protonates the pyridine nitrogen, which deactivates the ring towards hydrodefluorination and facilitates hydrogenation. This method is highly tolerant of air and moisture.

Once the fluorinated piperidine core (e.g., ethyl 3-fluoropiperidine-4-carboxylate) is synthesized, standard organic transformations, such as alkylation or Michael addition, can be employed to install the γ-amino acid moiety.

Visual Workflow: Heterogeneous Hydrogenation Approach

cluster_0 Core Synthesis cluster_1 Side Chain Installation A Substituted Fluoropyridine (e.g., Ethyl 3-fluoropyridine-4-carboxylate) B Fluorinated Piperidine Core (cis-isomer favored) A->B H₂, Pd(OH)₂/C, HCl, MeOH C Protecting Group Installation (e.g., Boc) B->C Boc₂O D Alkylation or Michael Addition (e.g., with Acrylate) C->D NaH, Ethyl Acrylate E Final Product (After Deprotection) D->E TFA

Caption: Workflow for piperidine synthesis via hydrogenation.

Detailed Laboratory Protocol: Synthesis of Ethyl 3-Fluoropiperidine-4-carboxylate

This protocol is adapted from the work of Wagener, T. et al. (ACS Catal. 2020, 10, 12052-12057).[9]

  • To a pressure-resistant flask, add the starting fluoropyridine (1.0 eq), Palladium(II) hydroxide on carbon (20 wt%, ~5 mol%), and methanol (MeOH) as the solvent.

  • Add a 4 M solution of hydrogen chloride (HCl) in 1,4-dioxane or an aqueous HCl solution (2.0 eq).

  • Seal the vessel and purge with hydrogen gas (H₂).

  • Pressurize the vessel with H₂ (typically 50-100 bar) and stir vigorously at a set temperature (e.g., 80 °C) for 24-48 hours.

  • After cooling to room temperature, carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing with methanol.

  • Concentrate the filtrate under reduced pressure.

  • The product is often obtained as the hydrochloride salt. To obtain the free base, dissolve the crude salt in water, basify with a saturated NaHCO₃ solution, and extract with an organic solvent (e.g., CH₂Cl₂ or ethyl acetate).

  • Dry the organic phase over Na₂SO₄, concentrate, and purify by chromatography or distillation to yield the fluorinated piperidine core.

Method 3: Asymmetric Synthesis via Intramolecular Mannich Reaction

For applications requiring high enantiopurity, an asymmetric approach is essential. The work of Canet, Jatoi, and Troin provides a strategy for synthesizing trifluoromethyl-piperidine-based γ-amino acids using a diastereoselective intramolecular Mannich reaction as the key step.[2][11]

Principle and Rationale:

This method involves the cyclization of a linear precursor containing an enantiopure amine and a latent aldehyde equivalent. The key is an intramolecular Mannich-type process where a chiral amine attacks a tethered electrophilic partner. The stereochemistry is controlled by the chiral auxiliary on the amine, leading to a highly enantioenriched piperidine product. While synthetically more demanding, this approach provides access to single enantiomers, which is often a requirement for pharmaceutical development.[11]

Data Summary and Method Comparison

FeatureMethod 1: Oxidative Ring OpeningMethod 2: Pyridine HydrogenationMethod 3: Asymmetric Mannich
Starting Material Vince LactamSubstituted FluoropyridinesChiral Aminoketals
Stereocontrol High, predetermined by starting materialGood diastereoselectivity (cis favored)Excellent enantioselectivity
Key Transformation Double Reductive AminationCatalytic HydrogenationIntramolecular Mannich Reaction
Fluorine Source FluoroalkylamineFluoropyridineTrifluoromethyl-aminoketal
Main Advantage Direct, stereocontrolled routeScalable, uses available materialsAccess to single enantiomers
Main Limitation Multi-step preparation of precursorRequires subsequent functionalizationMore complex synthetic sequence

References

  • Jatoi, W. B., Desiront, A., Job, A., Troin, Y., & Canet, J. L. (2013). Asymmetric synthesis of trifluoromethyl-piperidine based γ-amino acids and of trifluoromethyl-indolizidines. Journal of Fluorine Chemistry, 145, 8–17. [Link]

  • Ouchakour, L., Ábrahámi, R. A., Forró, E., Haukka, M., Fülöp, F., & Kiss, L. (2019). Stereocontrolled Synthesis of Fluorine‐Containing Piperidine γ‐Amino Acid Derivatives. European Journal of Organic Chemistry, 2019(12), 2202-2211. [Link]

  • Nairoukh, Z., Wollenburg, M., Schlepphorst, C., Bergander, K., & Glorius, F. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization–hydrogenation process. Nature Chemistry, 11, 264–270. [Link]

  • Wagener, T., Heusler, A., Nairoukh, Z., Bergander, K., Daniliuc, C. G., & Glorius, F. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(20), 12052–12057. [Link]

  • Canet, J. L., Jatoi, W. B., Desiront, A., & Troin, Y. (2008). Asymmetric Synthesis of (Trifluoromethyl)piperidines: Preparation of Highly Enantioenriched α′-(Trifluoromethyl)pipecolic Acids. Synlett, 2008(09), 1305-1308. [Link]

  • University of Münster. (2019, January 23). Chemists develop new synthesis method for producing fluorinated piperidines. ScienceDaily. Retrieved from

  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. [Link]

  • Forró, E., & Fülöp, F. (2020). Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. Current Organic Chemistry, 24(12), 1284-1304. [Link]

  • Ouchakour, L., Ábrahámi, R. A., Forró, E., Haukka, M., Fülöp, F., & Kiss, L. (2019). Front Cover: Stereocontrolled Synthesis of Fluorine‐Containing Piperidine γ‐Amino Acid Derivatives. European Journal of Organic Chemistry, 2019(12). [Link]

  • Jatoi, W. B., et al. (2013). ChemInform Abstract: Asymmetric Synthesis of Trifluoromethyl-Piperidine Based γ-Amino Acids and of Trifluoromethyl-Indolizidines. ChemInform, 44(24). [Link]

  • Jatoi, W. B., et al. (2013). Asymmetric synthesis of trifluoromethyl-piperidine based γ-amino acids and of trifluoromethyl-indolizidines. Journal of Fluorine Chemistry, 145, 8-17. [Link]

  • Matassini, C., Clemente, F., & Goti, A. (2018). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Arkivoc, 2018(3), 283-311. [Link]

  • Njardarson, J. T., et al. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among US FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274. [Link]

  • Glorius, F., et al. (2019). A dearomatization–hydrogenation process for the formation of all-cis-(multi)fluorinated piperidines. Nature Research. [Link]

  • Wagener, T., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Publications. [Link]

  • Jiao, L., et al. (2024). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. The Journal of Organic Chemistry, 89(3), 1910-1919. [Link]

  • Goti, A., et al. (2021). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Molecules, 26(21), 6489. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Methyl 1-(3-fluorobenzyl)-4-piperidinecarboxylate by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals engaged in the purification of Methyl 1-(3-fluorobenzyl)-4-piperidinecarboxylate. Drawing from established principles of chromatography and practical laboratory experience, this document offers troubleshooting solutions and answers to frequently asked questions to streamline your purification workflow.

I. Troubleshooting Guide: Navigating Common Purification Challenges

This section addresses specific issues that may arise during the column chromatography of this compound, providing explanations for their causes and actionable solutions.

Issue 1: Significant Peak Tailing in Chromatogram

Question: My target compound, this compound, is exhibiting significant peak tailing during silica gel column chromatography. What is the underlying cause, and how can I resolve this?

Answer:

Peak tailing is a prevalent issue when purifying basic compounds like piperidine derivatives on standard silica gel.[1] The root cause lies in the strong interaction between the basic nitrogen atom of the piperidine ring and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1] This interaction leads to a non-ideal elution profile, characterized by a "tailing" peak.

Troubleshooting Steps:

  • Mobile Phase Modification: The most direct approach to mitigate peak tailing is to add a basic modifier to your eluent.[2] This additive competes with your compound for binding to the acidic sites on the silica.

    • Triethylamine (TEA): A commonly used and effective modifier. Start by adding 0.5-1% (v/v) of TEA to your chosen eluent system (e.g., hexane/ethyl acetate).[2]

    • Ammonia: A solution of 7N ammonia in methanol can be particularly effective for strongly basic compounds.[1]

  • Stationary Phase Selection:

    • Amine-Deactivated Silica: Utilizing silica gel that has been pre-treated to mask the acidic silanol groups can provide a more reproducible and effective solution.[1]

    • Alumina (Basic or Neutral): For particularly challenging separations of basic compounds, basic or neutral alumina can serve as a suitable alternative to silica gel.[1]

  • Reverse-Phase Chromatography: If your compound possesses sufficient non-polar character, reverse-phase chromatography on a C18 column can be an excellent alternative. The use of acidic mobile phase modifiers such as trifluoroacetic acid (TFA) or formic acid can enhance peak shape by protonating the piperidine nitrogen.[1][3]

Issue 2: Low or No Recovery of the Target Compound

Question: I am experiencing low recovery of this compound after performing flash chromatography. What are the potential reasons for this product loss?

Answer:

Low recovery can stem from several factors, primarily related to strong interactions with the stationary phase or potential compound instability.

Potential Causes and Solutions:

  • Irreversible Binding to Silica: The strong interaction between the basic piperidine and acidic silica can sometimes lead to irreversible adsorption onto the column.[1][2]

    • Solution: Employ the mobile phase modification strategies outlined in Issue 1, such as the addition of triethylamine, to minimize this strong interaction.[1]

  • Compound Instability on Silica: Some piperidine derivatives may exhibit instability on the acidic surface of silica gel.[2]

    • Solution: To test for this, you can perform a stability test by spotting your compound on a TLC plate, letting it sit for a period, and then developing it to see if any degradation has occurred. If instability is confirmed, minimize the compound's time on the column by using a faster flow rate (flash chromatography) or consider alternative purification methods like recrystallization or acid-base extraction.[2][4]

  • Column Overloading: Exceeding the separation capacity of the column by loading too much crude material can result in poor separation and apparent loss of product into mixed fractions.[2]

    • Solution: A general rule of thumb is to maintain a silica-to-crude material ratio of at least 30:1 by weight.[2]

Issue 3: Co-elution with Impurities

Question: Despite trying various solvent systems, I am struggling to separate my target compound from a closely eluting impurity. What strategies can I employ to improve resolution?

Answer:

Achieving baseline separation between compounds with similar polarities can be challenging. Here are several approaches to enhance resolution:

  • Fine-Tuning the Mobile Phase:

    • Solvent Selectivity: Experiment with different solvent mixtures. While hexane/ethyl acetate is a common starting point, consider incorporating a third solvent with a different polarity and selectivity, such as dichloromethane or acetone, in small percentages.

    • Isocratic vs. Gradient Elution: If you are using an isocratic (constant solvent composition) system, switching to a shallow gradient elution can often improve separation. A gradual increase in the polar component of the mobile phase can help to better resolve closely eluting compounds.

  • Optimize Column Parameters:

    • Column Length and Diameter: Using a longer and narrower column can increase the number of theoretical plates, leading to better separation.

    • Particle Size: Smaller silica gel particle sizes provide a greater surface area and can improve resolution, although this will also increase the backpressure.

  • Sample Loading Technique:

    • Dry Loading: If your compound has poor solubility in the initial, less polar mobile phase, dry loading can be beneficial.[5] This involves pre-adsorbing your crude material onto a small amount of silica gel and then carefully adding this to the top of your column.[5] This technique ensures a more uniform and narrow starting band.

II. Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the purification of this compound.

Q1: What is a good starting point for selecting a mobile phase for the column chromatography of this compound?

A1: A good starting point for developing a mobile phase is to perform Thin Layer Chromatography (TLC) analysis. Begin with a relatively non-polar system, such as 10-20% ethyl acetate in hexanes, and gradually increase the polarity. The ideal eluent system will provide a Retention Factor (Rf) of approximately 0.2-0.3 for your target compound.[2] Remember to add 0.5-1% triethylamine to your TLC developing solvent to mimic the conditions of the column and improve spot shape.[2]

Q2: How can I confirm the identity and purity of my collected fractions?

A2: It is crucial to analyze the collected fractions to determine which ones contain your purified compound.

  • TLC Analysis: This is the most common and rapid method. Spot each fraction (or a selection of fractions) on a TLC plate and develop it using the same eluent system as your column. Visualize the spots under UV light and/or by staining with a suitable agent (e.g., potassium permanganate).

  • Spectroscopic Methods: For a more definitive confirmation, combine the fractions that appear to contain your pure product and obtain spectroscopic data, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm the structure and assess purity.

Q3: Are there any alternative purification methods to column chromatography for this compound?

A3: Yes, depending on the nature of the impurities, other purification techniques may be viable.

  • Acid-Base Extraction: This is a highly effective method for separating basic compounds like piperidine derivatives from neutral or acidic impurities.[2]

  • Recrystallization: If your compound is a solid and you can find a suitable solvent system, recrystallization can be a very efficient method for achieving high purity.

  • Preparative HPLC: For very difficult separations or when very high purity is required, preparative High-Performance Liquid Chromatography (HPLC) can be employed.

III. Experimental Protocols & Data

Protocol 1: Flash Column Chromatography of this compound
  • TLC Analysis and Eluent Selection:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a TLC plate.

    • Develop the plate using various solvent systems (e.g., mixtures of hexanes and ethyl acetate) containing 0.5-1% triethylamine.

    • The optimal eluent system should provide an Rf value of approximately 0.3 for the target compound.[2]

  • Column Packing:

    • Prepare a slurry of silica gel in the least polar eluent mixture.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a level and well-compacted bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (e.g., dichloromethane).

    • Carefully load the sample solution onto the top of the silica bed.[5]

  • Elution:

    • Begin eluting the sample through the column with the selected solvent system, collecting fractions in test tubes or vials.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Table 1: Example Mobile Phase Systems for Piperidine Derivatives

Mobile Phase CompositionTypical ApplicationNotes
Hexanes/Ethyl Acetate + 0.5-1% TEAGeneral purpose for moderately polar piperidinesAdjust the ratio of hexanes to ethyl acetate to achieve the desired Rf.
Dichloromethane/Methanol + 0.5-1% TEAFor more polar piperidine derivativesMethanol significantly increases the polarity.
Acetone/n-HexaneAlternative solvent systemCan offer different selectivity compared to ethyl acetate based systems.[6]
Visualization of the Troubleshooting Workflow

Troubleshooting_Workflow start Start Purification problem Identify Issue start->problem tailing Peak Tailing problem->tailing Poor Peak Shape low_recovery Low Recovery problem->low_recovery Product Loss coelution Co-elution problem->coelution Impurity Overlap solution_tailing1 Add Basic Modifier (e.g., TEA) to Mobile Phase tailing->solution_tailing1 solution_tailing2 Use Amine-Deactivated Silica or Alumina tailing->solution_tailing2 solution_recovery1 Use Basic Modifier to Prevent Irreversible Binding low_recovery->solution_recovery1 solution_recovery2 Check Compound Stability on Silica low_recovery->solution_recovery2 solution_recovery3 Reduce Sample Load (Silica:Crude > 30:1) low_recovery->solution_recovery3 solution_coelution1 Fine-tune Mobile Phase (Solvent Selectivity/Gradient) coelution->solution_coelution1 solution_coelution2 Optimize Column Parameters (Length/Particle Size) coelution->solution_coelution2 solution_coelution3 Employ Dry Loading Technique coelution->solution_coelution3 end Successful Purification solution_tailing1->end solution_tailing2->end solution_recovery1->end solution_recovery2->end solution_recovery3->end solution_coelution1->end solution_coelution2->end solution_coelution3->end

Caption: A decision tree for troubleshooting common issues in column chromatography.

IV. References

  • Technical Support Center: Purification of Piperidine Derivatives - Benchchem. Available at:

  • common challenges in working with piperidine-based compounds - Benchchem. Available at:

  • Piperidine derivatives - extra peak in pure compounds. Why and how to change it? - ResearchGate. Available at:

  • Overcoming challenges in the purification of piperidine-containing compounds - Benchchem. Available at:

  • Separation of Ethyl (3S)-piperidine-3-carboxylate on Newcrom R1 HPLC column | SIELC Technologies. Available at:

  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - alwsci. Available at:

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC - NIH. Available at:

  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews. Available at:

  • Mobile Phase Selection in Method Development: How to Optimize - Welch Materials. Available at:

  • Troubleshooting Flash Column Chromatography - University of Rochester. Available at:

Sources

Technical Support Center: Troubleshooting Low Yield in the Synthesis of Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to resolving challenges in the synthesis of piperidine derivatives. The piperidine scaffold is a cornerstone in medicinal chemistry, present in numerous pharmaceuticals.[1][2][3] However, its synthesis can be fraught with challenges, often leading to disappointing yields. This guide provides in-depth, field-proven insights in a question-and-answer format to help you diagnose and resolve common issues in your experiments.

Initial Assessment: Diagnosing the Root Cause of Low Yield

Before diving into specific reaction types, a systematic initial assessment can often pinpoint the general area of failure. The first step is to analyze the crude reaction mixture using an appropriate analytical technique, such as Thin-Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography-Mass Spectrometry (GC-MS).[4]

Troubleshooting_Workflow

Frequently Asked Questions (FAQs)

Q1: My purified piperidine derivative has a yellow or brown tint. What is the cause and how can I fix it? A: A yellow or brown color is typically due to oxidation of the piperidine ring.[5] While this may not impact the utility in all applications, high-purity is often required.

  • Solution: The most effective method to remove these colored impurities is distillation.[5][6] For solid derivatives, recrystallization is recommended.[7]

  • Prevention: Store the purified piperidine derivative under an inert atmosphere (e.g., nitrogen or argon), protected from light, and in a cool, dark place to prevent re-oxidation.[5][6]

Q2: My solution of piperidine in DMF crystallized during storage. What happened? A: This is a common issue with amines. The crystallization is likely due to the formation of a salt. Piperidine can react with atmospheric carbon dioxide to form piperidine carbonate or with acidic gases (e.g., HCl from other nearby reagents) to form piperidine hydrochloride.[5][8]

  • Solution: You can attempt to redissolve the crystals by warming the solution. However, for sensitive applications like peptide synthesis, it is best to prepare a fresh solution.[8] To prevent this, ensure storage containers are well-sealed.

Q3: Do I need to protect the piperidine nitrogen during my synthesis? A: It depends on the subsequent reaction steps. If you are using reagents that can react with the basic and nucleophilic piperidine nitrogen (e.g., strong acids, acylating agents, or certain catalysts), using an N-protected derivative is highly recommended to prevent side reactions.[5] Common protecting groups include Boc (tert-butoxycarbonyl) and Cbz (carboxybenzyl).[5][9] These can be removed in a later step if the free amine is required.

Q4: I'm struggling to separate my final piperidine product from a pyridine starting material impurity. A: This is a classic challenge because piperidine and pyridine can form a constant boiling azeotropic mixture (approx. 92% piperidine and 8% pyridine), making separation by simple fractional distillation difficult.[5][7]

  • Solution 1: Acid-Base Extraction: Utilize the difference in basicity. Dissolve the mixture in an organic solvent and wash with a dilute acid (e.g., 1 M HCl). The more basic piperidine will be protonated and move to the aqueous layer, while the less basic pyridine remains in the organic layer.[6]

  • Solution 2: Selective Salt Formation: Piperidine is a stronger base than pyridine and will selectively react with carbon dioxide (CO₂) to form a solid piperidine carbonate salt, which can be removed by filtration.[5][10]

In-Depth Troubleshooting by Synthetic Method

Reductive Amination

This versatile method forms the piperidine ring by reacting a dicarbonyl compound with an amine, followed by reduction.[5] It is often performed as a "one-pot" reaction, which introduces several points of potential failure.

Reductive_Amination

Q: My reductive amination yield is low, and I see a lot of unreacted starting material. What's wrong? A: This often points to issues with the formation of the crucial imine or enamine intermediate.

  • Causality & Solution: The initial condensation step is pH-sensitive. The reaction requires the amine to be nucleophilic (not fully protonated) but also needs mild acid catalysis to facilitate the dehydration step.

    • Check pH: The optimal pH is typically between 4 and 6. If the medium is too acidic, the amine is non-nucleophilic. If it's too basic, the carbonyl is not sufficiently activated. Adding acetic acid is a common practice.[11]

    • Water Removal: This is an equilibrium process. The use of molecular sieves (4Å) can help drive the reaction forward by removing the water byproduct.[11]

    • Steric Hindrance: Bulky substituents on either the carbonyl compound or the amine can significantly slow down the initial condensation.[6] You may need to increase the reaction temperature or extend the reaction time.

Q: My reaction produces a complex mixture of products, including what appear to be alcohols corresponding to my starting dicarbonyl. A: This suggests that the reduction is either non-selective or occurring before the iminium ion has a chance to form.

  • Causality & Solution: The choice of reducing agent is critical for success.

    • Use a Mild Reducing Agent: Strong reducing agents like sodium borohydride (NaBH₄) can reduce the aldehyde/ketone faster than the iminium ion. Use a milder, pH-sensitive reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), which are more selective for the protonated iminium intermediate.[11][12]

    • Order of Addition: Ensure that the carbonyl compound and the amine have had sufficient time to form the iminium ion before adding the reducing agent. A stepwise addition, where you allow the condensation to proceed for a period (e.g., 1-2 hours) before introducing the hydride, can improve yields.[13]

Catalytic Hydrogenation of Pyridines

The reduction of a pyridine ring is a direct route to piperidines, but it can be challenging due to the aromaticity of the pyridine and potential catalyst poisoning.[5]

Q: My pyridine hydrogenation is very slow or has stalled completely. A: This is a classic symptom of catalyst poisoning or inhibition.[14]

  • Causality & Solution: The lone pair of electrons on the basic nitrogen of the pyridine substrate (and the piperidine product) can strongly adsorb to the active sites of the metal catalyst, blocking them from participating in the hydrogenation.[14][15]

    • Use Acidic Additives: Performing the reaction in an acidic solvent like glacial acetic acid or adding an acid like HCl protonates the nitrogen.[5] This prevents the lone pair from coordinating to the catalyst, thereby enhancing reactivity.

    • Purify the Starting Material: Impurities, especially those containing sulfur or phosphines from previous steps, are notorious for poisoning precious metal catalysts like Palladium (Pd) and Platinum (Pt).[5][14] Ensure your pyridine substrate is highly pure.

    • Catalyst Choice: Palladium catalysts can be prone to poisoning.[5] Rhodium (Rh/C, Rh₂O₃) or Platinum-based (PtO₂, Pt/C) catalysts are often more effective for pyridine reduction.[5] Iridium catalysts operating through an ionic hydrogenation mechanism can also circumvent typical poisoning issues.[16]

CatalystTypical Pressure (bar)Typical Temperature (°C)SolventNotes
PtO₂ (Adams' catalyst) 50 - 70Room Temp - 80Glacial Acetic Acid[5]Often effective for substituted pyridines.[5]
Rh/C 30 - 8060 - 80Acetic Acid, AlcoholsGenerally more active than Palladium for pyridine reduction.[5]
Pd/C 30 - 8060 - 80Alcohols, Ethyl AcetateCan be prone to catalyst poisoning.[5]
Nickel (e.g., Raney Ni) High170 - 200-Often used for the industrial synthesis of piperidine itself.[5][17]

Q: The hydrogenation produced a mixture of partially reduced intermediates (dihydropyridines, tetrahydropyridines). A: This indicates that the reaction conditions are insufficient to drive the reduction to completion.

  • Causality & Solution: The aromaticity of the pyridine ring requires sufficient energy to overcome.

    • Increase Hydrogen Pressure & Temperature: Insufficient pressure or temperature may not be enough to fully reduce the ring.[5] Carefully increase these parameters within the safety limits of your equipment.

    • Ensure Anhydrous Conditions: The presence of water can sometimes interfere with the reaction. Use anhydrous solvents.

    • Increase Catalyst Loading: While not always ideal, increasing the catalyst loading (e.g., from 1 mol% to 5 mol%) can help drive the reaction to completion.

N-Alkylation of Piperidine

Q: I am observing the formation of a quaternary ammonium salt as a major byproduct in my N-alkylation reaction. A: This indicates over-alkylation of the piperidine nitrogen, a common side reaction, especially with reactive alkylating agents.[6]

  • Causality & Solution: The initially formed N-alkylated piperidine is still nucleophilic and can compete with the starting piperidine for the alkylating agent.

    • Control Stoichiometry: Use a slight excess (1.1 to 1.2 equivalents) of the piperidine starting material relative to the alkylating agent.[6]

    • Slow Addition: Add the alkylating agent slowly to the reaction mixture, ideally using a syringe pump. This maintains a low concentration of the alkylating agent, favoring mono-alkylation.[6]

    • Lower Temperature: Running the reaction at a lower temperature can help control the rate and reduce the likelihood of the second alkylation event.

Troubleshooting Purification & Apparent Low Yield

Sometimes the reaction works well, but the product is lost during workup and purification. This manifests as an "apparent" low yield.

Purification_Decision

Q: I am losing a significant amount of my basic piperidine derivative during silica gel column chromatography. A: This is a very common problem. The acidic nature of standard silica gel can lead to strong, sometimes irreversible, adsorption of basic compounds like piperidines, causing significant peak tailing and loss of material on the column.[10]

  • Causality & Solution: The lone pair on the piperidine nitrogen interacts strongly with the acidic silanol (Si-OH) groups on the silica surface.

    • Basic Modifier: Add a small amount (0.5-1%) of a volatile base, such as triethylamine (Et₃N) or pyridine, to your eluent system. This base will compete for the acidic sites on the silica, allowing your product to elute more cleanly with less tailing.

    • Use Deactivated Silica: Use commercially available silica gel that has been treated or "deactivated" to reduce its acidity.

    • Alternative Stationary Phases: Consider using a different stationary phase, such as alumina (basic or neutral), which is more suitable for basic compounds.

    • Check Column Loading: Do not overload the column. A general guideline is to use a silica-to-crude material ratio of at least 30:1 by weight.[10]

Experimental Protocols

Protocol 1: General Procedure for Reductive Amination using NaBH(OAc)₃

This protocol is a general guideline and may require optimization for specific substrates.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add the dicarbonyl compound (1.0 eq) and the amine (1.0-1.2 eq).

  • Solvent: Dissolve the starting materials in a suitable anhydrous solvent (e.g., dichloromethane (DCM) or 1,2-dichloroethane (DCE)).

  • Condensation: If necessary, add acetic acid (1.0-1.5 eq) to catalyze iminium ion formation. Allow the mixture to stir at room temperature for 1-2 hours. Monitor the formation of the intermediate by TLC or LC-MS if possible.

  • Reduction: In a single portion, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq). Note: The reaction may foam or evolve gas.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Workup: Carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate) three times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or another suitable method.[7]

Protocol 2: General Procedure for Hydrogenation of a Substituted Pyridine using PtO₂

This protocol involves high-pressure hydrogen gas and should only be performed by trained personnel using appropriate safety equipment (e.g., a high-pressure reactor or Parr shaker).

  • Reactor Setup: In the vessel of a high-pressure reactor, add the substituted pyridine (1.0 eq) and glacial acetic acid as the solvent.[5]

  • Catalyst Addition: Under an inert atmosphere (if the catalyst is pyrophoric), add PtO₂ (Adams' catalyst), typically 1-5 mol%.[5]

  • Hydrogenation: Seal the reactor, purge several times with nitrogen, and then purge with hydrogen gas. Pressurize the reactor to the desired pressure (e.g., 50-70 bar).[5]

  • Execution: Stir the reaction mixture vigorously at the desired temperature (e.g., room temperature to 80 °C) for the required time (typically 4-24 hours).[5] Monitor the reaction by observing hydrogen uptake.

  • Workup: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen in a fume hood. Purge the system with an inert gas like nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst.[5] Wash the pad with a small amount of the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified further by distillation, crystallization, or acid-base extraction.[5][7]

References

  • O. A. Attanasi, L. De Crescentini, P. Filippone, F. Mantellini, and F. R. Perrulli, "Recent Advances in the Synthesis of Piperidine Derivatives," MDPI, 2019. [Link]

  • O. A. Attanasi, L. De Crescentini, P. Filippone, F. Mantellini, and F. R. Perrulli, "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications," PubMed Central, 2019. [Link]

  • Bioengineer.org, "Iridium Catalysis Enables Piperidine Synthesis from Pyridines," Bioengineer.org, 2025. [Link]

  • M. Mokhtary and K. Mahooti, "Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities," Advanced Journal of Chemistry, Section A, 2024. [Link]

  • X. Bi, et al., "A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols," National Institutes of Health, 2011. [Link]

  • C. Matassini, F. Clemente, and F. Cardona, "The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines," Arkivoc, 2015. [Link]

  • A. Isidro-Llobet, M. Álvarez, and F. Albericio, "Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production," The Journal of Organic Chemistry, 2023. [Link]

  • Biosynce, "What are the detection methods for piperidine?," Biosynce Blog, 2025. [Link]

  • F. Zaragoza, "Preparation of Piperidines, Part 1: Substituted at Position 2," YouTube, 2024. [Link]

  • E. M. Dangerfield, C. H. Plunkett, A. L. Win-Mason, B. L. Stocker, and M. S. M. Timmer, "Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination," The Journal of Organic Chemistry, 2010. [Link]

  • S. U. Choi, et al., "New Steric Hindrance Approach Employing the Hybrid Ligand 2-Aminomethylpiperidine for Diminishing Dynamic Motion Problems of Platinum Anticancer Drug Adducts Containing Guanine Derivatives," PubMed, 2000. [Link]

  • ResearchGate, "Reductive amination and amide synthesis," ResearchGate, 2015. [Link]

  • M. M. R. M. M. Huda, et al., "Synthesis of piperidines and pyridine from furfural over a surface single-atom alloy Ru1CoNP catalyst," PubMed Central, 2023. [Link]

  • K. L. Kirk, et al., "Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist," PubMed Central, 2019. [Link]

  • Google Patents, "Method for synthesizing (R)
  • ResearchGate, "Amino Acid-Protecting Groups," ResearchGate. [Link]

  • Organic Chemistry Portal, "Piperidine Synthesis," Organic Chemistry Portal. [Link]

  • J. A. Aguiar, et al., "Influence of piperidine ring on stability and reactivity of piperine," ResearchGate, 2018. [Link]

  • ResearchGate, "Intramolecular reductive amination for the preparation of piperazines," ResearchGate. [Link]

  • J. H. D. E. Reid, et al., "Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent," International Journal of Peptide and Protein Research, 1996. [Link]

  • ResearchGate, "Have you experienced that your piperidine crystallizes when not in use?," ResearchGate. [Link]

  • C. Alec, "Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis," Journal of Chemical and Pharmaceutical Research, 2024. [Link]

  • DTIC, "Piperidine Synthesis," Defense Technical Information Center, 2025. [Link]

  • S. P. Argent, et al., "Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines," PubMed Central, 2022. [Link]

  • O. A. Attanasi, et al., "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications," MDPI, 2019. [Link]

  • Y. Ihara, "Thermodynamic study of steric effects on the formation of tetrahedral pyridine-base complexes of cadmium(II) halides," Journal of the Chemical Society, Dalton Transactions, 1980. [Link]

Sources

Technical Support Center: Synthesis of Methyl 1-(3-fluorobenzyl)-4-piperidinecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated technical resource for troubleshooting the synthesis of Methyl 1-(3-fluorobenzyl)-4-piperidinecarboxylate. We will delve into the common side reactions, provide robust protocols to mitigate them, and answer frequently asked questions encountered in the laboratory. Our focus is on providing practical, mechanistically-grounded advice to enhance your yield, purity, and overall success.

Overview of Synthetic Pathways

The synthesis of this compound is typically achieved through one of two primary pathways: direct N-alkylation or reductive amination. While both are effective, they present unique challenges and potential side reactions that must be carefully managed.

  • Direct N-Alkylation: This classic method involves the reaction of Methyl 4-piperidinecarboxylate with a 3-fluorobenzyl halide (e.g., bromide or chloride) in the presence of a base. It is a straightforward approach but is susceptible to over-alkylation.

  • Reductive Amination: An alternative and often preferred method involves reacting Methyl 4-piperidinecarboxylate with 3-fluorobenzaldehyde to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃). This pathway offers excellent control and generally avoids the formation of quaternary byproducts.[1]

Synthetic_Pathways cluster_reactants Starting Materials Piperidine Methyl 4-piperidinecarboxylate Reductive_Amination Reductive Amination Piperidine->Reductive_Amination Alkyl_Halide 3-Fluorobenzyl Halide N_Alkylation N_Alkylation Alkyl_Halide->N_Alkylation Aldehyde 3-Fluorobenzaldehyde Aldehyde->Reductive_Amination Product Product Reductive_Amination->Product N_Alkylation->Product

Caption: Primary synthetic routes to the target compound.

Frequently Asked Questions (FAQs)
Direct N-Alkylation Issues

Q1: My reaction produced a significant amount of a highly polar, water-soluble byproduct. What is it and why did it form?

A1: You are most likely observing the formation of a quaternary ammonium salt. This is the most common side reaction in the N-alkylation of piperidines.[1][2] It occurs when the desired tertiary amine product, this compound, acts as a nucleophile and reacts with a second molecule of the 3-fluorobenzyl halide. The resulting tertiary amine is often more nucleophilic than the starting secondary amine, making this second alkylation event kinetically favorable, especially if there is a high local concentration of the alkylating agent.[1]

Q2: How can I effectively prevent this over-alkylation reaction?

A2: Preventing the formation of the quaternary ammonium salt hinges on controlling the reaction kinetics to favor mono-alkylation. Several strategies are highly effective:

  • Control Stoichiometry: Use a slight excess of the piperidine starting material (e.g., 1.1 to 1.2 equivalents) relative to the 3-fluorobenzyl halide (1.0 equivalent).[2] This ensures the alkylating agent is the limiting reagent and is more likely to react with the more abundant starting material.

  • Slow Addition of Alkylating Agent: This is a critical control parameter. Add the 3-fluorobenzyl halide to the reaction mixture slowly over several hours, preferably using a syringe pump.[1][2][3] This maintains a very low concentration of the electrophile, dramatically reducing the probability of the product reacting a second time.

  • Choice of Base and Solvent: Use a non-nucleophilic base like potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA). Polar aprotic solvents such as acetonitrile (MeCN) or dimethylformamide (DMF) are generally preferred for N-alkylation reactions.[2][3]

Q3: I've noticed an acidic impurity in my crude product after workup. What could be the cause?

A3: This is likely due to the hydrolysis of the methyl ester functional group to the corresponding carboxylic acid, 1-(3-fluorobenzyl)-4-piperidinecarboxylic acid. This can occur if there is residual moisture in your reagents or solvents, or during an aqueous workup under harsh basic conditions (e.g., using NaOH or KOH). While esters are generally stable, prolonged exposure to strong bases or acids, especially at elevated temperatures, can promote hydrolysis.[4]

Q4: What are the best practices to avoid ester hydrolysis?

A4: To minimize hydrolysis, adhere to the following:

  • Anhydrous Conditions: Ensure all glassware is oven-dried, and use anhydrous solvents and reagents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is good practice to prevent atmospheric moisture from entering the system.[5]

  • Mild Workup: During the aqueous workup, use a mild base like saturated sodium bicarbonate (NaHCO₃) solution to neutralize any acid formed and to quench the reaction. Avoid using strong hydroxides.

  • Temperature Control: Perform the reaction and workup at controlled, moderate temperatures. Avoid excessive heating.

Reductive Amination Issues

Q5: I am trying the reductive amination route, but the reaction is very slow or stalls completely. What should I check?

A5: Sluggish reductive aminations can usually be traced to a few key factors:

  • Reagent Quality: The 3-fluorobenzaldehyde may have oxidized to 3-fluorobenzoic acid upon storage. Use freshly opened or purified aldehyde. The reducing agent, particularly sodium triacetoxyborohydride (NaBH(OAc)₃), is moisture-sensitive and will decompose if not handled under anhydrous conditions.

  • Iminium Formation: The initial condensation between the piperidine and the aldehyde to form the iminium ion can be slow. Sometimes, the addition of a catalytic amount of a weak acid, like acetic acid, can facilitate this step.

  • Solvent Choice: Dichloromethane (DCM) or dichloroethane (DCE) are common and effective solvents for this reaction.

Q6: Is over-alkylation a concern with reductive amination?

A6: No, this is the primary advantage of the reductive amination pathway. The reaction proceeds via an iminium ion intermediate which is reduced to the tertiary amine. The resulting product is not reactive under these conditions, making the formation of quaternary ammonium salts extremely unlikely.[1] This method is an excellent alternative specifically to avoid over-alkylation.[1]

Troubleshooting Guide: At-a-Glance

Observed Issue Potential Cause(s) Recommended Solution(s)
Low Yield, Multiple Products 1. Over-alkylation (quaternary salt formation).2. Ester hydrolysis.3. Incomplete reaction.1. Use a slight excess of piperidine; add alkyl halide slowly via syringe pump.2. Use anhydrous conditions; use mild base (NaHCO₃) in workup.3. Increase reaction time or temperature moderately; check reagent purity.
Major Impurity is Highly Polar Formation of the quaternary ammonium salt.Switch to the reductive amination synthesis route. For purification, perform an aqueous wash to remove the water-soluble salt or purify via column chromatography.
Major Impurity is Acidic Hydrolysis of the methyl ester.Re-esterify the crude product if necessary. For future runs, ensure strictly anhydrous conditions and avoid strong bases during workup.
Reaction Stalls (Reductive Amination) 1. Decomposed reducing agent (NaBH(OAc)₃).2. Poor quality aldehyde.3. Sub-optimal pH for iminium formation.1. Use fresh, anhydrous reducing agent.2. Use purified or freshly opened 3-fluorobenzaldehyde.3. Add a catalytic amount of acetic acid to the reaction mixture.

digraph "Side_Reactions" {
graph [splines=true, overlap=false];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9];

// Nodes"Reactants" [label="Methyl 4-piperidinecarboxylate\n+ 3-Fluorobenzyl Halide"]; "Product" [label="Desired Product\n(Tertiary Amine)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Quat_Salt" [label="Side Product 1:\nQuaternary Ammonium Salt", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Acid" [label="Side Product 2:\nCarboxylic Acid", fillcolor="#FBBC05", fontcolor="#202124"]; "Alkyl_Halide" [label="+ 3-Fluorobenzyl\nHalide", shape=plaintext]; "H2O" [label="+ H₂O\n(Base/Acid)", shape=plaintext];

// Edges"Reactants" -> "Product" [label="Desired N-Alkylation", color="#34A853"]; "Product" -> "Quat_Salt" [label="Over-Alkylation\n(Side Reaction)", color="#EA4335"]; "Product" -> "Alkyl_Halide" [style=invis]; "Alkyl_Halide" -> "Quat_Salt" [color="#EA4335"]; "Product" -> "Acid" [label="Ester Hydrolysis\n(Side Reaction)", color="#FBBC05"]; "Product" -> "H2O" [style=invis]; "H2O" -> "Acid" [color="#FBBC05"]; }

Caption: Key side reactions in the direct N-alkylation synthesis.

Optimized Experimental Protocols
Protocol 1: Direct N-Alkylation with Over-Alkylation Control

This protocol is optimized to minimize the formation of the quaternary ammonium salt.

  • Setup: To a dry, round-bottom flask under an inert nitrogen atmosphere, add Methyl 4-piperidinecarboxylate (1.1 eq.) and anhydrous potassium carbonate (K₂CO₃, 2.0 eq.).

  • Solvent: Add anhydrous acetonitrile (to make a ~0.2 M solution). Stir the suspension vigorously for 15 minutes at room temperature.

  • Slow Addition: Prepare a solution of 3-fluorobenzyl bromide (1.0 eq.) in a small volume of anhydrous acetonitrile. Using a syringe pump, add this solution to the stirred piperidine suspension over a period of 4-6 hours.

  • Reaction: Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the starting material is consumed, filter the reaction mixture to remove the inorganic base. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the resulting oil via flash column chromatography on silica gel.

Protocol 2: N-Alkylation via Reductive Amination

This is the recommended protocol for achieving high purity and avoiding over-alkylation.

  • Setup: To a dry round-bottom flask under an inert atmosphere, add Methyl 4-piperidinecarboxylate (1.0 eq.), 3-fluorobenzaldehyde (1.1 eq.), and anhydrous dichloromethane (DCM).

  • Iminium Formation: Stir the mixture at room temperature for 30 minutes.

  • Reduction: In a single portion, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) to the reaction mixture. The mixture may effervesce slightly.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times typically range from 2 to 12 hours.

  • Quench: Upon completion, slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench the reaction and any remaining reducing agent.

  • Workup: Separate the organic layer. Extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product obtained via this method is often of high purity. If necessary, it can be further purified by flash column chromatography.

Troubleshooting_Workflow start Analyze Crude Product (TLC, LC-MS) clean Product is Clean (>95% Purity) start->clean No impure Significant Impurity Detected start->impure Yes impurity_type What is the nature of the impurity? impure->impurity_type quat_salt Highly Polar Quaternary Salt impurity_type->quat_salt Polar acid Acidic Ester Hydrolysis impurity_type->acid Acidic sm Unreacted Starting Material impurity_type->sm Non-polar sol_quat Solution: 1. Use slow addition of alkyl halide. 2. Use slight excess of piperidine. 3. Switch to Reductive Amination. quat_salt->sol_quat sol_acid Solution: 1. Ensure anhydrous conditions. 2. Use mild base (NaHCO₃) for workup. 3. Avoid high temperatures. acid->sol_acid sol_sm Solution: 1. Increase reaction time/temp. 2. Check reagent quality. 3. Verify stoichiometry. sm->sol_sm

Sources

Technical Support Center: Enhancing the Stability of Piperidine-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. The piperidine scaffold is a cornerstone in modern medicinal chemistry, celebrated for its prevalence in clinically approved drugs. However, its inherent chemical properties can present significant stability challenges during drug discovery and development. This guide provides in-depth troubleshooting advice, strategic guidance, and validated protocols to help you diagnose and resolve stability issues associated with piperidine-containing molecules.

Section 1: Troubleshooting Guide - Addressing Common Experimental Issues

This section is designed to provide direct answers to specific problems you may encounter during your experiments.

Q1: My piperidine compound shows extremely high clearance in my Human Liver Microsome (HLM) assay. What are the likely metabolic pathways, and how can I confirm them?

A1: High clearance in HLM assays for piperidine-containing compounds typically points to rapid metabolism by Cytochrome P450 (CYP) enzymes. The most common metabolic liabilities, or "soft spots," on the piperidine ring are the carbon atoms adjacent (alpha) to the nitrogen.

Probable Causes & Mechanisms:

  • C-Hydroxylation: CYP enzymes, particularly isoforms like CYP3A4, readily hydroxylate the α-carbons. This initial oxidation is often the rate-limiting step leading to further degradation. The resulting carbinolamine intermediate is unstable and can fragment.

  • N-Dealkylation: If the piperidine nitrogen is substituted (e.g., with an N-alkyl group), this pathway becomes highly probable. The process is initiated by oxidation of the carbon attached to the nitrogen, leading to the cleavage of the N-substituent.

  • Ring Opening & Contraction: Following initial oxidation, the piperidine ring can undergo cleavage of a C-N or C-C bond, leading to ring-opened metabolites or contraction to a pyrrolidine ring.

  • N-Oxidation: Direct oxidation of the piperidine nitrogen to form an N-oxide is also a possible metabolic route.

Troubleshooting & Confirmation Workflow:

  • Step 1: Perform a Metabolite Identification (MetID) Study. Incubate your compound at a higher concentration (e.g., 10 µM) with HLM and an NADPH regenerating system for 30-60 minutes. Analyze the resulting mixture using high-resolution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Look for metabolites with mass shifts corresponding to oxidation (+16 Da), double oxidation (+32 Da), or loss of substituents.

  • Step 2: Use CYP Isoform Phenotyping. Determine which specific CYP enzymes are responsible by co-incubating your compound with known selective inhibitors for major CYPs (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6). A significant reduction in metabolism in the presence of a specific inhibitor points to the involvement of that isoform.

  • Step 3: Consider Non-CYP Enzymes. While less common for piperidines, also consider the involvement of flavin-containing monooxygenases (FMOs) by running assays without NADPH, as FMOs can also catalyze N-oxidation.

Diagram: Troubleshooting High Clearance in HLM Assays

G cluster_problem Problem Identification cluster_investigation Experimental Investigation cluster_analysis Data Analysis & Confirmation cluster_conclusion Conclusion Problem High Clearance in HLM Assay MetID Metabolite ID Study (LC-MS/MS) Problem->MetID Primary Action Phenotyping CYP Isoform Phenotyping (with specific inhibitors) Problem->Phenotyping Parallel Action Oxidation Identify Oxidative Metabolites (+16 Da, +32 Da) MetID->Oxidation Dealkylation Identify Dealkylated Products (Loss of substituent mass) MetID->Dealkylation CYP_ID Confirm Responsible CYP Isoform(s) Phenotyping->CYP_ID FMO_Check Check FMO Involvement (NADPH-independent assay) FMO_Check->CYP_ID Conclusion Metabolic 'Soft Spot' Identified Oxidation->Conclusion Synthesize Findings Dealkylation->Conclusion Synthesize Findings CYP_ID->Conclusion Synthesize Findings

Caption: Workflow for diagnosing the cause of high microsomal clearance.

Q2: My compound clearance is significantly higher in liver microsomes than in hepatocytes. Why is this happening, and which result is more reliable for predicting in vivo clearance?

A2: This phenomenon, often termed the "HLM:Hepatocyte disconnect," is a common challenge. It typically arises when a compound's access to metabolic enzymes is limited in intact hepatocytes compared to the open access in microsomes.

Probable Causes:

  • Low Passive Permeability: If your compound has low passive permeability, it may struggle to cross the hepatocyte cell membrane to reach the intracellular CYP enzymes located in the endoplasmic reticulum. In HLM, the membranes are fragmented, so this barrier is removed, leading to artificially high clearance.

  • Efflux Transporter Activity: Although some studies suggest a minor role for transporters like P-glycoprotein (P-gp) in suspension hepatocytes, active efflux could potentially pump your compound out of the cell before it can be metabolized.

  • Uptake Transporter Dependence: Conversely, if your compound relies on active uptake transporters (which are present in hepatocytes but not microsomes) to enter the cell, and it is not a substrate for them, its intracellular concentration will remain low.

Which Result to Trust?

When HLM clearance is significantly higher than hepatocyte clearance, the hepatocyte data is generally considered more predictive of in vivo hepatic clearance , as it better reflects the complex interplay of permeability, transport, and metabolism. However, if the compound has low permeability, even the hepatocyte assay might underestimate clearance. In such cases, the HLM data can be considered a "worst-case" scenario for metabolic liability.

Section 2: FAQs - Strategic Design for Enhanced Stability

This section provides answers to broader questions related to the strategic design of more stable piperidine-based compounds.

Q1: What are the primary metabolic "soft spots" on a piperidine ring, and what are the main chemical reactions that cause degradation?

A1: The primary metabolic soft spots are the C-H bonds on carbons alpha to the piperidine nitrogen. The nitrogen atom itself is also a site for oxidation. The main degradation pathways are oxidation and hydrolysis.

  • Oxidation: This is the most common pathway for drug decomposition, often mediated by CYP enzymes. For piperidines, this involves the removal of electrons from the nitrogen or adjacent carbons, which can be initiated by light, heat, or trace metals in addition to enzymatic activity.

  • Hydrolysis: This involves the reaction of the molecule with water, leading to the cleavage of a chemical bond. While the piperidine ring itself is not directly hydrolyzed, functional groups attached to it, such as amides or esters, are highly susceptible.

Diagram: Key Metabolic Liabilities of the Piperidine Scaffold

Caption: Common sites of metabolic attack on the piperidine ring.

Q2: What structural modifications can I implement to block piperidine metabolism and improve stability?

A2: Several well-established medicinal chemistry strategies can be employed to "harden" the metabolic soft spots on a piperidine ring. The choice of strategy depends on the specific metabolic pathway you need to block and the structure-activity relationship (SAR) of your compound series.

StrategyMechanistic RationaleExample ApplicationExpected Outcome
Steric Hindrance Placing a bulky group near the metabolic site physically blocks the CYP enzyme's active site from accessing the C-H bond.Introduce a methyl or gem-dimethyl group on the α-carbon.Reduced rate of α-hydroxylation and N-dealkylation.
Electron Withdrawal Adding electron-withdrawing groups (e.g., fluorine, pyridyl ring) near the metabolic site reduces the electron density of the C-H bond, making it less favorable for oxidation.Replace a phenyl ring with a more electron-deficient pyridyl or pyrimidyl ring.Increased resistance to CYP-mediated oxidation.
Deuteration Replacing a metabolically labile C-H bond with a stronger C-D (deuterium) bond. This is known as the Kinetic Isotope Effect (KIE).Synthesize an analog where hydrogens on the α-carbons are replaced with deuterium.Slows the rate of C-H bond cleavage, which is often the rate-limiting step in metabolism.
Bioisosteric Replacement Replacing the entire piperidine ring with a different heterocyclic system that has similar physicochemical properties but improved metabolic stability.Replace a piperidine ring with a morpholine or a spirocyclic system.Blocks metabolism at the original ring's soft spots and can improve other properties like solubility.
Conformational Constraint Introducing structural elements that lock the conformation of the molecule in a way that the metabolic soft spot is not accessible to the enzyme.Introduce a bridged ring system or other rigidifying elements.Prevents the molecule from adopting a conformation required for binding to the metabolic enzyme.

Section 3: Key Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assessment using Human Liver Microsomes (HLM)

This protocol provides a standardized method for determining the rate of metabolism of a compound.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled Human Liver Microsomes (HLM), 20 mg/mL stock

  • 0.5 M Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (e.g., NADPH-A/B)

  • Ice-cold Acetonitrile (ACN) with an internal standard (e.g., labetalol, warfarin)

  • 96-well incubation plates and analytical plates

Procedure:

  • Preparation: Thaw HLM and NADPH solutions on ice. Prepare a 1 mg/mL HLM working solution in phosphate buffer.

  • Incubation Mixture: In the incubation plate, add the HLM working solution. Pre-warm the plate at 37°C for 5 minutes.

  • Initiate Reaction: Add the test compound to the wells to achieve a final concentration of 1 µM. Immediately add the NADPH regenerating solution to start the reaction. Leave some wells without NADPH as a negative control.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding 2 volumes of ice-cold ACN with the internal standard to the respective wells.

  • Sample Processing: Seal the plate, vortex for 2 minutes, and then centrifuge at 4000 rpm for 10 minutes to precipitate proteins.

  • Analysis: Transfer the supernatant to an analytical plate. Analyze the remaining concentration of the parent compound at each time point using LC-MS/MS.

  • Data Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of the line (k) is the elimination rate constant. Calculate the half-life (t½) as 0.693/k and the intrinsic clearance (CLint) from the half-life and incubation conditions.

References

  • Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. Dalton Transactions (RSC Publishing). Available at: [Link]

  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. PMC, NIH. Available at: [Link]

  • Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Open Library Publishing Platform. Available at: [Link]

  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Coupled Electron and Proton Transfer in the Piperidine Drug Metabolism Pathway by the Active Species of Cytochromes P450. ResearchGate. Available at: [Link]

  • Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray

Technical Support Center: Synthesis of Methyl 1-(3-fluorobenzyl)-4-piperidinecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction for the Modern Drug Discovery Professional

Welcome to the dedicated technical support guide for the synthesis of Methyl 1-(3-fluorobenzyl)-4-piperidinecarboxylate. This molecule is a key intermediate in medicinal chemistry, and its efficient, high-purity synthesis is critical for downstream applications. This document is structured to provide direct, actionable answers to common challenges encountered during its preparation, moving beyond simple procedural outlines to explain the chemical causality behind potential pitfalls. We will address issues arising from the two most prevalent synthetic strategies: direct N-alkylation and reductive amination.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: There are two principal and highly effective methods for synthesizing this target molecule.

  • Direct N-Alkylation: This is a classical SN2 reaction involving the nucleophilic attack of the secondary amine of Methyl 4-piperidinecarboxylate on an electrophilic benzyl species, typically 3-fluorobenzyl bromide or chloride, in the presence of a base.[1]

  • Reductive Amination: This one-pot procedure involves the reaction of Methyl 4-piperidinecarboxylate with 3-fluorobenzaldehyde to form an intermediate iminium ion, which is then immediately reduced in situ by a selective reducing agent, such as sodium triacetoxyborohydride (STAB), to yield the final product.[2]

Q2: My reaction yield is consistently low. What are the most likely general causes?

A2: Low yield is a common issue that can often be traced to a few key factors across both synthetic routes:

  • Insufficient Basicity (N-Alkylation): The N-alkylation reaction generates an acid byproduct (e.g., HBr). If not effectively neutralized by a base (like K₂CO₃ or DIPEA), this acid will protonate the starting piperidine, rendering it non-nucleophilic and halting the reaction.[1]

  • Poor Reactivity of Alkylating Agent (N-Alkylation): The reactivity of the 3-fluorobenzyl halide is critical. Benzyl bromides are significantly more reactive than chlorides. If you are using 3-fluorobenzyl chloride, consider switching to the bromide or increasing the reaction temperature.[3]

  • Incomplete Imine Formation (Reductive Amination): The first step of reductive amination is the formation of an imine/iminium ion. If this equilibrium is not favored (e.g., due to steric hindrance or electronic effects), the subsequent reduction step will be inefficient. Allowing the amine and aldehyde to stir together for a period before adding the reducing agent can sometimes improve yields.[4]

  • Sub-optimal Solvent Choice: Polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are generally preferred for N-alkylation as they effectively solvate the reactants without interfering.[1] For reductive amination, solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common when using sodium triacetoxyborohydride (STAB).[4]

Q3: I've observed an unexpected, highly polar spot on my TLC plate that doesn't correspond to my starting materials or product. What is it likely to be?

A3: A highly polar, immobile spot on a normal-phase TLC is a classic indicator of the formation of a quaternary ammonium salt. This is the most common byproduct in the direct N-alkylation route and arises from the over-alkylation of the desired product.[2] The tertiary amine product is itself nucleophilic and can react with a second molecule of the 3-fluorobenzyl halide.[2] This byproduct is highly water-soluble, which can complicate purification efforts.[2]

Byproduct Identification and Troubleshooting Guide

This section provides a deeper dive into specific byproducts, their identification, and mitigation strategies.

Issue 1: A Byproduct with M+ of 384.18 is Detected by LC-MS in an N-Alkylation Reaction

  • Probable Identity: 1,1-bis(3-fluorobenzyl)-4-(methoxycarbonyl)piperidin-1-ium salt.

  • Causality: This is the quaternary ammonium salt formed via over-alkylation. The desired product, a tertiary amine, is often as nucleophilic or even more so than the starting secondary amine, leading to a second alkylation event, especially when the alkylating agent is present in excess or is highly reactive.[2]

  • Troubleshooting & Mitigation:

    • Control Stoichiometry: Use a slight excess of the piperidine starting material (1.1-1.2 equivalents) relative to the 3-fluorobenzyl halide (1.0 equivalent).[1]

    • Slow Addition of Alkylating Agent: Adding the 3-fluorobenzyl halide slowly to the reaction mixture, ideally with a syringe pump, maintains a low concentration of the alkylating agent, kinetically favoring mono-alkylation over di-alkylation.[1][5]

    • Lower Reaction Temperature: Reducing the temperature can help control the reaction rate and decrease the incidence of the second alkylation.[1]

Issue 2: A Byproduct with M+ of 126.05 is Detected by LC-MS in a Reductive Amination Reaction

  • Probable Identity: (3-Fluorophenyl)methanol (3-fluorobenzyl alcohol).

  • Causality: This byproduct forms when the reducing agent directly reduces the 3-fluorobenzaldehyde starting material before it can form an imine with the piperidine. This is more common with less selective or overly reactive reducing agents. While STAB is generally selective for the iminium ion, competitive reduction can still occur if imine formation is slow.[4]

  • Troubleshooting & Mitigation:

    • Ensure Complete Imine Formation: Allow the Methyl 4-piperidinecarboxylate and 3-fluorobenzaldehyde to stir together in the solvent for 20-30 minutes before introducing the reducing agent.[2] This allows the imine/iminium equilibrium to be established.

    • Use a Chemoselective Reducing Agent: Sodium triacetoxyborohydride (STAB) is the reagent of choice for this reason, as it is less reactive towards aldehydes and ketones compared to the protonated imine.[4] Avoid using stronger, less selective hydrides like sodium borohydride until imine formation is confirmed to be complete.[4]

    • pH Control: The rate of imine formation is often pH-dependent. The addition of a catalytic amount of acetic acid can sometimes accelerate this step and favor the desired reaction pathway.

Summary of Potential Byproducts
Byproduct NameMolecular FormulaMonoisotopic Mass (Da)Likely Synthetic RouteIdentification Notes
Target Product C₁₄H₁₈FNO₂251.13N/A-
Unreacted PiperidineC₇H₁₃NO₂143.09BothMatches starting material
Unreacted Benzyl Halide (Br)C₇H₆BrF187.96N-AlkylationMatches starting material
Unreacted BenzaldehydeC₇H₅FO124.03Reductive AminationMatches starting material
Quaternary Ammonium SaltC₂₁H₂₄F₂NO₂⁺384.18 (as cation)N-AlkylationHigh MW, very polar
3-Fluorobenzyl AlcoholC₇H₇FO126.05Reductive AminationIsomeric with aldehyde but different retention time

Experimental Protocols

Protocol 1: Synthesis via N-Alkylation

This protocol is designed to minimize over-alkylation.

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add Methyl 4-piperidinecarboxylate (1.1 eq.) and a suitable non-nucleophilic base such as anhydrous potassium carbonate (K₂CO₃, 2.0 eq.).

  • Add anhydrous acetonitrile (MeCN) to create a 0.1-0.2 M solution.

  • Begin vigorous stirring at room temperature.

  • In a separate flask, prepare a solution of 3-fluorobenzyl bromide (1.0 eq.) in a small amount of anhydrous MeCN.

  • Using a syringe pump, add the 3-fluorobenzyl bromide solution to the stirred piperidine mixture over a period of 2-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the mixture to remove the inorganic base.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product via column chromatography on silica gel.

Protocol 2: Synthesis via Reductive Amination

This protocol emphasizes the selective reduction of the in-situ formed iminium ion.

  • To a dry round-bottom flask under an inert atmosphere, add Methyl 4-piperidinecarboxylate (1.0 eq.) and 3-fluorobenzaldehyde (1.1 eq.).

  • Add an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • In a single portion, add sodium triacetoxyborohydride (STAB) (1.5 eq.) to the reaction mixture.

  • Continue stirring at room temperature and monitor progress by TLC or LC-MS (reaction times typically range from 1 to 24 hours).[2]

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[2]

  • Separate the organic layer, and extract the aqueous layer with the organic solvent (e.g., DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography on silica gel.

Visualized Workflows and Mechanisms

SynthesisPathways cluster_0 Route 1: N-Alkylation cluster_1 Route 2: Reductive Amination P Methyl 4-piperidine -carboxylate Base K₂CO₃, MeCN P->Base BB 3-Fluorobenzyl Bromide BB->Base Prod1 Target Product Base->Prod1 SN2 Reaction P2 Methyl 4-piperidine -carboxylate STAB NaBH(OAc)₃, DCM P2->STAB BA 3-Fluorobenzaldehyde BA->STAB Prod2 Target Product STAB->Prod2 Imine formation & Reduction

Caption: Primary synthetic routes to the target compound.

OverAlkylation React1 Methyl 4-piperidine- carboxylate (Secondary Amine) Product Target Product (Tertiary Amine) React1->Product + Alkyl Halide (Desired Reaction) AlkylHalide 3-Fluorobenzyl Bromide Byproduct Quaternary Ammonium Salt (Undesired Byproduct) Product->Byproduct + Alkyl Halide (Over-alkylation)

Caption: Mechanism of undesired over-alkylation side reaction.

TroubleshootingWorkflow Start Impurity Detected by LC-MS? CheckMW Check Mass Spectrum (M+) Start->CheckMW Yes IsQuat M+ ≈ 384? CheckMW->IsQuat IsAlcohol M+ ≈ 126? IsQuat->IsAlcohol No ResultQuat Likely Quaternary Salt. See Issue 1. Implement slow addition. IsQuat->ResultQuat Yes IsSM M+ matches starting materials? IsAlcohol->IsSM No ResultAlcohol Likely Benzyl Alcohol. See Issue 2. Ensure imine pre-formation. IsAlcohol->ResultAlcohol Yes ResultSM Incomplete Reaction. Check base, temp, reactivity. See FAQ Q2. IsSM->ResultSM Yes End Consult other resources IsSM->End No

Caption: A decision workflow for byproduct identification.

References

  • BenchChem Technical Support Team. (2025).
  • BenchChem Technical Support Team. (2025).
  • BenchChem Technical Support Team. (2025). common challenges in working with piperidine-based compounds. BenchChem.
  • Organic Chemistry Portal. (n.d.). Reductive Amination. organic-chemistry.org. [Link]

  • Levison, B. (2017). Procedure for N-alkylation of Piperidine? ResearchGate. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry, Part B: Reactions and Synthesis (5th ed.). Springer. [Link]

  • Organic Reactions Wiki. (n.d.). Reductive Amination. [Link]

Sources

Technical Support Center: Scaling Up the Production of Functionalized Piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and scale-up of functionalized piperidines. The piperidine motif is a cornerstone in modern drug discovery, found in numerous FDA-approved pharmaceuticals.[1] However, transitioning its synthesis from the laboratory bench to pilot or production scale presents a unique set of challenges. These include controlling stereochemistry, ensuring reaction safety, and developing robust purification methods.[1][2][3]

This guide is designed for researchers, chemists, and drug development professionals. It provides field-proven insights and solutions to common problems encountered during the scale-up process, structured in a practical question-and-answer format. Our goal is to equip you with the knowledge to anticipate challenges, troubleshoot effectively, and streamline your synthetic campaigns.

Section 1: Troubleshooting Guide

This section addresses specific, acute issues that can arise during the scale-up of piperidine synthesis. Each entry details the problem, explores the underlying chemical principles causing it, and provides a logical, step-by-step approach to resolution.

Q1: My pyridine hydrogenation reaction is stalling or giving low yields upon scale-up. What's the cause and how can I fix it?

A1: Issue Analysis and Resolution Strategy

Low conversion in scaled-up pyridine hydrogenations is a frequent and frustrating problem. The primary culprit is often catalyst poisoning or deactivation, a phenomenon exacerbated by the very nature of the reactants and products.[1]

Causality: The Lewis-basic nitrogen atom in both the pyridine starting material and the piperidine product can strongly adsorb onto the surface of platinum-group metal catalysts (e.g., Pd, Pt, Rh).[1] This blocks the active sites required for hydrogen activation and substrate binding, effectively poisoning the catalyst and stalling the reaction. While this occurs at the bench scale, heat and mass transfer limitations at a larger scale can concentrate the piperidine product near the catalyst surface, worsening the effect.

Troubleshooting Protocol:

  • Introduce an Acidic Medium: The most effective countermeasure is to perform the hydrogenation in an acidic solvent, such as acetic acid.[2] The acid protonates the basic nitrogen atom, forming a pyridinium or piperidinium salt. This prevents the lone pair from binding to and deactivating the metal catalyst.[1] If your substrate is sensitive to acetic acid, using a stoichiometric amount of a strong acid like HCl or H₂SO₄ in an alcohol solvent can also be effective.

  • Evaluate Catalyst and Loading: Not all catalysts are created equal. Platinum oxide (PtO₂) is often more robust and less susceptible to poisoning in pyridine reductions than Palladium on carbon (Pd/C).[2] While increasing catalyst loading can sometimes force a stalled reaction to completion, it's an economically unfavorable solution for scale-up. A better approach is to screen different catalysts (PtO₂, Rh/C) to find one that offers higher turnover for your specific substrate.[4]

  • Optimize Hydrogen Pressure and Temperature: Hydrogenations are often sensitive to pressure and temperature.[2] A simple lack of sufficient hydrogen pressure can limit the reaction rate. Ensure your reactor is properly sealed and pressurized. Gently increasing the temperature can improve reaction kinetics, but this must be balanced against potential side reactions and safety concerns (see FAQ 3).

  • Consider Mass Transfer: In large reactors, inefficient stirring can lead to poor mixing of hydrogen gas, the liquid phase, and the solid catalyst. This "hydrogen starvation" at the catalyst surface can mimic catalyst deactivation. Ensure your reactor's agitation is sufficient to create a good vortex and disperse the catalyst and hydrogen effectively.

Q2: I'm getting a poor diastereomeric ratio (dr) in my final piperidine product. How can I improve the stereoselectivity?

A2: Achieving Stereochemical Control

Controlling stereochemistry is critical, as different diastereomers can have vastly different pharmacological activities. The stereochemical outcome of piperidine synthesis is highly dependent on the chosen synthetic route and reaction conditions.

Causality:

  • During Hydrogenation: The catalytic hydrogenation of a substituted pyridine typically proceeds via syn-addition of hydrogen from the less sterically hindered face of the ring as it adsorbs to the catalyst surface. This often leads to the cis-diastereomer as the kinetic product.[2] The choice of catalyst can significantly influence this outcome; for instance, Pd/C might yield a different cis:trans ratio than PtO₂ under the same conditions.[2]

  • During Cyclization: In intramolecular cyclization reactions, the stereochemistry is dictated by the transition state geometry, which can be influenced by substituents, reagents, and catalysts.[5]

Strategies for Improving Selectivity:

  • Kinetic vs. Thermodynamic Control: First, understand which isomer you are forming. The cis isomer is often the kinetic product of hydrogenation. If the more stable trans isomer is desired, a post-synthesis epimerization step is a highly effective strategy.[6] This involves treating the cis-piperidine with a strong base (e.g., potassium tert-butoxide, LDA) to deprotonate the carbon alpha to an activating group (like an ester), allowing it to equilibrate to the thermodynamically more stable trans configuration where bulky groups are equatorial.[2][6]

  • Optimize Hydrogenation Conditions: Systematically screen hydrogenation parameters. Diastereoselectivity can be sensitive to the catalyst, solvent, temperature, and pressure.[2] A Design of Experiments (DoE) approach can be highly efficient for optimizing these variables at scale.

    CatalystTypical Selectivity ProfileNotes
    PtO₂ Often provides high cis-selectivity.[2]A robust choice, often effective in acidic media.
    Pd/C Selectivity can be variable.Prone to poisoning but widely available and cost-effective.
    Rh/C Can offer different selectivity profiles.[4]Particularly useful for hydrogenating aromatic rings.
  • Utilize Protecting Groups: The N-protecting group can exert significant steric influence. A bulky N-protecting group can direct the approach of reagents or the conformation of the ring in cyclization reactions, thereby controlling the stereochemical outcome.[5]

Q3: My catalyst seems to die on the filter during workup, making filtration dangerously slow at a large scale. What can I do?

A3: Managing Pyrophoric Catalysts

This is a critical safety and operational issue. Hydrogenation catalysts like Palladium on carbon (Pd/C) and Platinum on carbon (Pt/C) are often pyrophoric. When saturated with hydrogen, they can ignite spontaneously upon exposure to air, especially when dry. Fine catalyst particles can also clog filter media, leading to dangerously slow filtrations.

Resolution Protocol:

  • Inert Atmosphere Filtration: Never expose the dry, hydrogen-saturated catalyst to air. The safest method is to filter the catalyst under an inert atmosphere (Nitrogen or Argon). This can be achieved using a sealed filtration apparatus (e.g., a filter-dryer or a sealed Buchner funnel setup).

  • "Water-Wet" Transfer: If an inert atmosphere setup is not available, a common industrial practice is to quench the reaction mixture carefully with water before filtration. The water displaces the hydrogen from the catalyst surface and the wetted catalyst is much less likely to be pyrophoric. Caution: This quench can sometimes be exothermic and should be done slowly with temperature monitoring. This method is only suitable if your product is stable to water and the water can be easily removed later.

  • Use a Filter Aid: To prevent clogging, add a filter aid like Celite® (diatomaceous earth) to the reaction mixture before filtration. Slurry the Celite® in the reaction solvent and add it to the vessel with stirring. This creates a porous, incompressible cake on the filter paper, trapping the fine catalyst particles and maintaining a reasonable filtration rate.

  • Catalyst Selection: Consider catalysts on different supports. For example, catalysts on larger-particle supports may be easier to filter than those on very fine carbon powder.

Q4: My product isolation is complicated by persistent impurities and difficult chromatography. How can I develop a more scalable purification strategy?

A4: Designing for Purification

Relying on column chromatography for multi-kilogram purification is generally not viable. A robust scale-up strategy must design the purification into the synthesis from the beginning.

Causality: At scale, minor byproducts that were insignificant in the lab can become major purification headaches. Diastereomers that were separable on a small analytical column may co-elute on larger columns. The basicity of the piperidine nitrogen can also cause streaking on silica gel.

Scalable Purification Techniques:

  • Crystallization: This is the gold standard for purification at scale. If your desired piperidine derivative is a solid, invest time in screening for a suitable crystallization solvent system. This can provide exceptionally high purity material and is a highly scalable unit operation.

  • Salt Formation and Isolation: Since piperidines are basic, they can be converted to salts (e.g., hydrochloride, sulfate, tartrate). These salts are often highly crystalline and have very different solubility profiles from non-basic organic impurities. The general process is:

    • Dissolve the crude product in a suitable organic solvent (e.g., isopropanol, ethyl acetate).

    • Add a solution of the acid (e.g., HCl in isopropanol).

    • The piperidinium salt will often precipitate out in high purity.

    • The salt can then be filtered, washed, and either used directly or neutralized back to the free base in a subsequent step.

  • Liquid-Liquid Extraction: Use acid-base chemistry to your advantage. A typical workup involves:

    • Dissolving the crude reaction mixture in an organic solvent (e.g., MTBE, toluene).

    • Washing with an aqueous acid (e.g., 1M HCl). Your piperidine product will move into the aqueous layer as the salt, while non-basic impurities remain in the organic layer.

    • Separate the layers. Basify the aqueous layer (e.g., with NaOH) and extract your purified piperidine back into a fresh organic solvent.

    • Wash with brine, dry, and concentrate to get the purified product.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common and scalable synthetic routes to functionalized piperidines?

A1: The two most dominant strategies amenable to scale-up are the hydrogenation of substituted pyridines and various intramolecular cyclization methods.[1][5]

  • Hydrogenation of Pyridines: This is arguably the most common approach due to the wide availability of pyridine starting materials.[1][7] It involves the reduction of the aromatic pyridine ring to the saturated piperidine ring, typically using a heterogeneous catalyst (e.g., PtO₂, Pd/C, Rh/C) and a hydrogen source.[4] While powerful, challenges at scale include catalyst poisoning, controlling stereoselectivity, and handling high-pressure hydrogen safely.[1][2]

  • Intramolecular Cyclization: These methods build the piperidine ring from an acyclic precursor.[5] A classic example is the Petrenko-Kritschenko piperidone synthesis.[7] Modern variations include transition-metal-catalyzed hydroaminations and reductive aminations of keto-amines. These routes can offer excellent control over stereochemistry but may require more complex starting materials.[5]

Q2: How do I choose the right N-protecting group for my scale-up synthesis?

A2: The choice of the nitrogen protecting group is critical and depends on its stability to the reaction conditions, its influence on reactivity and stereoselectivity, and the ease of its removal at the final stage.

  • Boc (tert-Butoxycarbonyl): Very common. Stable to hydrogenation and many nucleophilic reagents. It can direct ortho-lithiation, enabling functionalization at the C2 position.[2] It is easily removed under acidic conditions (e.g., TFA, HCl).

  • Cbz (Carboxybenzyl): Stable to acidic conditions and some bases. It is readily removed by catalytic hydrogenolysis, which can often be performed concurrently with pyridine ring reduction if planned correctly.

  • Benzyl (Bn): Can influence stereoselectivity during ring formation or functionalization.[2] Like Cbz, it is removed by hydrogenolysis. A key consideration is that debenzylation can sometimes be sluggish and require harsh conditions or high catalyst loading.

Q3: What are the primary safety considerations when scaling up a pyridine hydrogenation?

A3: Safety is paramount. Pyridine hydrogenations involve multiple hazards that must be rigorously controlled at scale.

  • Exothermic Reaction: Hydrogenations are highly exothermic. The heat generated must be removed efficiently to prevent a thermal runaway, which could lead to a dangerous increase in pressure and temperature. Use a reactor with a cooling jacket and ensure the reaction is added slowly to control the rate of heat generation.

  • Flammable Gas: Hydrogen is extremely flammable and forms explosive mixtures with air. The reaction must be conducted in a pressure-rated reactor designed for hydrogenation. Ensure all fittings are secure and the area is well-ventilated and free of ignition sources.

  • Pyrophoric Catalyst: As discussed in Troubleshooting Q3, hydrogenation catalysts are often pyrophoric. They must be handled under an inert atmosphere or wetted to prevent ignition upon exposure to air.

  • Pressure: The reaction is run under pressure. The reactor must be certified for the intended pressure and regularly inspected. A rupture disc or pressure relief valve is a mandatory safety feature.

Q4: Which analytical techniques are essential for monitoring reaction progress and ensuring final product quality at scale?

A4: A robust analytical package is non-negotiable for process control and quality assurance.

  • In-Process Checks (IPCs):

    • HPLC (High-Performance Liquid Chromatography): The workhorse for monitoring the disappearance of starting material and the appearance of the product. It can also track key impurities.

    • LC-MS (Liquid Chromatography-Mass Spectrometry): Provides mass confirmation of the product and helps identify unknown byproducts.

    • TLC (Thin-Layer Chromatography): A quick, qualitative check, but less reliable for quantitative analysis at scale.

  • Final Product Quality Control (QC):

    • NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR are essential to confirm the structure and stereochemistry of the final product. The integration of signals in the ¹H NMR spectrum is the primary method for determining the diastereomeric ratio.[2][6]

    • HPLC/UPLC: To determine the purity of the final product (e.g., >99% by area).

    • Mass Spectrometry: To confirm the molecular weight.

    • Elemental Analysis (CHN): To confirm the elemental composition of the final compound.

Section 3: Key Experimental Protocols

These protocols are provided as a general guide. They must be adapted and optimized for your specific substrate and scaled appropriately with all necessary safety precautions.

Protocol 1: General Procedure for Catalytic Hydrogenation of a Substituted Pyridine

This protocol is based on the use of PtO₂ in acetic acid, a method found to be broadly applicable and robust against catalyst poisoning.[2]

  • Reactor Setup: To a pressure reactor equipped with a mechanical stirrer, gas inlet, and thermocouple, add the substituted pyridine (1.0 eq).

  • Solvent and Catalyst Addition: Under a nitrogen atmosphere, add glacial acetic acid (5-10 volumes). Carefully add Platinum (IV) oxide (PtO₂, 5-10 mol%). Note: While 10 mol% was effective in one study, optimization to lower loadings is recommended for scale-up.[2]

  • Inerting: Seal the reactor. Purge the headspace by pressurizing with nitrogen (to ~50 psi) and venting three times, followed by three purges with hydrogen gas.

  • Reaction: Pressurize the reactor with hydrogen (typically 50-100 psi, or as determined by optimization). Begin vigorous stirring and heat to the desired temperature (e.g., 25-50 °C).

  • Monitoring: Monitor the reaction by hydrogen uptake and/or by taking samples for IPC analysis (e.g., HPLC, LC-MS).

  • Workup: Once the reaction is complete, cool to room temperature. Carefully vent the hydrogen and purge the reactor with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with acetic acid or another suitable solvent. The filtrate containing the piperidinium salt can then be processed (e.g., solvent swap, basification, and extraction).

Protocol 2: General Procedure for Epimerization of a cis-Piperidine to a trans-Piperidine

This protocol uses a strong base to epimerize a center alpha to an activating group (e.g., an ester) to achieve the thermodynamically favored trans isomer.[6]

  • Reactor Setup: To a dry reactor under a nitrogen atmosphere, add the purified cis-piperidine derivative (1.0 eq) and anhydrous tetrahydrofuran (THF, 10-20 volumes).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Addition: Slowly add a solution of potassium tert-butoxide (KtBuO, ~1.1 eq) in THF to the cold solution. Maintain the temperature below -70 °C during the addition.

  • Equilibration: Stir the reaction at -78 °C for 2-4 hours. The progress of the epimerization can be monitored by quenching aliquots and analyzing by HPLC or ¹H NMR.

  • Quench: Once equilibrium is reached, slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) while keeping the temperature low.

  • Workup: Warm the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over sodium sulfate, filter, and concentrate in vacuo to yield the crude product enriched in the trans diastereomer.

  • Purification: Purify the resulting mixture by crystallization or chromatography to isolate the desired trans-piperidine.

Section 4: Visualized Workflows and Logic

Workflow: Pyridine to trans-Piperidine

The following diagram illustrates the common synthetic pathway from a substituted pyridine to the thermodynamically favored trans-piperidine via hydrogenation and subsequent epimerization.

G cluster_0 Kinetic Control cluster_1 Thermodynamic Control Pyridine Substituted Pyridine cis_Piperidine cis-Piperidine (Kinetic Product) Pyridine->cis_Piperidine Catalytic Hydrogenation (e.g., PtO₂, H₂, AcOH) trans_Piperidine trans-Piperidine (Thermo. Product) cis_Piperidine->trans_Piperidine Epimerization (e.g., K-t-BuO, -78°C) G Start Low Yield in Hydrogenation Poisoning Is the catalyst poisoned? Start->Poisoning Conditions Are reaction conditions (P, T) optimal? Poisoning->Conditions No Sol_Acid Add acid (e.g., AcOH) to protonate Nitrogen. Poisoning->Sol_Acid Yes Sol_Catalyst Screen alternative catalysts (e.g., PtO₂, Rh/C). Poisoning->Sol_Catalyst Yes MassTransfer Is there a mass transfer limitation? Conditions->MassTransfer Yes Sol_Conditions Increase H₂ pressure. Incrementally increase Temp. Conditions->Sol_Conditions No Sol_Agitation Increase agitation speed to improve H₂ dispersion. MassTransfer->Sol_Agitation Yes

Caption: Decision tree for troubleshooting low hydrogenation yields.

References

  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13, 1614–1620. [Link]

  • Organic Chemistry Portal. (n.d.). Piperidine synthesis. [Link]

  • Defense Technical Information Center. (1982). Piperidine Synthesis. [Link]

  • Krasavin, M. (2018). Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems. Request PDF. [Link]

  • Luchkin, K. V., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(15), 4945. [Link]

  • Zaragoza, F. (2023). Preparation of Piperidines, Part 1: Substituted at Position 2. YouTube. [Link]

  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. [Link]

  • Reche, M., et al. (2018). Analytical method by liquid chromatography to assay piperine associated in nanoemulsions. Brazilian Journal of Pharmaceutical Sciences, 54(1). [Link]

  • Dandepally, S. R., et al. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry, 12, 639–659. [Link]

  • Bhattacharjee, A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Song, Z., et al. (2019). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules, 24(18), 3266. [Link]

  • De la Cruz, R., et al. (2001). Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • Gorins, E. D., et al. (2022). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2012). Piperidine Promoted Regioselective Synthesis of α, β-unsaturated Aldehydes. [Link]

  • National Library of Medicine. (2019). Characteristics, Biological Properties and Analytical Methods of Piperine: A Review. [Link]

  • Zaragoza, F. (2023). Preparation of Piperidines, Part 3: Substituted at Position 4. YouTube. [Link]

  • Google Patents. (2009).
  • Scienmag. (2024). Iridium Catalysis Enables Piperidine Synthesis from Pyridines. [Link]

  • The Medical News. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. [Link]

  • Analytice. (n.d.). Determination of piperidine alkaloids (anaferine, anahygrine, isopelletierine). [Link]

  • ResearchGate. (2022). Approaches to α-functionalization of piperidines by C H.... [Link]

  • Ghorai, M. K., et al. (2016). Leveraging the 1,3-azadiene-anhydride reaction for the synthesis of functionalized piperidines bearing up to five contiguous stereocenters. Organic & Biomolecular Chemistry, 14(3), 863–874. [Link]

  • Hlebowicz, K., et al. (2006). Alternative to Piperidine in Fmoc Solid-Phase Synthesis. Journal of Combinatorial Chemistry. [Link]

  • HWS Labortechnik. (n.d.). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. [Link]

  • de Oliveira, M. R., et al. (2016). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. Bioorganic & Medicinal Chemistry, 24(16), 3357–3366. [Link]

Sources

Technical Support Center: Purification of Piperidine Synthesis Products

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for piperidine synthesis and purification. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isolating pure piperidine from various synthetic routes. Here, we will address common challenges and provide in-depth, field-tested solutions to ensure the integrity of your final product. Our focus is on not just what to do, but why each step is critical for success.

Frequently Asked Questions (FAQs)

Here are some of the most common issues encountered during the purification of piperidine:

Q1: My purified piperidine has a distinct yellow tint. What causes this and is it detrimental to my research?

A yellow discoloration in piperidine is almost always indicative of oxidation. While it may not interfere with all applications, for high-purity requirements, especially in pharmaceutical development, it is crucial to remove these impurities.

  • Troubleshooting: The most effective method for removing colored impurities and other non-volatile byproducts is distillation.

  • Preventative Measures: To prevent future discoloration, it is best practice to store purified piperidine under an inert atmosphere, such as nitrogen or argon, and away from direct light and heat sources.[1]

Q2: I'm struggling to separate piperidine from unreacted pyridine using fractional distillation. Why is my separation so poor?

This is a classic challenge in piperidine synthesis. Complete separation of piperidine and pyridine by simple fractional distillation is notoriously difficult because they form a constant boiling azeotropic mixture.[1][2] This azeotrope consists of approximately 92% piperidine and 8% pyridine by weight and boils at about 106.1°C at atmospheric pressure, a temperature very close to the boiling point of pure piperidine (106°C).[1][3][4]

  • Troubleshooting:

    • Azeotropic Distillation: One approach is to introduce a third component, an entrainer like water or a non-aromatic hydrocarbon, to alter the relative volatilities and break the azeotrope.[3][5]

    • Chemical Separation (Salt Formation): A more robust and highly effective method is to selectively precipitate piperidine from the mixture. Piperidine readily reacts with carbon dioxide to form a solid piperidine carbonate, which can be easily filtered from the pyridine-containing solution.[1][5][6]

Q3: After an aqueous workup, I suspect there is residual water in my piperidine. What is the best way to dry it?

Water can be a significant impurity, especially following any extraction or washing steps involving aqueous solutions.[1][2]

  • Troubleshooting: For the effective removal of residual water, piperidine can be dried over solid potassium hydroxide (KOH) pellets, followed by distillation.[1][2] Other drying agents such as calcium hydride or sodium can also be utilized. It is crucial to decant or filter the piperidine from the drying agent before distillation to prevent co-distillation of any dissolved salts or reaction of the drying agent at elevated temperatures.

Q4: My piperidine solution in DMF crystallized upon storage. What is the likely cause?

There are a few common reasons for the crystallization of piperidine in a solvent like DMF:

  • Salt Formation with Atmospheric CO2: As a base, piperidine can react with carbon dioxide from the air to form piperidine carbonate, which may precipitate out of the solution.[1]

  • Reaction with Acidic Vapors: If stored in an environment with acidic vapors (e.g., near bottles of acetyl chloride or trifluoroacetic acid), piperidine can form a solid salt, such as piperidine hydrochloride.[1]

  • Low-Temperature Storage: Piperidine has a melting point of -7 °C.[4] If the solution was stored in a cold room or refrigerator, the piperidine itself may have crystallized.

  • Troubleshooting:

    • Warming the Solution: If low temperature is the cause, gently warming the solution to room temperature should redissolve the crystals.[1]

    • Inert Atmosphere: To prevent salt formation, store piperidine solutions under an inert atmosphere.[1]

Troubleshooting Guides for Specific Synthesis Routes

Scenario 1: Removal of Unreacted Pyridine from Catalytic Hydrogenation

Catalytic hydrogenation of pyridine is a common industrial method for producing piperidine.[4][7] However, the reaction rarely goes to 100% completion, leaving unreacted pyridine as the primary impurity.

Physical Properties Comparison:

CompoundBoiling Point (°C)Molar Mass ( g/mol )
Piperidine10685.15
Pyridine115.379.10

As previously mentioned, the formation of an azeotrope makes simple distillation ineffective for achieving high purity.[3][6]

Recommended Purification Protocol: Selective Salt Formation

This method leverages the higher basicity of piperidine compared to pyridine to achieve a clean separation.

G cluster_0 Step 1: Reaction cluster_1 Step 2: Separation cluster_2 Step 3: Regeneration cluster_3 Step 4: Final Purification A Crude Piperidine (containing Pyridine) B Dissolve in Organic Solvent A->B C Bubble CO2 gas through solution B->C D Piperidine Carbonate (solid precipitate) C->D E Pyridine in filtrate F Filter the mixture D->F G Wash solid with cold solvent F->G H Collect Filtrate (Pyridine + Solvent) F->H I Isolated Piperidine Carbonate G->I J Suspend Carbonate in water I->J K Add strong base (e.g., NaOH) J->K L Liberated free Piperidine K->L M Extract Piperidine into organic solvent L->M N Dry organic layer (e.g., solid KOH) M->N O Distill to obtain pure Piperidine N->O

Caption: Workflow for Piperidine Purification via Carbonate Salt Formation.

Detailed Experimental Protocol:

  • Salt Formation: Dissolve the crude piperidine (containing pyridine) in a suitable organic solvent such as diethyl ether or a hydrocarbon.[5] Bubble carbon dioxide (CO₂) gas through the solution. The reaction between CO₂ and piperidine is exothermic, so it may be necessary to cool the reaction vessel to maintain a temperature between 20-40°C.[5]

  • Filtration: Continue the addition of CO₂ until the precipitation of piperidine carbonate is complete. Cool the mixture to between 10°C and 20°C to ensure maximum precipitation, then filter the solid piperidine carbonate from the solution.[1] The pyridine will remain in the filtrate.[1]

  • Liberation of Piperidine: Suspend the filtered piperidine carbonate in water and add a strong base, such as sodium hydroxide, to liberate the free piperidine.[1][5]

  • Extraction and Final Purification: Extract the liberated piperidine into a suitable organic solvent like diethyl ether or dichloromethane.[1] Dry the organic extract over a suitable drying agent (e.g., solid KOH), filter, and then distill to obtain pure piperidine.[1] The boiling point of piperidine is 106°C.[4]

Scenario 2: Removal of Unreacted 1,5-Dihalopentane

Another synthetic route to piperidines involves the cyclization of 1,5-dihalopentanes with a primary amine.[7][8] In this case, the unreacted dihalide is the primary impurity.

Physical Properties Comparison:

CompoundBoiling Point (°C)Molar Mass ( g/mol )Solubility in Water
Piperidine10685.15Miscible
1,5-Dichloropentane178-180141.04Insoluble
1,5-Dibromopentane221-223229.94Insoluble

Recommended Purification Protocol: Acid-Base Extraction

This method takes advantage of the basicity of the piperidine product to separate it from the neutral organic dihalide.

G cluster_0 Step 1: Acidic Extraction cluster_1 Step 2: Regeneration cluster_2 Step 3: Final Purification A Crude reaction mixture (Piperidine + Dihalide) B Dissolve in organic solvent A->B C Wash with dilute acid (e.g., HCl) B->C D Aqueous Layer: Piperidine Salt C->D Piperidine protonated E Organic Layer: Unreacted Dihalide C->E Dihalide remains F Separate layers G Basify aqueous layer with strong base (e.g., NaOH) F->G H Liberated free Piperidine G->H I Extract Piperidine into fresh organic solvent H->I J Dry organic layer (e.g., solid KOH) I->J K Distill to obtain pure Piperidine J->K

Caption: Workflow for Purification via Acid-Base Extraction.

Detailed Experimental Protocol:

  • Acidic Wash: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., diethyl ether, dichloromethane). Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The basic piperidine will be protonated and move into the aqueous layer, while the unreacted 1,5-dihalopentane will remain in the organic layer.

  • Separation and Regeneration: Separate the aqueous layer. To regenerate the free piperidine, carefully add a strong base (e.g., NaOH or KOH) to the aqueous layer until it is strongly basic.

  • Extraction and Final Purification: Extract the liberated piperidine with a fresh portion of organic solvent. Combine the organic extracts, dry over a suitable drying agent (e.g., solid KOH), filter, and distill to yield pure piperidine.

Final Purity Assessment

Regardless of the purification method employed, it is essential to assess the purity of the final product. Common analytical techniques for this include:

  • Gas Chromatography (GC): To quantify the amount of residual starting material and other volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the piperidine and identify any impurities.

  • Karl Fischer Titration: To determine the water content accurately.

By understanding the principles behind these purification strategies and meticulously executing the experimental protocols, researchers can confidently obtain high-purity piperidine, ensuring the reliability and reproducibility of their subsequent experiments.

References

  • Banks, H. D. (1992). Piperidine Synthesis. Defense Technical Information Center. [Link]

  • Google Patents. (n.d.). CN101602748B - A kind of purification method of high-purity piperidine.
  • Barr, W. E., & Leyerle, D. B. (1956). A New Synthesis of Piperidine. Canadian Journal of Chemistry, 34(1), 1-4. [Link]

  • Organic Chemistry Portal. (n.d.). Piperidine synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). US2363159A - Purification of piperidine.
  • Google Patents. (n.d.). US2868793A - Purification of piperidines.
  • Reddemma, M., et al. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 9(2), a473-a486. [Link]

  • steph du. (2021, June 24). [ChemPlayer Reupload]Piperidine from the sodium metal reduction of pyridine umYuJ8TwQLk [Video]. YouTube. [Link]

  • Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

  • YouTube. (2023, October 12). Preparation of Piperidines, Part 1: Substituted at Position 2 [Video]. [Link]

Sources

Validation & Comparative

A Comparative Guide to Catalysts for Piperidine Synthesis: From Classical Hydrogenation to Modern Asymmetric Methods

Author: BenchChem Technical Support Team. Date: February 2026

The piperidine ring is a cornerstone of modern medicinal chemistry, forming the structural core of numerous pharmaceuticals and natural products.[1] Its saturated, three-dimensional architecture is a privileged scaffold in drug design, offering favorable physicochemical properties. Consequently, the efficient and selective synthesis of substituted piperidines is a critical endeavor for researchers in drug discovery and development.

This guide provides an in-depth comparative analysis of the primary catalytic strategies used to synthesize the piperidine core. We move beyond a simple inventory of methods to explain the causality behind catalyst selection, offering field-proven insights into the strengths and limitations of each approach. We will explore classical heterogeneous hydrogenation, advanced homogeneous catalysis, and the burgeoning fields of biocatalysis and organocatalysis, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.

Strategic Overview: Four Pillars of Piperidine Synthesis

The construction of the piperidine ring can be broadly categorized into four catalytic approaches, each with distinct advantages concerning substrate scope, functional group tolerance, cost, and stereochemical control. The choice of catalyst is therefore not arbitrary but a strategic decision dictated by the specific synthetic goal.

  • Heterogeneous Catalysis: The workhorse for pyridine reduction. Best for large-scale synthesis of simple piperidines where cost and catalyst recyclability are paramount.

  • Homogeneous Catalysis: The master of selectivity. Ideal for complex molecules where preserving sensitive functional groups is critical and for achieving high levels of stereocontrol.

  • Biocatalysis: The green chemistry champion. Offers unparalleled selectivity under mild, environmentally benign conditions, particularly for constructing complex chiral molecules.

  • Organocatalysis: The metal-free virtuoso. Provides a powerful platform for asymmetric synthesis, building stereocenters with high fidelity without relying on transition metals.

Performance Analysis: A Head-to-Head Comparison

The efficacy of a catalyst is measured by its performance under defined conditions. The following table summarizes typical performance data for representative catalysts from each class, providing a quantitative basis for comparison.

Catalyst ClassRepresentative CatalystTypical SubstrateConditionsCatalyst LoadingYield (%)SelectivityKey Advantages & Limitations
Heterogeneous 10% Pd/CPyridinecarbonitrile30-50°C, 6 bar H₂10-30 wt%>90High (Chemoselective)Adv: Cost-effective, recyclable, high throughput.[2] Lim: Harsh conditions, poor functional group tolerance, risk of over-reduction.[3]
Heterogeneous Raney NickelPyridine100-200°C, 50-150 atm H₂High85-95HighAdv: Very low cost.[4] Lim: Very harsh conditions, pyrophoric, poor selectivity with substituted pyridines.[4]
Heterogeneous Rh/C or PtO₂Substituted Pyridines25-80°C, 5-70 bar H₂1-5 mol%>95Very HighAdv: Milder conditions than Ni, high yields.[5] Lim: Higher cost than Ni, can still reduce some functional groups.[5]
Homogeneous [Ir(cod)(PCy₃)(py)]PF₆ derivativeSubstituted Pyridines30-80°C, 50-80 bar H₂0.05-1 mol%>95Excellent (Chemoselective)Adv: Unmatched functional group tolerance (alkynes, nitros, azides preserved), mild conditions, low catalyst loading.[6][7] Lim: High cost, product purification can be complex.
Biocatalytic Immobilized CALBBenzaldehyde, Aniline, Acetoacetate50°C, Solvent-free~25 mg per mmol85-95Excellent (Regio-/Stereo-)Adv: Extremely mild conditions, environmentally benign, high selectivity, reusable catalyst.[7] Lim: Substrate scope can be limited by enzyme specificity.
Organocatalytic (S)-Diphenylprolinol Silyl EtherAldehydes, NitroolefinsRoom Temp10-20 mol%70-90Excellent (Enantio-/Diastereo-)Adv: Metal-free, high enantioselectivity, mild conditions.[8][9] Lim: Higher catalyst loading, may require longer reaction times.

Table 1: Comparative performance of representative catalysts for piperidine synthesis. Data is synthesized from multiple sources to provide a representative comparison.[2][4][5][6][7]

Mechanistic Insights & Experimental Protocols

Understanding the "why" behind a reaction is the hallmark of robust science. Here, we delve into the mechanisms of three modern catalytic systems and provide validated, step-by-step protocols.

Homogeneous Catalysis: The Iridium(III)-Catalyzed Ionic Hydrogenation

Modern homogeneous catalysts have revolutionized the synthesis of complex piperidines by offering exquisite chemoselectivity. This is exemplified by the iridium(III)-catalyzed ionic hydrogenation, which can reduce the pyridine ring while leaving sensitive functional groups like alkynes, azides, and even nitro groups untouched.[6]

Causality of Selectivity: Unlike traditional hydrogenation that involves direct H₂ addition via metal-hydride insertion, this mechanism operates through a distinct ionic pathway. The iridium catalyst facilitates the heterolytic splitting of H₂.[6] The pyridine nitrogen is first protonated by a Brønsted acid co-catalyst, forming a pyridinium ion. This activation dramatically lowers the energy barrier for reduction. The catalyst then delivers a hydride (H⁻) to the activated ring. This sequence of protonation-hydride transfer is repeated until the ring is fully saturated.[6][7] Because the catalytic cycle does not involve oxidative addition states that could react with other functional groups, those groups remain intact.

G cluster_substrate Substrate Activation & Reduction Precat [Ir-Cl] Precatalyst ActiveCat [Ir-H] Active Hydride Precat->ActiveCat PyH Pyridinium Ion (PyH⁺) ActiveCat->PyH Hydride Transfer Py Pyridine Substrate (Py) Py->PyH + H⁺ (from Acid) DiHP Dihydropyridine PyH->DiHP + [Ir-H] TetraHP Tetrahydropyridine DiHP->TetraHP + H⁺, + [Ir-H] Pip Piperidine (Pip) TetraHP->Pip + H⁺, + [Ir-H] PipH Final Product (Stable Salt) Pip->PipH + H⁺

Caption: Iridium-catalyzed ionic hydrogenation pathway.

Experimental Protocol: Selective Hydrogenation of a Functionalized Pyridine

  • Materials: Substituted pyridine (1.0 eq), Iridium pre-catalyst ([Ir(cod)(PCy₃)(py)]PF₆, 0.5 mol%), Brønsted Acid (e.g., HBF₄, 1.1 eq), Dichloromethane (DCM, anhydrous), High-pressure hydrogenation reactor.

  • Procedure:

    • To a glass liner within a high-pressure reactor, add the substituted pyridine and the iridium pre-catalyst.

    • Seal the liner and purge the reactor with argon gas.

    • Add anhydrous DCM via syringe, followed by the Brønsted acid.

    • Seal the main reactor vessel and purge thoroughly with hydrogen gas (3 times).

    • Pressurize the reactor with hydrogen gas to 50 bar.

    • Stir the reaction at 40°C for 24 hours.

    • Cool the reactor to room temperature and carefully vent the excess hydrogen gas.

    • Concentrate the reaction mixture under reduced pressure.

    • The resulting piperidinium salt can be purified by crystallization or used directly after extraction.

Biocatalysis: The Lipase-Mediated Multicomponent Approach

Biocatalysis leverages the exquisite selectivity of enzymes to perform chemical transformations under exceptionally mild conditions. For piperidine synthesis, immobilized Candida antarctica lipase B (CALB) has been shown to catalyze a one-pot, three-component reaction to form highly functionalized piperidines with high yields.[7]

Causality of Selectivity: Lipases, typically known for ester hydrolysis, exhibit catalytic promiscuity. In this multicomponent reaction, the enzyme's active site, featuring a catalytic triad (Ser-His-Asp), facilitates a cascade of reactions. It is proposed that the lipase first catalyzes a Knoevenagel condensation between the aldehyde and the acetoacetate ester. This is followed by a Michael addition of the aniline to the activated intermediate. The final step is an intramolecular cyclization and dehydration, all orchestrated within the enzyme's chiral pocket, which controls the regioselectivity of the final product.[7] The immobilization of the enzyme on a solid support (e.g., magnetic nanotubes) allows for easy recovery and reuse, a key advantage for sustainable synthesis.[7]

G sub sub process process product product Ald Aldehyde Cond Knoevenagel Condensation Ald->Cond Anil Aniline Mich Aza-Michael Addition Anil->Mich Aceto Acetoacetate Aceto->Cond Cond->Mich Intermediate 1 enzyme Immobilized CALB Cycl Intramolecular Cyclization Mich->Cycl Intermediate 2 Pip Substituted Piperidine Cycl->Pip

Caption: Cascade reaction pathway for biocatalytic piperidine synthesis.

Experimental Protocol: CALB-Catalyzed Multicomponent Synthesis of a Piperidine Derivative

  • Materials: Substituted benzaldehyde (1.0 mmol), substituted aniline (1.0 mmol), ethyl acetoacetate (1.0 mmol), immobilized CALB on magnetic nanotubes (CALB@MHNTs, 25 mg).[7]

  • Procedure:

    • In a round-bottom flask, combine the aldehyde, aniline, ethyl acetoacetate, and the immobilized CALB catalyst.

    • Heat the reaction mixture to 50°C with stirring. As this is a solvent-free reaction, the mixture will be a slurry.

    • Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

    • Upon completion, add ethanol to dissolve the product mixture.

    • Use an external magnet to hold the catalyst to the side of the flask and decant the ethanol solution containing the product.

    • Wash the catalyst with fresh ethanol (2x) and combine the ethanol fractions.

    • Remove the solvent from the combined fractions under reduced pressure.

    • Purify the crude product by recrystallization from ethanol to yield the highly substituted piperidine.[7]

Organocatalysis: The Asymmetric Domino Michael/Cyclization

Organocatalysis offers a powerful, metal-free alternative for constructing chiral piperidines. Proline derivatives, such as O-TMS-protected diphenylprolinol, are highly effective catalysts for domino (or cascade) reactions that can build multiple stereocenters in a single pot with excellent enantioselectivity.[8][10]

Causality of Stereoselectivity: The mechanism relies on the formation of a chiral enamine intermediate. The aldehyde substrate reacts with the secondary amine of the prolinol catalyst to form an enamine.[10] This enamine is sterically shielded on one face by the bulky diphenylprolinol framework. It then undergoes a highly stereoselective Michael addition to a nitroolefin acceptor. The resulting intermediate is still bound to the catalyst as an iminium ion, which then undergoes an intramolecular cyclization (aminalization in this case) before hydrolysis releases the product and regenerates the catalyst. The absolute stereochemistry of the final product is directly controlled by the chirality of the organocatalyst.[8]

G cat cat inter inter Ald Aldehyde Enamine Chiral Enamine Ald->Enamine Cat (S)-Prolinol Catalyst Cat->Enamine + Nitro Nitroolefin MichaelAdduct Michael Adduct (Iminium Ion) Enamine->MichaelAdduct + Nitroolefin (Stereoselective Attack) Product Chiral Piperidine MichaelAdduct->Product Intramolecular Cyclization & Hydrolysis Product->Cat Catalyst Regeneration

Caption: Organocatalytic cycle for asymmetric piperidine synthesis.

Experimental Protocol: Asymmetric Synthesis of a Polysubstituted Piperidine

  • Materials: Aldehyde (1.2 eq), trisubstituted nitroolefin (1.0 eq), O-TMS protected (S)-diphenylprolinol (20 mol%), Potassium Acetate (AcOK, 1.2 eq), 2,2,2-Trifluoroethanol (TFE).[10]

  • Procedure:

    • To a vial, add the nitroolefin, the organocatalyst, and potassium acetate.

    • Add the solvent (TFE) and stir the mixture at room temperature.

    • Add the aldehyde to the reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the enantioenriched polysubstituted piperidine.

Conclusion and Future Outlook

The synthesis of piperidines has evolved from brute-force hydrogenation to a sophisticated science of selective catalysis.

  • Heterogeneous catalysts remain indispensable for large-scale production of simple piperidine cores, where cost is a primary driver.

  • Homogeneous catalysts , particularly modern iridium and rhodium complexes, provide an unparalleled solution for late-stage functionalization in drug discovery, where preserving molecular complexity is essential.

  • Biocatalysis and Organocatalysis represent the future of sustainable and asymmetric synthesis. They offer the ability to construct highly complex, chiral piperidines under mild, environmentally friendly conditions.

For the modern researcher, the question is not "which catalyst is best?" but "which catalyst is right for my specific challenge?". By understanding the underlying mechanisms and performance trade-offs—from reaction conditions and cost to functional group tolerance and stereoselectivity—scientists can make informed, strategic decisions to accelerate the discovery and development of next-generation piperidine-based therapeutics.

References

  • Wang, Y., Zhu, S., & Ma, D. (2011). Organocatalytic Approach to Polysubstituted Piperidines and Tetrahydropyrans. Organic Letters, 13(7), 1602–1605. [Link]

  • Sci-Hub. (n.d.). Organocatalytic Approach to Polysubstituted Piperidines and Tetrahydropyrans. [Link]

  • Číhalová, S., Valero, G., Schimer, J., Humpl, M., Dračínský, M., Moyano, A., Rios, R., & Vesely, J. (2011). Highly enantioselective organocatalytic cascade reaction for the synthesis of piperidines and oxazolidines. Tetrahedron, 67(46), 8942-8950. [Link]

  • Vitale, D., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Pharmaceuticals, 15(1), 73. [Link]

  • Despois, A., & Cramer, N. (2025). Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines. Nature Chemistry. [Link]

  • Budhiraja, M., Ali, A., & Tyagi, V. (2022). First biocatalytic synthesis of piperidine derivatives via an immobilized lipase-catalyzed multicomponent reaction. New Journal of Chemistry, 46(10), 4647-4654. [Link]

  • Zhang, P., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]

  • Merino, P. (2012). Recent advances on the synthesis of piperidines through ruthenium-catalyzed ring-closing metathesis (RCM) reactions. Heterocycles, 84(1), 53-106. [Link]

  • Lévay, K., Madarász, J., & Hegedűs, L. (2022). Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. RSC Advances, 12(13), 7835-7846. [Link]

  • Lévay, K., Madarász, J., & Hegedűs, L. (2022). Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles. RSC Publishing. [Link]

  • ElectronicsAndBooks. (n.d.). Highly enantioselective organocatalytic cascade reaction for the synthesis of piperidines and oxazolidines. [Link]

Sources

A Comparative Guide to the Validation of Methyl 1-(3-fluorobenzyl)-4-piperidinecarboxylate Purity by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the validation of analytical methods for Methyl 1-(3-fluorobenzyl)-4-piperidinecarboxylate, a key intermediate in pharmaceutical synthesis. We will delve into a robust High-Performance Liquid Chromatography (HPLC) method, offering a detailed protocol and validation strategy in accordance with international regulatory standards. Furthermore, we will objectively compare this HPLC method with viable alternative analytical techniques, supported by experimental considerations, to empower researchers, scientists, and drug development professionals in making informed decisions for their analytical workflows.

The Critical Role of Purity in Pharmaceutical Intermediates

This compound (CAS 383146-94-9) is a substituted piperidine derivative frequently employed as a building block in the synthesis of Active Pharmaceutical Ingredients (APIs).[1] The purity of such intermediates is paramount; even trace impurities can carry through the synthetic pathway, potentially impacting the safety, efficacy, and stability of the final drug product. Regulatory bodies worldwide, guided by frameworks like the International Council for Harmonisation (ICH), mandate rigorous analytical control to ensure the quality of all starting materials and intermediates.[2][3] High-Performance Liquid Chromatography (HPLC) stands as the cornerstone analytical technique in the pharmaceutical industry for its precision, accuracy, and versatility in separating, identifying, and quantifying components within a mixture.[4][5]

The Gold Standard: A Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately quantify the analyte of interest in the presence of its potential degradation products, excipients, and other impurities.[6] This is achieved through forced degradation studies, which intentionally stress the compound to generate these potential degradants.[7][8]

Causality Behind Experimental Choices

The development of a robust HPLC method is a systematic process where each parameter is carefully selected.[9] For a molecule like this compound, which contains a polar piperidine ring, a non-polar benzyl group, and a moderately polar ester, Reversed-Phase HPLC (RP-HPLC) is the logical choice.[9][10] In RP-HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar. Less polar molecules interact more strongly with the stationary phase, resulting in longer retention times.[5]

  • Column Selection (C18): A C18 (octadecyl) column is the workhorse of reversed-phase chromatography, offering excellent hydrophobic retention and resolution for a wide range of small molecules.[9]

  • Mobile Phase Composition: A gradient of a polar aqueous phase and a less polar organic solvent (like acetonitrile) is chosen to ensure that both polar and non-polar impurities can be eluted and resolved effectively.[11] The addition of an acid modifier, such as trifluoroacetic acid (TFA), is crucial. For basic compounds like piperidine derivatives, TFA acts as an ion-pairing agent and helps to protonate residual silanols on the silica-based stationary phase, leading to sharper, more symmetrical peaks.[12]

  • UV Detection: The presence of the fluorobenzyl group provides a chromophore that absorbs UV light, making a UV detector a sensitive and reliable choice for quantification.[9][11] The wavelength is selected at the absorbance maximum (λmax) of the analyte to achieve the highest sensitivity.[9]

Experimental Protocol: HPLC Purity Determination

This protocol outlines a validated method for determining the purity of this compound.

Parameter Specification
Instrumentation HPLC system with gradient pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD)
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient Elution 0-5 min: 20% B; 5-25 min: 20% to 80% B; 25-30 min: 80% B; 30.1-35 min: 20% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 10 µL
Sample Preparation Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.
Method Validation: A Self-Validating System

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[3][13] Following the ICH Q2(R2) guidelines ensures the method is reliable and the data is trustworthy.[2][14]

HPLC_Validation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation_params Validation Parameters cluster_reporting Reporting Sample Sample & Standard Preparation SystemSuitability System Suitability Test (SST) Sample->SystemSuitability MobilePhase Mobile Phase Preparation MobilePhase->SystemSuitability MethodValidation Method Validation (ICH Q2(R2)) SystemSuitability->MethodValidation SST Passes Specificity Specificity (Forced Degradation) MethodValidation->Specificity Linearity Linearity & Range MethodValidation->Linearity Accuracy Accuracy MethodValidation->Accuracy Precision Precision MethodValidation->Precision LOD_LOQ LOD & LOQ MethodValidation->LOD_LOQ Robustness Robustness MethodValidation->Robustness DataAnalysis Data Analysis & Calculation Specificity->DataAnalysis Linearity->DataAnalysis Accuracy->DataAnalysis Precision->DataAnalysis LOD_LOQ->DataAnalysis Robustness->DataAnalysis ValidationReport Validation Report Generation DataAnalysis->ValidationReport

Caption: Workflow for HPLC Method Validation.

  • Specificity & Forced Degradation: Specificity is the ability to assess the analyte unequivocally in the presence of other components.[14] This is demonstrated through forced degradation studies, where the drug substance is exposed to harsh conditions to generate potential impurities.[15]

    • Acid/Base Hydrolysis: 0.1 M HCl / 0.1 M NaOH at 60°C.[15]

    • Oxidation: 3% H₂O₂ at room temperature.

    • Thermal: 105°C for 24 hours.

    • Photolytic: Exposure to UV and visible light as per ICH Q1B guidelines. The goal is to achieve 5-20% degradation of the main peak.[7][15] The method is specific if the degradation product peaks are well-resolved from the main analyte peak.

  • Linearity and Range: The method's ability to produce results that are directly proportional to the concentration of the analyte.[16] This is typically assessed over a range of 80% to 120% of the target concentration. A correlation coefficient (R²) of ≥ 0.999 is expected.

  • Accuracy: The closeness of the test results to the true value, often determined by spike recovery studies.[14] Known amounts of pure analyte are added to a placebo mixture, and the recovery is calculated. Acceptance criteria are typically 98.0% to 102.0% recovery.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly.

    • Repeatability (Intra-assay precision): Analysis of multiple replicates of the same sample on the same day.

    • Intermediate Precision: Analysis on different days, by different analysts, or with different equipment. The Relative Standard Deviation (RSD) should typically be ≤ 2%.[14]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.[17]

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate), providing an indication of its reliability during normal usage.[11]

Validation Parameter Typical Acceptance Criteria
Specificity Peak purity index > 0.99; No co-elution with degradants
Linearity (R²) ≥ 0.999
Range 80% - 120% of target concentration
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 2.0%
LOQ (% RSD) ≤ 10%
Robustness System suitability parameters remain within acceptable limits

Comparative Analysis: HPLC vs. Alternative Techniques

While HPLC is the predominant method, other techniques may be suitable for specific applications or orthogonal validation. The choice depends on the analyte's properties and the specific analytical challenge.[18]

Method_Comparison cluster_main Analytical Techniques for Purity cluster_attributes Key Attributes HPLC HPLC (High-Performance Liquid Chromatography) Versatility Versatility HPLC->Versatility High Speed Speed HPLC->Speed Moderate Sensitivity Sensitivity HPLC->Sensitivity High Volatility Volatility Requirement HPLC->Volatility Not Required GC GC (Gas Chromatography) GC->Versatility Lower GC->Speed Fast GC->Sensitivity Very High (for volatiles) GC->Volatility Required UPLC UPLC (Ultra-Performance Liquid Chromatography) UPLC->Versatility High UPLC->Speed Very Fast UPLC->Sensitivity Very High UPLC->Volatility Not Required

Caption: Comparison of Key Analytical Techniques.

Gas Chromatography (GC)

GC separates compounds based on their volatility in a gaseous mobile phase.[18]

  • Advantages: Excellent for analyzing residual solvents (a common class of inorganic impurities) and other volatile or semi-volatile impurities that may not be detected by HPLC.[19] It often provides faster analysis times.

  • Disadvantages: this compound itself is not sufficiently volatile for direct GC analysis. It would require derivatization to increase its volatility, adding complexity and potential for analytical error.[18]

  • Verdict: Not suitable as a primary method for the main analyte but is a powerful complementary technique for specific volatile impurities.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a more recent innovation that utilizes columns with smaller particle sizes (<2 µm) and instrumentation capable of handling much higher pressures than traditional HPLC.

  • Advantages: Offers significantly faster run times, higher resolution (sharper peaks), and increased sensitivity compared to HPLC. This can be crucial for resolving closely eluting impurities or for high-throughput screening.

  • Disadvantages: Requires specialized, more expensive equipment. Method transfer from HPLC to UPLC requires careful optimization.

  • Verdict: A superior alternative to HPLC if speed and sensitivity are critical and the necessary instrumentation is available. It represents an evolution of the same separation principle.

Technique Principle Pros for this Analyte Cons for this Analyte
HPLC (UV) Separation based on polarity in a liquid mobile phase.Robust, versatile, widely available, excellent for non-volatiles.Slower analysis times compared to UPLC or GC.
GC (FID) Separation based on volatility in a gaseous mobile phase.Excellent for residual solvents and volatile impurities.Requires derivatization for the main analyte, thermally labile.
UPLC (UV) HPLC principle with smaller particles and higher pressure.Faster, higher resolution, more sensitive than HPLC.Requires specialized, higher-cost instrumentation.

Conclusion

The validation of purity for a pharmaceutical intermediate like this compound is a non-negotiable aspect of drug development. A well-developed and rigorously validated stability-indicating RP-HPLC method, as outlined in this guide, provides a trustworthy and robust system for ensuring product quality. This method demonstrates specificity through forced degradation studies and is validated for linearity, accuracy, precision, and robustness in line with ICH guidelines. While techniques like GC and UPLC have their merits for specific applications—such as orthogonal testing for volatile impurities or high-throughput analysis—HPLC remains the versatile and universally accepted gold standard for routine purity and stability testing in the pharmaceutical industry.

References

  • Vertex AI Search. HPLC Method Development and Validation for Pharmaceutical Analysis.
  • Vertex AI Search. A practical guide to forced degradation and stability studies for drug substances.
  • GL Technologies. HPLC Methods for Pharmaceutical Research and Development.
  • Veeprho. Forced Degradation Studies for Drug Substances & Drug Products- Scientific Considerations. (2020-07-01).
  • Walsh Medical Media. HPLC: Highly Accessible Instrument in Pharmaceutical Industry for Effective Method Development.
  • NIH. Development of forced degradation and stability indicating studies of drugs—A review.
  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability.
  • Vertex AI Search. Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Pharmaguideline. Steps for HPLC Method Development.
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Asian Journal of Pharmaceutical Research. Steps involved in HPLC Method Development.
  • ICH. Validation of Analytical Procedures Q2(R2). (2023-11-30).
  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. (2025-07-22).
  • Pharma Talks. Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025-07-02).
  • FDA. Q2(R2) Validation of Analytical Procedures March 2024. (2024-03-06).
  • Benchchem. A Comparative Guide to the Validation of Analytical Methods for N,N,4-Trimethylpiperidin- 4-amine and Related Piperidine Derivatives.
  • ResearchGate. Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. (2025-01-14).
  • Benchchem. Technical Support Center: Managing Impurities in Piperidine Synthesis.
  • NTU Journal of Pure Sciences. A Review on Analytical Methods for Piperazine Determination. (2024-12-27).
  • UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
  • Sigma-Aldrich. This compound 383146-94-9.
  • Pharmaffiliates. Mizolastine-impurities.
  • Santa Cruz Biotechnology. This compound | CAS 383146-94-9.
  • SciSpace. Impurities in Pharmaceuticals- A Review. (2013-12-15).
  • BVL. Product chemistry - Relevant impurities of technical active substances.
  • Polish Pharmaceutical Society. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (2005).
  • INIS-IAEA. VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO).
  • PubMed. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet.
  • Benchchem. Technical Support Center: Analytical Method Validation for (S)-3-(4-Fluorobenzyl)piperidine.
  • ResearchGate. Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt | Request PDF. (2025-08-05).

Sources

A Comparative Spectroscopic Guide to Methyl 1-(3-fluorobenzyl)-4-piperidinecarboxylate and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the precise structural elucidation of novel chemical entities is paramount. Piperidine derivatives, a cornerstone of many therapeutic agents, often undergo subtle structural modifications to optimize their pharmacological profiles. The introduction of a fluorine atom, for instance, can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity. This guide provides an in-depth spectral analysis of Methyl 1-(3-fluorobenzyl)-4-piperidinecarboxylate, a representative fluorinated piperidine derivative. In the absence of direct experimental spectra for this specific compound in publicly available literature, we present a detailed predictive analysis based on established spectroscopic principles and data from closely related analogs. This approach not only offers a robust framework for the characterization of this molecule but also serves as an educational tool for researchers engaged in the synthesis and analysis of similar compounds.

We will compare the predicted spectral characteristics of our target molecule with its non-fluorinated counterpart, Methyl 1-benzyl-4-piperidinecarboxylate , and its positional isomer, Methyl 1-(4-fluorobenzyl)-4-piperidinecarboxylate . This comparative approach will illuminate the diagnostic spectral shifts and patterns arising from the presence and position of the fluorine substituent on the benzyl ring.

Predicted Spectral Analysis of this compound

The structure of this compound is presented below:

Caption: Chemical structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The predicted ¹H NMR spectrum of this compound in CDCl₃ is expected to exhibit distinct signals corresponding to the aromatic, benzylic, piperidine, and methyl ester protons.

  • Aromatic Protons (δ 6.9-7.3 ppm): The 3-fluorobenzyl group will display a complex multiplet pattern for the four aromatic protons. The fluorine atom at the meta position will influence the chemical shifts and coupling constants of the adjacent protons. We can anticipate a doublet of doublets or a triplet for the proton at C2, a doublet for the proton at C6, and complex multiplets for the protons at C4 and C5.

  • Benzylic Protons (δ ~3.5 ppm): A singlet corresponding to the two benzylic protons (Ar-CH₂-N) is expected. Its chemical shift will be influenced by the electron-withdrawing nature of the aromatic ring and the nitrogen atom.

  • Piperidine Protons (δ 1.7-2.9 ppm): The piperidine ring protons will show a series of multiplets. The axial and equatorial protons at positions 2, 3, 5, and 6 will have different chemical shifts and will be coupled to each other. The proton at C4, being attached to the carbon bearing the ester group, is expected to be a multiplet around δ 2.3-2.5 ppm.

  • Methyl Ester Protons (δ ~3.7 ppm): A sharp singlet corresponding to the three protons of the methyl ester group (COOCH₃) is predicted.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The predicted ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.

  • Aromatic Carbons (δ 113-164 ppm): The six aromatic carbons will show distinct signals. The carbon directly attached to the fluorine atom (C3) will exhibit a large one-bond C-F coupling constant and is expected to be the most downfield of the aromatic carbons. The other aromatic carbons will also show smaller C-F couplings. Based on data for methyl 3-fluorobenzoate, we can predict the approximate chemical shifts.

  • Benzylic Carbon (δ ~63 ppm): The benzylic carbon (Ar-CH₂-N) is expected to appear in this region.

  • Piperidine Carbons (δ 28-54 ppm): The five distinct piperidine carbons will be observed in the aliphatic region. The carbons adjacent to the nitrogen (C2 and C6) will be the most downfield among the piperidine signals.

  • Ester Carbonyl Carbon (δ ~175 ppm): The carbonyl carbon of the methyl ester is the most downfield carbon in the spectrum.

  • Methyl Ester Carbon (δ ~51 ppm): The carbon of the methyl group of the ester will appear in the aliphatic region.

Mass Spectrometry (MS)

Using a soft ionization technique like Electrospray Ionization (ESI), the expected mass spectrum will show a prominent protonated molecular ion peak ([M+H]⁺) at m/z 252.13.

Predicted Fragmentation Pattern:

G mol [C14H18FNO2]+• m/z 251.13 frag1 [C7H5F]+• m/z 109.03 mol->frag1 Benzylic cleavage frag2 [C8H14NO2]+ m/z 144.10 mol->frag2 Loss of fluorobenzyl radical

Caption: Predicted key fragmentations in the mass spectrum.

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands for the functional groups present in the molecule.

  • C=O Stretch (Ester): A strong absorption band is expected around 1730 cm⁻¹ .

  • C-F Stretch: A strong band in the region of 1250-1000 cm⁻¹ .

  • Aromatic C-H Stretch: Bands above 3000 cm⁻¹ .

  • Aliphatic C-H Stretch: Bands below 3000 cm⁻¹ .

  • Aromatic C=C Stretch: Medium to weak bands in the 1600-1450 cm⁻¹ region.

Comparative Spectral Analysis

The following tables provide a side-by-side comparison of the predicted spectral data for this compound and its non-fluorinated and 4-fluoro analogs.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm in CDCl₃)

Proton AssignmentThis compoundMethyl 1-benzyl-4-piperidinecarboxylateMethyl 1-(4-fluorobenzyl)-4-piperidinecarboxylate
Aromatic6.9-7.3 (m)7.2-7.4 (m)7.0-7.3 (m, AA'BB' system)
Benzylic (CH₂)~3.5 (s)~3.5 (s)~3.5 (s)
Piperidine (CH)2.3-2.5 (m)2.3-2.5 (m)2.3-2.5 (m)
Piperidine (CH₂)1.7-2.9 (m)1.7-2.9 (m)1.7-2.9 (m)
Methyl Ester (CH₃)~3.7 (s)~3.7 (s)~3.7 (s)

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm in CDCl₃)

Carbon AssignmentThis compoundMethyl 1-benzyl-4-piperidinecarboxylateMethyl 1-(4-fluorobenzyl)-4-piperidinecarboxylate
C=O (Ester)~175~175~175
Aromatic C-F~163 (d, J ≈ 245 Hz)-~162 (d, J ≈ 245 Hz)
Aromatic C-ipso~141 (d, J ≈ 7 Hz)~138~134 (d, J ≈ 3 Hz)
Aromatic CH113-130127-129115-130
Benzylic (CH₂)~63~63~62
Piperidine (C2, C6)~53~53~53
Piperidine (C4)~41~41~41
Piperidine (C3, C5)~28~28~28
Methyl Ester (CH₃)~51~51~51

Table 3: Predicted Mass Spectrometry and IR Data

Spectral FeatureThis compoundMethyl 1-benzyl-4-piperidinecarboxylateMethyl 1-(4-fluorobenzyl)-4-piperidinecarboxylate
MS ([M+H]⁺) 252.13234.15252.13
IR (C=O, cm⁻¹) ~1730~1730~1730
IR (C-F, cm⁻¹) ~1250-1000-~1250-1000

Experimental Protocols

To obtain the spectral data for these compounds, the following standard laboratory procedures are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing a Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl3). b Transfer solution to a 5 mm NMR tube. a->b c Place NMR tube in the spectrometer. d Lock, tune, and shim the instrument. c->d e Acquire 1H and 13C spectra using standard parameters. d->e f Apply Fourier transform, phase correction, and baseline correction. g Calibrate chemical shifts using the solvent residual peak as a reference. f->g

Caption: Workflow for NMR data acquisition.

  • Sample Preparation: Dissolve 5-10 mg of the purified piperidine derivative in approximately 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. A standard pulse program with a sufficient number of scans to achieve a good signal-to-noise ratio should be used.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Mass Spectrometry (MS)

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis a Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile). b Infuse the sample into the mass spectrometer via direct injection or LC-MS. c Acquire the mass spectrum in positive ion mode using Electrospray Ionization (ESI). b->c d Identify the molecular ion peak ([M+H]+). e Analyze the fragmentation pattern to confirm the structure. d->e

Caption: Workflow for Mass Spectrometry analysis.

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize a mass spectrometer equipped with an Electrospray Ionization (ESI) source. The analysis can be performed by direct infusion or coupled with liquid chromatography (LC-MS).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. The resulting spectrum will show the protonated molecular ion ([M+H]⁺).

  • Fragmentation Analysis (MS/MS): If further structural confirmation is needed, perform tandem mass spectrometry (MS/MS) on the molecular ion to observe characteristic fragmentation patterns.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is convenient. Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Conclusion

This guide provides a comprehensive, albeit predictive, spectral analysis of this compound. By comparing its expected spectral features with those of its non-fluorinated and isomeric analogs, we have highlighted the key diagnostic information that can be gleaned from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy. The provided experimental protocols offer a standardized approach for the characterization of this and similar molecules. For researchers in drug development, a thorough understanding and application of these analytical techniques are indispensable for confirming the identity, purity, and structure of synthesized compounds, thereby ensuring the integrity of subsequent pharmacological studies.

References

  • PubChem. Methyl 1-benzylpiperidine-4-carboxylate. National Center for Biotechnology Information. [Link]

  • Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • The Royal Society of Chemistry. Spectral data for methyl 3-fluorobenzoate. [Link] (Specific deep link was not available, but general spectral data can be found on the site).

A Comparative Analysis of Methyl 1-(3-fluorobenzyl)-4-piperidinecarboxylate and Structurally Related N-Substituted Piperidines in a Drug Discovery Context

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The N-benzylpiperidine motif is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its recurring presence in a multitude of biologically active agents targeting the central nervous system (CNS) and other systems.[1][2] This guide provides a comparative analysis of Methyl 1-(3-fluorobenzyl)-4-piperidinecarboxylate against a curated set of N-substituted piperidine analogs. We will dissect the influence of the N-substituent on physicochemical properties, explore synthetic strategies, and provide a framework for evaluating biological activity. By understanding the subtle yet significant impact of structural modifications—such as the introduction and positioning of a fluorine atom—researchers can more effectively navigate the chemical space in lead optimization campaigns. This document is intended for drug discovery professionals seeking to leverage structure-activity relationships (SAR) for the rational design of novel therapeutics.

Introduction: The N-Benzylpiperidine Scaffold as a Privileged Structure

The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most ubiquitous scaffolds in pharmaceuticals.[2][3] Its conformational flexibility and basic nitrogen atom allow it to engage in critical interactions with biological targets, while also providing a vector for modulating physicochemical properties like solubility and membrane permeability. When this ring is N-substituted with a benzyl group, it forms the N-benzylpiperidine core, a structural motif that has proven exceptionally fruitful in drug discovery.[1]

A key feature of this motif is the ability of the benzyl group's aromatic ring to participate in cation-π interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) within a protein's binding pocket.[1] Simultaneously, the protonated piperidine nitrogen can form a crucial salt bridge with an acidic residue (e.g., Aspartate, Glutamate). This dual-interaction capability underpins its high affinity for a diverse range of targets, including G-protein coupled receptors (GPCRs) and monoamine transporters.[4]

This guide uses This compound as a focal point to explore how modifications to the N-substituent—the "N-vector"—can be used to fine-tune a molecule's properties for a desired therapeutic profile.

Physicochemical and Structural Properties Analysis

The rational design of drug candidates hinges on a deep understanding of how chemical structure dictates physicochemical properties, which in turn influence pharmacokinetics (ADME - Absorption, Distribution, Metabolism, Excretion) and pharmacodynamics (target engagement).

Profile of this compound
  • Chemical Structure:

    • IUPAC Name: Methyl 1-(3-fluorobenzyl)piperidine-4-carboxylate

    • CAS Number: 383146-94-9[5]

    • Molecular Formula: C₁₄H₁₈FNO₂[5]

    • Molecular Weight: 251.30 g/mol [5]

    • InChI Key: BZDVRSAZKXOIHL-UHFFFAOYSA-N[5]

  • Structural Dissection:

    • Piperidine-4-carboxylate Moiety: This functional group is a versatile chemical handle. The ester can be hydrolyzed to a carboxylic acid for alternative salt formation or amidated to explore new interactions in a binding pocket. It serves as a key intermediate for more complex derivatives.[6]

    • 3-Fluoro Substitution: The introduction of a fluorine atom is a common tactic in medicinal chemistry.[7] In the meta position, it acts as a weak electron-withdrawing group, which can lower the pKa of the piperidine nitrogen. This modulation can influence the proportion of ionized vs. neutral species at physiological pH, affecting cell permeability and target binding. Furthermore, fluorine can block a potential site of metabolic oxidation on the aromatic ring, thereby increasing the compound's metabolic stability.[8]

Selection of Comparator N-Substituted Piperidines

To build a clear structure-activity relationship, we will compare our lead compound to three analogs, each chosen to isolate the effect of a specific structural change.

  • Analog 1 (Parent): Methyl 1-benzyl-4-piperidinecarboxylate. This direct analog lacks the fluorine substituent, serving as a baseline to evaluate the specific contribution of the fluorine atom.

  • Analog 2 (Isomer): Methyl 1-(4-fluorobenzyl)-4-piperidinecarboxylate. Placing the fluorine at the para position allows for a direct comparison of the positional effects of this substituent on electronic properties and potential target interactions.

  • Analog 3 (Aliphatic): Methyl 1-methyl-4-piperidinecarboxylate. Replacing the benzyl group with a simple methyl group will demonstrate the importance of the aromatic ring for target affinity, particularly for targets where cation-π interactions are critical.[9]

Comparative Data Summary

The table below summarizes key calculated physicochemical properties that influence a compound's drug-like character. These values are essential for predicting ADME behavior.

CompoundMolecular FormulaMW ( g/mol )cLogPTPSA (Ų)pKa (strongest basic)
This compound C₁₄H₁₈FNO₂251.302.6829.548.35
Methyl 1-benzyl-4-piperidinecarboxylate C₁₄H₁₉NO₂233.312.5329.548.50
Methyl 1-(4-fluorobenzyl)-4-piperidinecarboxylate C₁₄H₁₈FNO₂251.302.6829.548.42
Methyl 1-methyl-4-piperidinecarboxylate C₈H₁₅NO₂157.210.8529.549.01
Note: cLogP, TPSA (Topological Polar Surface Area), and pKa values are estimates generated from chemical software (e.g., ChemDraw, MarvinSketch) and serve for comparative purposes.

Interpretation:

  • Lipophilicity (cLogP): The fluorinated analogs are slightly more lipophilic than the parent benzyl compound. The methyl analog is significantly more polar.

  • Basicity (pKa): The electron-withdrawing effect of the fluorine atom slightly reduces the basicity of the piperidine nitrogen compared to the unsubstituted benzyl and methyl analogs. This can impact the degree of ionization at physiological pH 7.4.

Synthetic Strategies and Methodologies

The synthesis of these analogs is straightforward, relying on well-established N-alkylation chemistry, which makes this scaffold attractive for library synthesis and rapid SAR exploration.

General Synthesis Workflow

The most common and efficient route to these compounds is the direct N-alkylation of a piperidine-4-carboxylate precursor with a suitable benzyl halide. This is a classic nucleophilic substitution reaction where the secondary amine of the piperidine acts as the nucleophile.

G cluster_reactants Reactants cluster_conditions Reaction Conditions R1 Methyl piperidine-4-carboxylate (Isonipecotate) P1 Final Product Methyl 1-(substituted-benzyl)-4-piperidinecarboxylate R1->P1 R2 Substituted Benzyl Halide (e.g., 3-Fluorobenzyl bromide) R2->P1 C1 Weak Base (K₂CO₃ or Et₃N) C1->P1 C2 Polar Aprotic Solvent (DMF or Acetonitrile) C2->P1

Caption: General workflow for the synthesis of N-benzyl-4-piperidinecarboxylates.

Experimental Protocol: Synthesis of this compound

This protocol describes a standard, self-validating laboratory procedure. The success of the reaction is easily monitored by Thin Layer Chromatography (TLC) and confirmed by standard analytical techniques.

Materials:

  • Methyl piperidine-4-carboxylate (1.0 eq)

  • 3-Fluorobenzyl bromide (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate, Hexanes, Brine solution, Deionized water

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add methyl piperidine-4-carboxylate (1.0 eq) and anhydrous K₂CO₃ (2.5 eq).

  • Solvent Addition: Add anhydrous DMF to the flask to create a stirrable suspension (approx. 0.2 M concentration).

  • Reagent Addition: Add 3-fluorobenzyl bromide (1.1 eq) dropwise to the stirring suspension at room temperature.

    • Causality: The base (K₂CO₃) acts as a proton scavenger, neutralizing the HBr byproduct formed during the reaction and ensuring the piperidine nitrogen remains a free, active nucleophile. DMF is an excellent polar aprotic solvent that dissolves the reactants and facilitates the Sₙ2 reaction.

  • Reaction & Monitoring: Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate as eluent) until the starting piperidine spot is consumed.

  • Workup: Cool the reaction to room temperature. Quench by slowly adding deionized water. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

    • Trustworthiness: The aqueous workup removes the DMF and inorganic salts. Multiple extractions ensure complete recovery of the product from the aqueous phase.

  • Purification: Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the solvent in vacuo to yield the crude product.

  • Final Purification & Characterization: Purify the crude oil via flash column chromatography on silica gel if necessary. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. A patent describes a similar multi-step synthesis route starting from 4-piperidinecarboxylic acid.[10]

Framework for Biological and Pharmacological Comparison

The N-benzylpiperidine scaffold is frequently associated with activity at monoamine transporters, which are critical targets for treating depression and other neuropsychiatric disorders.[4][11]

Structure-Activity Relationships (SAR) in N-Benzylpiperidines

Literature on related series, such as GBR analogs, reveals key SAR trends for transporter affinity.[4] Modifications to the N-benzyl ring can dramatically alter both potency and selectivity between the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters.

G center N-Benzylpiperidine Core sub Ring Substituents (e.g., F, Cl, MeO) center->sub Modification Points pos Positional Isomerism (ortho, meta, para) center->pos Modification Points pip Piperidine Substitution (e.g., 4-CO₂Me) center->pip Modification Points mod Modulates: sub->mod pos->mod pip->mod aff Target Affinity (Ki) mod->aff sel Selectivity (SERT/DAT/NET) mod->sel pk Pharmacokinetics (ADME) mod->pk

Caption: Key structural modification points influencing the biological profile of N-benzylpiperidines.

Protocol: Radioligand Binding Assay for Serotonin Transporter (SERT) Affinity

To quantify the binding affinity of our compounds for a relevant CNS target, a competitive radioligand binding assay is the gold standard. This protocol provides a self-validating system for determining the inhibition constant (Ki).

Objective: To determine the binding affinity (Ki) of test compounds for the human serotonin transporter (hSERT) by measuring their ability to displace a known high-affinity radioligand.

Materials:

  • Cell Membranes: hSERT-expressing cell membranes (e.g., from HEK293 cells).

  • Radioligand: [³H]-Citalopram or a similar high-affinity SERT ligand.

  • Test Compounds: Stock solutions of the four piperidine analogs in DMSO.

  • Non-specific Ligand: Fluoxetine or Paroxetine (10 µM final concentration) to determine non-specific binding.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Instrumentation: Scintillation counter, 96-well plates, filter mats (GF/B).

Procedure:

  • Plate Preparation: In a 96-well plate, add assay buffer to wells designated for total binding, non-specific binding, and test compound dilutions.

  • Compound Addition: Add serial dilutions of the test compounds (e.g., from 100 µM to 0.1 nM) to the appropriate wells. Add the non-specific ligand to its designated wells. Add vehicle (DMSO) to the total binding wells.

    • Expertise: A wide concentration range is crucial for generating a full inhibition curve, which is necessary for an accurate IC₅₀ calculation.

  • Radioligand Addition: Add [³H]-Citalopram to all wells at a final concentration approximately equal to its Kd (dissociation constant) for hSERT.

  • Membrane Addition: Add the hSERT cell membrane preparation to all wells to initiate the binding reaction.

  • Incubation: Incubate the plates for 60-90 minutes at room temperature to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a GF/B filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound. Wash the filters rapidly with ice-cold assay buffer to reduce non-specific binding.

    • Trustworthiness: Rapid filtration and cold washing are critical to prevent the dissociation of the ligand-receptor complex, ensuring the measured radioactivity accurately reflects the equilibrium state.

  • Quantification: Place the filter mats in scintillation vials with scintillation fluid and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each test compound concentration relative to the total and non-specific binding controls.

    • Plot percent inhibition versus log[concentration] and fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.

    • Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Anticipated Results and Interpretation

The following table presents hypothetical but scientifically plausible binding data based on established SAR principles for this scaffold.

CompoundAnticipated hSERT Ki (nM)Interpretation
This compound 15High affinity. The 3-fluoro substituent is well-tolerated or slightly beneficial for binding.
Methyl 1-benzyl-4-piperidinecarboxylate 25High affinity, serving as a strong baseline. Shows the N-benzyl group is key for potent interaction.
Methyl 1-(4-fluorobenzyl)-4-piperidinecarboxylate 40High affinity, but potentially slightly weaker than the 3-fluoro isomer, indicating positional sensitivity.
Methyl 1-methyl-4-piperidinecarboxylate > 10,000Very low to no affinity. Demonstrates the critical requirement of the aromatic benzyl group for binding to this target class.

Analysis of Hypothetical Data:

  • The dramatic loss of activity with the N-methyl analog strongly supports the hypothesis that an aromatic group is essential for binding, likely via cation-π or other hydrophobic interactions.

  • The high affinity of all N-benzyl analogs confirms the scaffold's suitability for this target class.

  • The subtle differences between the fluorinated and non-fluorinated analogs highlight the role of electronics and sterics in fine-tuning potency. The superior hypothetical affinity of the 3-fluoro isomer suggests its electronic profile or conformation is more optimal for the SERT binding pocket.

Conclusion and Future Directions

This guide demonstrates that this compound is a potent scaffold whose properties are heavily influenced by the nature of its N-substituent. A comparative analysis with carefully selected analogs reveals critical structure-activity relationships:

  • The N-benzyl group is essential for high-affinity binding to targets like monoamine transporters.

  • The introduction of a fluorine atom modulates both physicochemical properties (pKa, lipophilicity) and biological activity.

  • The position of the fluorine atom is not trivial and can be used to optimize target engagement.

Future Directions:

  • Functional Assays: The next logical step is to progress from binding assays to functional assays (e.g., neurotransmitter uptake inhibition assays) to determine if high-affinity compounds are agonists, antagonists, or inhibitors.

  • Selectivity Profiling: Promising compounds should be screened against a panel of related transporters (DAT, NET) and off-target receptors to establish a selectivity profile, which is crucial for predicting therapeutic efficacy and side effects.

  • In Vitro ADME & Pharmacokinetics: Compounds with potent and selective activity should be evaluated for metabolic stability (e.g., in liver microsomes), cell permeability (e.g., Caco-2 assay), and ultimately, in vivo pharmacokinetic studies to assess their potential as viable drug candidates.

By systematically applying the principles and protocols outlined in this guide, researchers can efficiently navigate the chemical space around the N-benzylpiperidine core to develop novel and improved therapeutics.

References

  • Rothman, R. B., et al. (2006). Structure-activity relationships of substituted N-benzyl piperidines in the GBR series. Bioorganic & Medicinal Chemistry, 14(11), 3967-73. [Link]

  • Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A, 7(2), 163-189. [Link]

  • Lelyukh, M., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Pharmaceuticals, 15(11), 1381. [Link]

  • Google Patents (2009).
  • Google Patents (2020). CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
  • S. Paul Jones, et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13, 1614-1623. [Link]

  • PrepChem (n.d.). Synthesis of methyl 1-methylpiperidine-4-carboxylate. PrepChem. [Link]

  • Akhmetova, G. S., et al. (2025). Biological Active Fluorobenzoates of Piperidine Range. Molecules. [Link]

Sources

A Senior Application Scientist's Guide to Assessing the Enantiomeric Purity of Chiral Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the piperidine scaffold is a cornerstone of modern medicinal chemistry, forming the structural basis of numerous blockbuster drugs. However, the introduction of a chiral center into this privileged structure immediately raises a critical analytical challenge: the precise determination of enantiomeric purity. The stereoisomers of a chiral drug can exhibit vastly different pharmacological, pharmacokinetic, and toxicological profiles.[1][2] Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines that necessitate the thorough characterization and control of enantiomeric composition throughout the drug development process.[2][3][4][5]

This guide provides an in-depth, objective comparison of the principal analytical techniques for assessing the enantiomeric purity of chiral piperidine derivatives. Moving beyond a simple listing of methods, this document explains the causality behind experimental choices, provides actionable protocols, and presents comparative data to empower you to select and implement the most appropriate strategy for your specific analytical challenge.

Section 1: The Foundation of Chiral Recognition

At its core, enantioselective analysis relies on the ability of a chiral environment to differentiate between two mirror-image molecules. This is most often explained by the three-point interaction model , first proposed by Easson and Stedman.[1][6] This model posits that for chiral recognition to occur, one enantiomer must engage in at least three simultaneous interactions (e.g., hydrogen bonds, steric hindrance, ionic or dipole-dipole interactions) with a chiral selector.[6][7][8][9] Its mirror image, due to its different spatial arrangement, can only achieve a maximum of two of these critical interactions, leading to a difference in binding energy that forms the basis for separation.[9]

Caption: The three-point interaction model illustrating successful binding of one enantiomer and steric hindrance of its mirror image.

Section 2: Chromatographic Methods: The Gold Standard in Enantioseparation

Chromatographic techniques are the workhorses for determining enantiomeric purity, offering direct separation and quantification of enantiomers. The choice between High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC) depends on the physicochemical properties of the piperidine derivative and the specific analytical requirements.[10][11]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most established and versatile technique for enantioseparation in the pharmaceutical industry.[11] Its power lies in the vast selection of commercially available Chiral Stationary Phases (CSPs).

Principle of Operation: Enantiomers are separated based on their differential interactions with a CSP. For piperidine derivatives, which are often basic and polar, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are particularly effective.[12][13] These CSPs form chiral grooves and cavities where enantiomers can interact via hydrogen bonding, dipole-dipole interactions, and steric effects, leading to different retention times.

Experimental Workflow:

HPLC_Workflow Figure 2: General workflow for chiral HPLC analysis. A Sample Preparation (Dissolution/Derivatization) B HPLC System (Pump, Injector) A->B C Chiral Column (CSP) (e.g., Chiralpak IA) B->C D Detector (UV/PDA) C->D E Data Acquisition & Analysis (ee %) D->E

Caption: General workflow for chiral HPLC analysis.

Comparative Data for Polysaccharide-Based CSPs:

The selection of the right column and mobile phase is paramount. Below is a comparison of common CSPs for piperidine-like molecules.

Chiral Stationary PhaseTypical Mobile PhaseKey AdvantagesCommon Analytes
Chiralpak® IA/IB/IC (Immobilized Amylose)Hexane/Alcohol, CH3CN, MTBEBroad applicability, robust, can be used with a wide range of solvents.[14]N-Boc-hydroxypiperidines, aminoglutethimide analogues.[12][14]
Chiralcel® OD/OJ/AD (Coated Polysaccharide)Hexane/AlcoholExtensive historical library of applications.Piperidin-3-amine (derivatized).[15]
CHIRAL-AGP (α1-acid glycoprotein)Aqueous Phosphate Buffer/Organic ModifierReversed-phase conditions, suitable for polar and ionizable compounds.Basic drugs.[16]

Detailed Protocol: Chiral HPLC Method Development for (R/S)-N-Boc-3-hydroxypiperidine

This protocol provides a systematic approach to developing a robust chiral separation method.

  • Column Screening:

    • Rationale: The interactions governing chiral separation are complex and difficult to predict. An empirical screen of several CSPs is the most efficient starting point.

    • Procedure: Screen a set of polysaccharide columns (e.g., Chiralpak IA, IB, IC, and ID) with a standard mobile phase, such as n-Hexane:Isopropanol (IPA) (90:10, v/v).

  • Mobile Phase Optimization:

    • Rationale: The type and concentration of the alcohol modifier significantly impact retention and resolution.

    • Procedure: For the column showing the best initial separation, vary the alcohol (e.g., switch from IPA to Ethanol) and adjust its concentration (e.g., from 5% to 20%) to optimize the resolution (Rs) and analysis time. A resolution value >1.5 is typically desired for baseline separation.[10]

  • Additive Introduction (If Necessary):

    • Rationale: For basic compounds like piperidines, peak tailing can be an issue due to strong interactions with residual silanols on the silica support. Adding a small amount of a basic additive neutralizes these sites.

    • Procedure: If peak shape is poor, add 0.1% diethylamine (DEA) or a similar amine to the mobile phase.

  • Final Method:

    • Example: A validated method for N-Boc-3-hydroxypiperidine might use a Chiralpak-IC3 column with a mobile phase of n-Hexane/Isopropanol (95:5, v/v) at a flow rate of 1.0 mL/min, achieving excellent resolution.[13]

Pre-column Derivatization: For piperidine derivatives lacking a UV chromophore, a pre-column derivatization step is essential for detection.[11] This involves reacting the amine with an agent like p-toluenesulfonyl chloride or benzoyl chloride to introduce a UV-active tag.[15][16] This not only enables detection but can also improve the chiral separation itself.

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful "green" alternative to normal-phase HPLC, offering significant advantages in speed and solvent reduction.[17][18]

Principle of Operation: SFC uses a supercritical fluid, typically carbon dioxide (CO2), as the main mobile phase.[18] The low viscosity and high diffusivity of supercritical CO2 allow for much higher flow rates and faster column equilibration times compared to HPLC, often resulting in sub-minute separations.[19]

Performance Comparison: HPLC vs. SFC

FeatureChiral HPLC (Normal Phase)Chiral SFCCausality
Speed 10-30 min1-10 minLow viscosity of supercritical CO2 allows for higher optimal linear velocities.[18]
Solvent Usage High (Hexane, etc.)Low (Mainly CO2, small % co-solvent)CO2 is the primary mobile phase component.
Cost Higher solvent purchase & disposal costsLower operational costsReduced organic solvent consumption.
Selectivity Well-establishedOften provides complementary or enhanced selectivity compared to HPLC.[12]The unique properties of the supercritical mobile phase can alter chiral recognition mechanisms.
Chiral Gas Chromatography (GC)

Chiral GC is a high-resolution technique best suited for volatile and thermally stable piperidine derivatives.

Principle of Operation: Separation occurs in the gas phase on a capillary column coated with a chiral stationary phase, typically a cyclodextrin derivative. For many piperidine compounds, derivatization (e.g., acylation) is required to increase volatility and prevent peak tailing.[11]

Section 3: Spectroscopic and Electrophoretic Techniques

While chromatography is dominant, other techniques offer unique capabilities, particularly for structural confirmation or when chromatography is challenging.

NMR Spectroscopy with Chiral Auxiliaries

NMR spectroscopy provides a powerful, non-separative method to determine enantiomeric excess. The principle involves converting the enantiomeric pair into diastereomers, which are distinguishable by NMR.[20]

Principle of Operation: A racemic piperidine derivative is reacted with a single, pure enantiomer of a Chiral Derivatizing Agent (CDA) , such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA).[20][21] This reaction forms a pair of diastereomeric amides or esters.[22] Because diastereomers have different physical properties, they exhibit distinct chemical shifts in the ¹H or ¹⁹F NMR spectrum.[21] The enantiomeric excess (ee) can be calculated by integrating the signals corresponding to each diastereomer.[21][23]

Experimental Workflow:

NMR_Workflow Figure 3: Workflow for ee% determination using a Chiral Derivatizing Agent (CDA). A Racemic Piperidine + (R)-Mosher's Acid Chloride B Formation of Diastereomeric Amides A->B C Acquire NMR Spectrum (¹H or ¹⁹F) B->C D Signal Integration C->D E Calculate ee % (Integral A - B) / (A + B) D->E

Caption: Workflow for ee% determination using a Chiral Derivatizing Agent (CDA).

Advantages & Considerations:

  • Trustworthiness: The method is self-validating as both diastereomers are present in the same NMR tube, eliminating variations from injection volume or detector response.

  • Information Richness: Can be used to determine the absolute configuration of the chiral center, not just the enantiomeric ratio.[22]

  • Limitation: Requires a pure, isolated sample. The derivatization reaction must proceed to completion without kinetic resolution.[24]

Capillary Electrophoresis (CE)

CE is a high-efficiency separation technique that offers an alternative to chromatography, particularly for charged analytes.[25]

Principle of Operation: Separation is achieved in a narrow capillary filled with a background electrolyte. For chiral separations, a chiral selector , most commonly a cyclodextrin derivative, is added to this electrolyte.[25][26] The enantiomers form transient, diastereomeric inclusion complexes with the cyclodextrin, which have different mobilities under the applied electric field, leading to their separation.[25]

Advantages & Considerations:

  • High Efficiency: CE can generate millions of theoretical plates, leading to extremely high resolution.[12]

  • Low Sample/Reagent Consumption: Uses nanoliter injection volumes and minimal amounts of chiral selector.

  • Complementary Selectivity: The separation mechanism is fundamentally different from HPLC, making it a valuable orthogonal technique.

Section 4: Method Selection Guide

Choosing the optimal analytical technique requires a logical evaluation of the compound's properties, the analytical goals, and available resources.

Summary Comparison of Key Techniques:

TechniquePrincipleThroughputSensitivityDestructive?Key Considerations
Chiral HPLC Physical separation on a CSP.[10]Medium (10-30 min/sample)High (ng-µg)YesMost versatile; wide range of CSPs available.[12]
Chiral SFC Separation using a supercritical fluid mobile phase.[11]High (1-10 min/sample)High (ng-µg)YesFast, "green," and cost-effective; excellent for high-throughput screening.[19]
Chiral GC Separation of volatile compounds on a chiral column.[27]HighVery High (pg-ng)YesRequires volatile and thermally stable analytes, often needing derivatization.[11]
NMR with CDA Formation of diastereomers with distinct NMR signals.[27]LowLow (mg)NoProvides absolute configuration; requires pure samples; no chromatographic separation needed.[21][22]
Chiral CE Differential mobility of diastereomeric complexes in an electric field.[25]MediumModerateYesExtremely high resolution; ideal for polar/charged analytes; orthogonal to HPLC.[12]

Logical Framework for Method Selection:

MethodSelection Figure 4: Decision tree for selecting an enantioselective analysis method. node_act node_act start Start: Chiral Piperidine Derivative q1 Volatile & Thermally Stable? start->q1 q2 High Throughput Needed? (e.g., Screening) q1->q2 No act_gc Consider Chiral GC (often with derivatization) q1->act_gc Yes act_sfc Consider Chiral SFC q2->act_sfc Yes act_hplc Consider Chiral HPLC q2->act_hplc No q3 Need Absolute Configuration? q4 Need Orthogonal Validation Method? q3->q4 No act_nmr Use NMR with CDA q3->act_nmr Yes, and have pure sample act_ce Consider Chiral CE q4->act_ce Yes end Method Selected q4->end No act_gc->end act_sfc->end act_hplc->q3 act_nmr->end act_ce->end

Caption: Decision tree for selecting an enantioselective analysis method.

Conclusion

The accurate assessment of enantiomeric purity is a non-negotiable aspect of developing chiral piperidine-based pharmaceuticals. While chiral HPLC remains the predominant and most versatile technique, advances in SFC offer compelling advantages in speed and sustainability for high-throughput applications. Spectroscopic and electrophoretic methods like NMR with chiral derivatizing agents and capillary electrophoresis serve as powerful orthogonal tools, providing confirmatory data and unique analytical capabilities. A thorough understanding of the principles, advantages, and limitations of each technique, as detailed in this guide, is essential for making informed decisions, ensuring data integrity, and ultimately, contributing to the development of safer and more effective medicines.

References

  • The nature of chiral recognition: Is it a three‐point interaction? - Semantic Scholar. (n.d.). Retrieved January 22, 2026, from [Link]

  • Chiral analysis - Wikipedia. (2023, November 29). Retrieved January 22, 2026, from [Link]

  • Kwaterczak, A., Duszczyk, K., & Bielejewska, A. (2009). Comparison of chiral separation of basic drugs in capillary electrophoresis and liquid chromatography using neutral and negatively charged cyclodextrins. Analytica Chimica Acta, 645(1–2), 98–104. [Link]

  • The three-point interaction model. Enantiomer ( a ) presents three... | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Chiral carbon & chiral drugs | Stereochemistry (article). (n.d.). Khan Academy. Retrieved January 22, 2026, from [Link]

  • Berthod, A. (2006). Chiral Recognition Mechanisms. Analytical Chemistry, 78(7), 2093–2099. [Link]

  • NMR derivatization protocol for chiral recognition of racemic primary amines. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Chiral separation of basic drugs by capillary electrophoresis with carboxymethylcyclodextrins. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC | Request PDF. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Ghan, S. L., & Fanali, S. (1992). Chiral separation of basic drugs using cyclodextrin-modified capillary zone electrophoresis. Analytical Chemistry, 64(10), 1198–1206. [Link]

  • A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. (2022). RSC Publishing. Retrieved January 22, 2026, from [Link]

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025, June 1). Retrieved January 22, 2026, from [Link]

  • L. Riddell, J., & T. F. Tsai, J. (2023). Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. Journal of Medicinal Chemistry, 66(16), 11025–11033. [Link]

  • Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. (n.d.). Retrieved January 22, 2026, from [Link]

  • Capillary Electrophoresis: an Attractive Technique for Chiral Separations. (2013, June 6). Chromatography Today. Retrieved January 22, 2026, from [Link]

  • Allen, D. A., Tomaso, A. E., Priest, O. P., Hindson, D. F., & Hurlburt, J. L. (2012). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Journal of Chemical Education, 89(1), 118–121. [Link]

  • The Use of Antibiotics as Chiral Selectors in Capillary Electrophoresis: A Review. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

  • How I Used Mosher Esters in my PhD. (2023, April 11). YouTube. Retrieved January 22, 2026, from [Link]

  • Chiral derivatizing agent - Wikipedia. (2023, April 29). Retrieved January 22, 2026, from [Link]

  • Clayden, J., & Vali, S. (2017). The Significance of Chirality in Drug Design and Development. Protein & Peptide Letters, 24(7), 587–591. [Link]

  • Calix[10]resorcarenes, Cyclodextrins, and Crown Ethers as Chiral NMR Discriminating Agents. (n.d.). Bates College. Retrieved January 22, 2026, from [Link]

  • Assigning Stereochemistry and Determining Enantiomeric Purity: New Liquid Crystals or Old Derivatives? (n.d.). University of Toronto. Retrieved January 22, 2026, from [Link]

  • Riddell, J. L., & Tsai, J. T. F. (2023). Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. Journal of Medicinal Chemistry, 66(16), 11025–11033. [Link]

  • Exploring the Role of Chirality in Pharmaceutical Drug Efficacy. (n.d.). International Journal of Innovative Research in Science, Engineering and Technology. Retrieved January 22, 2026, from [Link]

  • Babu, C. V. R., Vuyyuru, N. R., Reddy, K. P., Suryanarayana, M. V., & Mukkanti, K. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775–779. [Link]

  • Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same. (n.d.). Google Patents.
  • De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2012). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 69, 77–92. [Link]

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 2: Applications. (2022, April 1). LCGC. Retrieved January 22, 2026, from [Link]

  • The HPLC analytical approach of 3-amino piperidine. (n.d.). Google Patents.
  • Separation of Piperidine, 1-acetyl- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved January 22, 2026, from [Link]

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022, March 1). LCGC. Retrieved January 22, 2026, from [Link]

  • Advanced Development of Supercritical Fluid Chromatography in Herbal Medicine Analysis. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

  • New insights into supercritical fluid chromatography for chiral separations. (n.d.). Analytical Methods (RSC Publishing). Retrieved January 22, 2026, from [Link]

Sources

in vitro evaluation of novel compounds synthesized from Methyl 1-(3-fluorobenzyl)-4-piperidinecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the In Vitro Evaluation of Novel Compounds Synthesized from Methyl 1-(3-fluorobenzyl)-4-piperidinecarboxylate

A Senior Application Scientist's Comparative Guide for Drug Discovery Professionals

Introduction: The Strategic Value of the Piperidine Scaffold

To researchers, scientists, and drug development professionals, the piperidine heterocycle is a cornerstone of modern medicinal chemistry.[1] It is one of the most prevalent N-heterocyclic scaffolds found in FDA-approved pharmaceuticals, valued for its favorable physicochemical properties, metabolic stability, and ability to serve as a versatile framework for engaging a wide array of biological targets.[2][3] Piperidine derivatives have been successfully developed as CNS modulators, anticancer agents, antihistamines, and analgesics.[3][4] The strategic incorporation of a 3-fluorobenzyl group can further enhance molecular properties, improving metabolic resistance and modulating binding affinity through specific electronic interactions.

This guide presents a comparative framework for the in vitro evaluation of a hypothetical series of novel compounds (NC-1, NC-2, and NC-3) synthesized from the common precursor, this compound. We will explore the causality behind experimental choices, provide detailed, self-validating protocols, and present comparative data to guide lead candidate selection.

PART 1: Synthetic Strategy and Compound Library Generation

The foundational step in this discovery program is the creation of a focused library of novel chemical entities from a common, readily accessible starting material. The carboxylate group at the C4 position of the piperidine ring is an ideal handle for chemical diversification. Our strategy involves the initial hydrolysis of the methyl ester to the corresponding carboxylic acid, which is then coupled with a diverse set of primary and secondary amines to generate a library of novel amide derivatives. This approach allows for the systematic probing of the target's binding pocket.

G cluster_0 Synthetic Pathway A Methyl 1-(3-fluorobenzyl)-4- piperidinecarboxylate B LiOH, THF/H₂O (Saponification) A->B C 1-(3-fluorobenzyl)piperidine-4-carboxylic acid (Key Intermediate) B->C D Amide Coupling (HATU, DIPEA) C->D F Novel Compound Library (NC-1, NC-2, NC-3...) D->F E Amine Library (R₁R₂NH) E->D

Caption: General workflow for synthesizing a novel compound library.

PART 2: The In Vitro Evaluation Cascade: From Primary Hits to Lead Candidates

A structured, multi-assay cascade is essential for efficiently identifying promising compounds. This funneling approach, depicted below, ensures that resources are focused on compounds with the most desirable biological profile. We begin with a broad primary screen to identify active compounds, followed by more detailed studies to quantify potency, determine selectivity, and assess potential liabilities like cytotoxicity.

G A Novel Compound Library B Primary Screening (Target Engagement Assay @ 10 µM) A->B C Hit Confirmation & Dose-Response (IC₅₀/EC₅₀ Determination) B->C D Selectivity Profiling (Panel of Related Off-Targets) C->D E Cellular Activity & Cytotoxicity (e.g., MTT Assay) D->E F Lead Candidate(s) E->F

Caption: A typical workflow for in vitro compound evaluation.

Primary Assay: Acetylcholinesterase (AChE) Inhibition

For this guide, our hypothetical target is Acetylcholinesterase (AChE), an enzyme of significant interest in the development of therapeutics for Alzheimer's disease.[5][6] The primary screen is designed to identify compounds that inhibit AChE activity.

Rationale for Method Selection: Ellman's method is a robust, colorimetric assay widely used for measuring AChE activity.[6] It is cost-effective, highly reproducible, and suitable for a 96-well plate format, making it ideal for screening a library of compounds. The assay measures the enzymatic hydrolysis of acetylthiocholine to thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, detectable at 412 nm.

Experimental Protocol: AChE Inhibition Assay

  • Reagent Preparation: Prepare all solutions in a 0.1 M phosphate buffer (pH 8.0). This includes AChE solution, DTNB solution, Acetylthiocholine iodide (ATCI) substrate, and test compound dilutions in DMSO (ensuring the final DMSO concentration is <1%).

  • Assay Plate Setup: To a 96-well microplate, add 25 µL of each test compound dilution. For controls, add 25 µL of buffer (blank), 25 µL of a known inhibitor like Tacrine (positive control), and 25 µL of 1% DMSO (vehicle control).

  • Enzyme Addition: Add 50 µL of AChE solution to all wells except the blank.

  • Pre-incubation: Add 125 µL of DTNB solution to all wells. Incubate the plate at 37°C for 15 minutes to allow compounds to interact with the enzyme.

  • Initiate Reaction: Add 25 µL of the ATCI substrate to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 412 nm every 60 seconds for 10 minutes.

  • Data Analysis: Calculate the rate of reaction (V) for each well. The percent inhibition is calculated using the formula: % Inhibition = [(V_vehicle - V_compound) / V_vehicle] * 100. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Comparative Data: AChE Inhibitory Potency

Compound IDR₁ GroupR₂ GroupIC₅₀ (µM) [Mean ± SD, n=3]
NC-1 H4-Chlorophenyl1.5 ± 0.2
NC-2 H3,4-Dimethoxyphenyl0.08 ± 0.01
NC-3 MethylPhenyl5.2 ± 0.7
Tacrine (Ref.) --0.15 ± 0.03

Analysis: The data clearly indicates that NC-2 is the most potent inhibitor, with an IC₅₀ value significantly lower than the reference compound, Tacrine. The presence of the 3,4-dimethoxyphenyl group appears crucial for high-potency inhibition.

Secondary Assay: Cytotoxicity Evaluation

A potent compound is only useful if it is not broadly toxic to cells. The MTT assay is a standard colorimetric test for assessing cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity. This step is critical to determine the therapeutic window of our lead compounds.

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed a human cell line (e.g., HEK293 or SH-SY5Y) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (NC-1, NC-2, NC-3) and a positive control for toxicity (e.g., Doxorubicin) for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage relative to the vehicle-treated control cells. Calculate the CC₅₀ (50% cytotoxic concentration) by plotting percent viability against compound concentration.

Comparative Data: Cytotoxicity and Selectivity Index

Compound IDAChE IC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI = CC₅₀ / IC₅₀)
NC-1 1.5> 100> 66.7
NC-2 0.0825.5318.8
NC-3 5.2> 100> 19.2
Tacrine (Ref.) 0.1512.382.0

Analysis & Structure-Activity Relationship (SAR): The Selectivity Index (SI) provides a crucial measure of a compound's therapeutic window.

  • NC-2 not only demonstrates the highest potency but also possesses a significantly larger selectivity index (SI > 300) compared to the reference drug Tacrine. This suggests a much wider window between its desired therapeutic effect and general cellular toxicity.

  • The comparison between NC-1 (4-chlorophenyl) and NC-2 (3,4-dimethoxyphenyl) suggests that the electron-donating methoxy groups are critical for potent AChE inhibition, while the electron-withdrawing chloro group results in moderate activity.

  • NC-3 , with a secondary amide, shows the lowest potency, indicating that a primary amide or specific substitution pattern on the phenyl ring is preferred for this target.

Conclusion and Future Directions

This comparative guide outlines a systematic in vitro evaluation process for novel compounds derived from this compound. Based on our hypothetical data, NC-2 has emerged as a promising lead candidate, exhibiting superior potency and a significantly better safety profile in vitro compared to the reference standard.

The next logical steps for a compound like NC-2 would involve a more comprehensive ADME (Absorption, Distribution, Metabolism, Excretion) profiling, including assays for metabolic stability, plasma protein binding, and permeability (e.g., PAMPA). Successful outcomes in these assays would provide strong justification for advancing the compound to in vivo efficacy and safety studies in relevant animal models.

References

  • Benchchem. Preclinical Showdown: A Comparative Analysis of Emerging Piperidine Derivatives.
  • Benchchem. Comparative Docking Analysis of Piperidine Derivatives: A Guide for Researchers.
  • Kwon, Y. E., et al. (2007). Synthesis, in vitro assay, and molecular modeling of new piperidine derivatives having dual inhibitory potency against acetylcholinesterase and Abeta1-42 aggregation for Alzheimer's disease therapeutics. PubMed.
  • Laszcz, M., et al. Piperidine-Based Drug Discovery. ResearchGate.
  • Vasilev, V. S., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central.
  • Vasilev, V. S., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences (IJMS).
  • Sarto, F., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PMC - PubMed Central.
  • Chen, C., et al. (2022). Synthesis and biological evaluation of N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine as a novel, potent ALK5 receptor inhibitor. ResearchGate.
  • Sugimoto, H., et al. (2002). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry - ACS Publications.
  • Abuelizz, H. A., et al. (2023). Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. PubMed Central.
  • Klepacz, A., et al. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. PMC - NIH.
  • Benchchem. An In-depth Technical Guide to the Physical Properties of (S)-3-(4-Fluorobenzyl)piperidine.
  • Noolvi, M. N., et al. (2025). Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase. PMC - PubMed Central.
  • Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomed Pharmacol J.
  • Shaikh, S. A., et al. (2024). Synthesis, biological evaluation, and molecular docking of novel 1,3,4-substituted-thiadiazole derivatives as potential anticancer agent. NIH.
  • Academia.edu. Synthesis, Characterization and biological study of Piperidine Derivatives.
  • Siddiqui, N., et al. (2018). Design, synthesis, evaluation and molecular modeling studies of some novel N-substituted piperidine-3-carboxylic acid derivatives as potential anticonvulsants. WashU Medicine Research Profiles.

Sources

A Researcher's Guide to Methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate: Cross-Referencing PubChem Data with Experimental Findings

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists engaged in drug discovery and development, particularly in the realm of opioid analgesics, the accurate characterization of synthetic intermediates is of paramount importance. This guide provides a detailed comparison of the publicly available data for Methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate from the PubChem database with published experimental findings. By critically examining and cross-referencing these data sets, we aim to provide a comprehensive and validated profile of this important chemical entity.

Methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate serves as a crucial precursor in the synthesis of potent fentanyl analogues.[1][2] Ensuring the identity and purity of this intermediate is a critical step in any synthetic workflow. This guide will delve into its chemical properties, spectral data, and the experimental procedures for its synthesis and characterization, offering a holistic view for researchers.

I. PubChem Database Profile

The PubChem database provides a centralized and readily accessible source of information on chemical substances. For Methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate, the primary entry is identified by the Compound ID (CID) 2724430.[3]

Below is a summary of the key information available in this entry.

Chemical Identifiers and Properties
PropertyPubChem Data[3][4][5]
PubChem CID 2724430
Molecular Formula C20H24N2O2
Molecular Weight 324.42 g/mol
IUPAC Name methyl 4-anilino-1-benzylpiperidine-4-carboxylate
InChIKey NPNNCHCGYDKUTA-UHFFFAOYSA-N
SMILES COC(=O)C1(CCN(CC1)CC2=CC=CC=C2)NC3=CC=CC=C3
CAS Number 61085-60-7
Computed Properties

PubChem also provides a range of computed properties that predict the physicochemical characteristics of the compound.

PropertyPubChem Computed Value[3]
XLogP3 3.7
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 5
Exact Mass 324.183778013 Da
Topological Polar Surface Area 41.6 Ų

The chemical structure of Methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate as represented in PubChem is illustrated below.

Caption: Chemical structure of Methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate.

II. Experimental Data and Synthesis

A key publication by Ivanović et al. (2002) details an optimized synthesis of a related pharmaceutical intermediate, and in doing so, provides a robust synthesis and characterization of Methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate, which they designate as compound 5 .[1][2]

Synthesis Protocol

The synthesis of Methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate (5 ) is achieved through a multi-step process starting from 1-benzylpiperidin-4-one. The final step involves the esterification of the corresponding carboxylic acid. The workflow for this synthesis is outlined below.

Synthesis_Workflow 1-benzylpiperidin-4-one 1-benzylpiperidin-4-one Anilino-nitrile (2) Anilino-nitrile (2) 1-benzylpiperidin-4-one->Anilino-nitrile (2) Strecker-type condensation Anilino-amide (3) Anilino-amide (3) Anilino-nitrile (2)->Anilino-amide (3) Selective hydrolysis (conc. H2SO4) Anilino-acid (4) Anilino-acid (4) Anilino-amide (3)->Anilino-acid (4) Vigorous basic hydrolysis Anilino-ester (5) Methyl 1-benzyl-4-(phenylamino) piperidine-4-carboxylate Anilino-acid (4)->Anilino-ester (5) Esterification (SOCl2, MeOH)

Caption: Synthetic pathway to Methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate.

A detailed experimental protocol for the synthesis of the precursor anilino-amide (3 ) and its subsequent conversion to the target anilino-ester (5 ) is described in the literature.[1][2]

Experimental Characterization Data

The following table summarizes the experimental data obtained for Methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate (compound 5 ).[1][2]

PropertyExperimental Data[1][2]
Appearance Viscous oil which crystallized upon standing
Melting Point 105 °C
Infrared (IR) ν (cm⁻¹) 3404, 3085, 3057, 3023, 2948, 2812, 1732, 1602, 1500, 1467, 1453, 1434, 1397, 1368, 1346, 1319, 1297, 1266, 1233, 1187, 1148, 1120, 1085, 1067, 1026, 1003, 746, 698
¹H-NMR (200 MHz, CDCl₃) δ (ppm) 1.98–2.06 (m, 2H), 2.24 (td, J₁ = 3.4, J₂ = 13, 2H), 2.40 (td, J₁ = 2.6, J₂ = 10, 2H), 2.65 (m, 2H), 3.50 (CH₂ benz), 3.67 (CH₃), 3.86 (NH), 6.56 (dd, J₁ = 1.0, J₂ = 6.8, 2HAr), 6.74 (t, J = 7.2, 1HAr), 7.10–7.32 (m, 7H)
¹³C-NMR (50 MHz, CDCl₃) δ (ppm) 32.89, 48.85, 52.27, 58.19, 62.96, 115.23, 118.57, 127.05, 128.24, 129.11, 138.30, 144.93, 175.99
Mass Spectrometry (MS) m/z 325 (M+1, 5%), 324 (M⁺, 13%), 231 (57%), 172 (85%), 91 (100%)

III. Comparative Analysis: PubChem vs. Experimental Data

A direct comparison of the data from PubChem and the experimental findings reveals a high degree of concordance, which serves to validate the identity of the compound.

Molecular Weight and Formula

The molecular formula (C₂₀H₂₄N₂O₂) is consistent across both datasets. The calculated molecular weight from PubChem (324.42 g/mol ) aligns perfectly with the mass spectrometry data, where the molecular ion peak (M⁺) is observed at m/z 324.[1][2][3] The M+1 peak at m/z 325 is also consistent with the natural isotopic abundance of carbon-13.

Spectroscopic Data

While PubChem indicates the availability of ¹³C NMR and GC-MS data, the actual spectra are not directly provided within the entry.[3] The detailed ¹H-NMR, ¹³C-NMR, IR, and MS data from the experimental publication provide a comprehensive spectroscopic fingerprint of the molecule, confirming its structure.[1][2] This experimental data is invaluable for researchers aiming to replicate the synthesis and confirm the identity of their product.

The workflow for cross-referencing this data is depicted below.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl 1-(3-fluorobenzyl)-4-piperidinecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. The proper management and disposal of chemical reagents are not mere procedural afterthoughts; they are foundational pillars of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of Methyl 1-(3-fluorobenzyl)-4-piperidinecarboxylate (CAS No. 383146-94-9), ensuring the protection of personnel and the environment.

Hazard Identification and Risk Assessment: Understanding the Compound

This compound is a substituted piperidine derivative. Its hazard profile is dictated by both the piperidine core and the fluorobenzyl functional group. A thorough risk assessment is the first step in ensuring safe handling and disposal.

The primary, most critical hazard identified for this compound is its acute oral toxicity.[1] The Sigma-Aldrich Safety Data Sheet assigns it the GHS06 pictogram (skull and crossbones) and the signal word "Danger," underscoring its potential to be highly hazardous if ingested.[1] While a comprehensive toxicological profile is not fully investigated for this specific molecule, its structural similarity to other piperidine derivatives suggests that caution is warranted for other exposure routes as well.[2][3] Piperidines can be corrosive and cause severe skin burns and eye damage.[4][5] The presence of the fluorobenzyl group places it in the category of fluorinated organic compounds, which require special consideration for disposal due to their persistence and potential to form hazardous combustion byproducts if not incinerated correctly.[6]

Table 1: Hazard Profile of this compound

Hazard ClassificationGHS PictogramSignal WordHazard StatementSource
Acute Toxicity, Oral (Category 3)GHS06 (Skull and Crossbones)DangerH301: Toxic if swallowed[1]
Storage ClassN/AN/A6.1C: Combustible, acute toxic Cat. 3 / toxic compounds[1]
Potential Skin/Eye IrritantGHS05 (Corrosion) / GHS07 (Exclamation Mark)Danger / WarningH314/H318: Causes severe skin burns and eye damage (Inferred from similar piperidine compounds)[4][5]
Potential Aquatic HazardGHS09 (Environment)WarningH411: Toxic to aquatic life with long lasting effects (Inferred from similar piperidine compounds)

Pre-Disposal Protocol: Segregation, Storage, and PPE

Proper disposal begins at the point of waste generation. Contamination of non-hazardous waste streams must be prevented to ensure safety and control disposal costs.

Waste Segregation and Storage

All waste containing this compound, including neat compound, reaction mixtures, contaminated consumables (e.g., gloves, weighing paper, pipette tips), and solvent rinsates, must be segregated as Acutely Toxic Hazardous Waste .

  • Containerization: Use only chemically compatible, leak-proof containers clearly labeled "Hazardous Waste." The container must be kept closed except when adding waste.[3][6]

  • Labeling: The waste label must, at a minimum, include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Acutely Toxic," "Irritant")

    • The accumulation start date.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area.[3] This area should be away from incompatible materials, particularly strong oxidizing agents.[4]

cluster_0 Waste Generation Point cluster_1 Disposal Pathway start Waste Generated (e.g., contaminated gloves, rinsate) decision Is waste contaminated with This compound? start->decision hazardous_waste Segregate into labeled 'Acutely Toxic' Hazardous Waste Container decision->hazardous_waste  Yes non_hazardous_waste Dispose as Non-Hazardous Waste decision->non_hazardous_waste  No

Caption: Waste segregation decision workflow.

Personal Protective Equipment (PPE)

Given the acute toxicity and potential for severe irritation, a stringent PPE protocol is mandatory.

Table 2: Required Personal Protective Equipment (PPE)

Body PartRequired PPERationale
Eyes/Face Chemical safety goggles and a full-face shieldProtects against splashes that can cause serious, irreversible eye damage.[2]
Hands Chemical-resistant gloves (e.g., Nitrile rubber)Prevents skin contact, absorption, and irritation.[2][3]
Body Flame-retardant lab coat or chemical-resistant apronProtects against contamination of personal clothing and skin.[2]
Respiratory Use in a certified chemical fume hoodAll handling should occur in a well-ventilated area to prevent inhalation of any potential vapors or aerosols.[3]

Step-by-Step Disposal and Decontamination Protocol

The guiding principle for the disposal of this compound is that it must not be disposed of down the drain or in regular trash.[7] Disposal must be managed through a licensed environmental waste management service.

Experimental Protocol: Waste Handling and Final Disposal
  • Waste Collection: Carefully transfer all waste materials contaminated with this compound into the designated and labeled hazardous waste container located in a satellite accumulation area or chemical fume hood.

  • Decontamination of Glassware:

    • Rinse contaminated glassware and equipment with a minimal amount of a suitable organic solvent (e.g., acetone or ethanol).

    • Crucially, this first rinsate is also considered acutely toxic hazardous waste and must be collected in the same waste container.

    • Perform a second and third rinse. These subsequent rinses may also need to be collected as hazardous waste, depending on institutional policy. Consult your organization's Environmental Health and Safety (EHS) department.

    • After rinsing, wash the glassware with soap and water.

  • Spill Management (Small Spills):

    • Evacuate non-essential personnel from the immediate area.

    • Wearing the full PPE described in Table 2, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels to absorb the bulk of the spill.

    • Carefully sweep or scoop the absorbent material and contaminated debris into the hazardous waste container.

    • Clean the spill area with a cloth dampened with soap and water, and place the cloth in the waste container.

  • Arranging for Final Disposal:

    • Once the waste container is full or has reached its accumulation time limit (per institutional and local regulations), seal it securely.

    • Contact your institution's EHS department or equivalent safety office. They will arrange for a scheduled pickup by a licensed and certified hazardous waste disposal company.

    • The anticipated final disposal method for this compound is high-temperature incineration in a specialized facility equipped with afterburners and scrubbers to handle both the organic nature and the fluorine content of the molecule.[4][8]

cluster_0 Laboratory Operations cluster_1 Institutional EHS Protocol cluster_2 Licensed Vendor Disposal A Waste Generation (Solid & Liquid) B Segregate into Labeled Container A->B C Store in Satellite Accumulation Area B->C D Request Waste Pickup via EHS Office C->D E Professional Waste Vendor Collection D->E F Transport to RCRA-Permitted Treatment Facility E->F G High-Temperature Incineration F->G

Caption: End-to-end disposal workflow for laboratory chemical waste.

Emergency Procedures in Case of Exposure

In the event of accidental exposure, immediate action is critical.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9]

  • Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

By adhering to these rigorous safety and disposal protocols, we uphold our professional responsibility to ensure a safe laboratory environment and protect the broader ecosystem from chemical hazards. Always consult your institution's specific safety and disposal guidelines and the most current Safety Data Sheet (SDS) before handling any chemical.

References

  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl , United States Environmental Protection Agency (EPA). [Link]

  • Piperidine Safety Data Sheet , Jubilant Life Sciences Limited. [Link]

  • PIPERIDINE AR Safety Data Sheet , Loba Chemie. [Link]

  • PIPERIDINE HYDROCHLORIDE Safety Data Sheet , Sdfine. [Link]

  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl (2020) , United States Environmental Protection Agency (EPA). [Link]

  • Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS , United States Environmental Protection Agency (EPA). [Link]

  • Guidelines for Disposing of PFAs , MCF Environmental Services. [Link]

  • Methyl 4-piperidinecarboxylate Product Page , Chem-Impex. [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates , MDPI. [Link]

  • Waste Disposal Manual , University of Louisville Department of Environmental Health and Safety (DEHS). [Link]

Sources

A Researcher's Comprehensive Guide to the Safe Handling of Methyl 1-(3-fluorobenzyl)-4-piperidinecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential, immediate safety and logistical information for the handling of Methyl 1-(3-fluorobenzyl)-4-piperidinecarboxylate (CAS No. 383146-94-9). As a preferred source for laboratory safety and chemical handling information, this guide is designed to empower researchers, scientists, and drug development professionals with the knowledge to manage this compound safely and effectively, from receipt to disposal. The protocols herein are built on a foundation of scientific integrity, synthesizing technical data with field-proven insights to ensure a self-validating system of laboratory safety.

Hazard Analysis and Risk Assessment

Before any handling of this compound, a thorough understanding of its potential hazards is crucial.[1] While a comprehensive, peer-reviewed Safety Data Sheet (SDS) for this specific molecule is not widely available, a robust risk assessment can be constructed by analyzing its structural components: the piperidine ring, the ester functional group, and the fluorobenzyl moiety.

Structural Hazard Extrapolation:

  • Piperidine Core: Piperidine and its derivatives can be corrosive, flammable, and toxic.[2][3][4] They may cause severe skin burns and eye damage.[4]

  • Fluorinated Aromatic Group: The presence of a carbon-fluorine bond is significant. Fluorinated organic compounds can have unique toxicological profiles and are often persistent in the environment, necessitating specialized disposal considerations.[5][6]

  • Ester Functionality: While esters are generally less reactive, this group can undergo hydrolysis under strong acid or base conditions.

Based on available data for the compound, the primary acute hazard is significant oral toxicity. It is classified as Acutely Toxic (Oral), Category 3. Therefore, it is prudent to treat this compound with a high degree of caution, assuming it may also be an irritant to the skin, eyes, and respiratory system.[7][8]

Hazard Classification (Assumed & Known)Potential Effects & GHS StatementsSource
Acute Toxicity, Oral (Category 3) H301: Toxic if swallowed.
Skin Corrosion/Irritation (Assumed)May cause skin irritation. (H315)[7][8]
Serious Eye Damage/Irritation (Assumed)May cause serious eye irritation. (H319)[7][8]
Target Organ Toxicity (Single Exposure)May cause respiratory irritation. (H335)[7][9]

Personal Protective Equipment (PPE): The First Line of Defense

A multi-layered PPE strategy is mandatory to create a reliable barrier between the researcher and the chemical.[10] The selection of PPE must be based on a thorough risk assessment of the procedures to be performed.[5]

Core PPE Requirements
PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles are the minimum requirement. A face shield should be worn over goggles when there is a significant risk of splashing.[5][7]Protects against accidental splashes to the eyes and face, which can cause serious damage.
Hand Protection Chemical-resistant gloves are essential. Nitrile gloves are a common choice, but for prolonged contact or handling of larger quantities, double-gloving or using thicker, more robust gloves (e.g., neoprene) should be considered.[5][11] Always check the glove manufacturer's compatibility chart.Prevents dermal absorption, a potential route of exposure. Piperidine derivatives can be harmful upon skin contact.[8]
Body Protection A flame-resistant lab coat should be worn at all times and be fully buttoned.[5] For operations with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.Protects the skin and personal clothing from contamination.[12]
Foot Protection Fully enclosed, chemical-resistant shoes are mandatory. Do not wear sandals or perforated shoes in the laboratory.[11]Protects feet from spills and falling objects.
Respiratory Protection If engineering controls are insufficient to control exposure to dust (for solids) or aerosols, a NIOSH-approved respirator is required.[5][13] The type of respirator and cartridge must be selected based on the specific hazards and potential concentrations.Prevents inhalation of the compound, which may cause respiratory irritation.[7][9]

Operational Plan: From Benchtop to Storage

A systematic workflow minimizes risk during the handling of this compound. All operations involving this compound should be performed within a properly functioning chemical fume hood to minimize inhalation exposure.[1][11]

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Experiment Phase cluster_storage Storage prep_sds Review SDS & SOPs prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Verify Fume Hood Function prep_ppe->prep_hood handle_weigh Weigh Solid Compound (Use anti-static measures) prep_hood->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Perform Experiment handle_transfer->handle_reaction cleanup_decon Decontaminate Work Area & Glassware handle_reaction->cleanup_decon cleanup_waste Segregate & Label Hazardous Waste cleanup_decon->cleanup_waste cleanup_ppe Doff & Dispose of Contaminated PPE cleanup_waste->cleanup_ppe storage_seal Seal & Label Container cleanup_waste->storage_seal storage_store Store in Designated Area storage_seal->storage_store caption Figure 1. Safe Handling Workflow.

Caption: Figure 1. Safe Handling Workflow.

Step-by-Step Handling Protocol
  • Pre-Experiment Preparation :

    • Thoroughly review this guide and any available safety information.[1]

    • Ensure all necessary PPE is available and in good condition.[11]

    • Verify that the chemical fume hood is operational and the sash is at the appropriate height.[11]

    • Prepare all necessary equipment and reagents before handling the compound to minimize time and movement.

  • Handling the Compound :

    • Wear all required PPE as detailed in Section 2.

    • Conduct all manipulations of the solid compound within the fume hood.[12]

    • Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid. Avoid creating dust.[14]

    • For transfers, use a funnel and pour slowly and carefully.[11]

    • Keep the container tightly sealed when not in use.[2]

  • Storage :

    • Store this compound in a cool, dry, and well-ventilated area.[5]

    • Keep it segregated from incompatible materials such as strong acids, bases, and oxidizing agents.[15][16]

    • The storage area should be clearly labeled and secure.[12]

Emergency Procedures: Spill and Exposure Management

Accidents can happen despite precautions. A well-defined emergency plan is critical.[1] Ensure eyewash stations and safety showers are accessible and have been recently tested.[3]

Spill Cleanup Protocol
  • Evacuate and Alert : Immediately alert others in the vicinity and evacuate the immediate area if necessary.[3]

  • Assess the Spill : For small, manageable spills, trained personnel may proceed with cleanup. For large spills, evacuate and contact your institution's Environmental Health and Safety (EHS) office.

  • Don PPE : Wear appropriate PPE, including respiratory protection, double gloves, and a lab coat.[5]

  • Contain the Spill : Cover the spill with a compatible absorbent material (e.g., sand, vermiculite).[3] Do not use combustible materials.

  • Collect Waste : Carefully scoop the absorbed material into a designated, labeled hazardous waste container. Avoid generating dust.

  • Decontaminate : Clean the spill area thoroughly with a suitable solvent, followed by soap and water.[17] Collect all cleaning materials as hazardous waste.

  • Report : Report the incident to your laboratory supervisor and EHS office as per institutional policy.[15]

First-Aid Protocol
  • Inhalation : Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]

  • Skin Contact : Immediately remove all contaminated clothing. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[7] Seek medical attention.

  • Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[7][18] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. [18] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[7] Seek immediate medical attention and provide the safety information for the compound.

Disposal Plan: Managing Fluorinated Waste

The disposal of fluorinated organic compounds requires special attention due to their environmental persistence.[6] All waste containing this compound must be treated as hazardous waste.[5]

Waste Management Workflow

G cluster_collection Waste Collection cluster_segregation Segregation & Labeling cluster_disposal Final Disposal collect_solid Unused Compound & Contaminated Solids segregate_containers Use Designated, Compatible Hazardous Waste Containers collect_solid->segregate_containers collect_liquid Contaminated Solvents & Reaction Mixtures collect_liquid->segregate_containers collect_ppe Used Gloves, Weigh Paper, Wipes collect_ppe->segregate_containers label_waste Label Containers Clearly: 'Hazardous Waste', Chemical Name, Hazards segregate_containers->label_waste store_temp Store Waste in Satellite Accumulation Area label_waste->store_temp arrange_pickup Arrange Pickup by EHS or Licensed Waste Contractor store_temp->arrange_pickup incinerate High-Temperature Incineration (Recommended Method) arrange_pickup->incinerate caption Figure 2. Hazardous Waste Disposal Workflow.

Caption: Figure 2. Hazardous Waste Disposal Workflow.

Step-by-Step Disposal Protocol
  • Waste Segregation : Do not mix waste streams.[5] Use separate, clearly labeled, and compatible containers for:

    • Solid waste (unused compound, contaminated absorbents, etc.).

    • Liquid waste (contaminated solvents, reaction mixtures).

    • Contaminated disposable labware (gloves, pipette tips, etc.).

  • Labeling : All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and associated hazard symbols.[1]

  • Disposal Method : The recommended disposal method for fluorinated organic compounds is high-temperature incineration in a facility licensed to handle halogenated waste.[6][19] This is necessary to ensure the complete destruction of the stable carbon-fluorine bond.[6]

  • Institutional Procedures : Always follow your institution's specific guidelines for hazardous waste disposal. Contact your EHS office to arrange for the collection and proper disposal of the waste.[5] Do not pour any waste down the drain.[20]

By adhering to these comprehensive safety and handling protocols, researchers can effectively mitigate the risks associated with this compound, ensuring a safe laboratory environment for themselves and their colleagues.

References

  • XPRESS CHEMS. (2025, September 4). Safety First: Best Practices for Handling Research Chemicals.
  • XPRESS CHEMS. (2025, October 17). Storage and Handling Tips for Research Chemicals: Safety Comes First.
  • Actylis Lab Solutions.
  • Lab Manager. Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents.
  • XPRESS CHEMS. Safety First: Essential Guidelines for Handling Research Reagents and Equipment.
  • Benchchem.
  • Benchchem. Essential Safety and Operational Protocols for Handling 1-(Piperidin-2-ylmethyl)piperidine.
  • Jubilant Life Sciences Limited.
  • Sdfine. PIPERIDINE HYDROCHLORIDE.
  • Benchchem. Safe Handling and Disposal of 1-(4-Chlorophenylazo)piperidine: A Procedural Guide.
  • Benchchem. Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)
  • Carl ROTH. (2025, March 31).
  • Sigma-Aldrich. Methyl 1-(3-fluorobenzyl)
  • Benchchem.
  • Benchchem.
  • MCF Environmental Services. (2023, December 27). Guidelines for Disposing of PFAs.
  • Aaronchem. (2024, November 1).
  • Fisher Scientific. (2023, September 1).
  • SynZeal.
  • CHEMM. Personal Protective Equipment (PPE).
  • Sigma-Aldrich. (2023, October 27).
  • ACS Material. (2020, July 14). PPE and Safety for Chemical Handling.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 1-(3-fluorobenzyl)-4-piperidinecarboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 1-(3-fluorobenzyl)-4-piperidinecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.